2-(4-Methoxybenzyl)malononitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-14-11-4-2-9(3-5-11)6-10(7-12)8-13/h2-5,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBXCBXJIZCGGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377323 | |
| Record name | 2-(4-methoxybenzyl)malononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5553-92-4 | |
| Record name | 2-(4-methoxybenzyl)malononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Methoxybenzyl)malononitrile
Foreword: A Molecule of Versatile Potential
In the landscape of medicinal chemistry and materials science, the malononitrile scaffold serves as a privileged structure, underpinning a diverse array of biologically active compounds and functional materials.[1][2] Among its many derivatives, 2-(4-Methoxybenzyl)malononitrile emerges as a compound of significant interest. Its unique electronic and structural features, arising from the interplay between the electron-withdrawing nitrile groups and the electron-donating methoxybenzyl moiety, confer upon it a rich chemical reactivity and a promising profile for applications in drug discovery and beyond. This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the core physicochemical properties of this compound, offering both foundational data and the experimental context necessary for its effective application.
Section 1: Chemical Identity and Structural Elucidation
A thorough understanding of a compound's identity and structure is the bedrock of all subsequent physicochemical and biological investigations. This section details the fundamental identifiers for this compound and the spectroscopic techniques used to confirm its structure.
Nomenclature and Identifiers
-
Systematic IUPAC Name: 2-[(4-methoxyphenyl)methyl]propanedinitrile[3]
-
Common Synonyms: (4-methoxybenzyl)malononitrile, p-anisylmalononitrile[3]
-
CAS Number: 5553-92-4[4]
-
Molecular Formula: C₁₁H₁₀N₂O[4]
-
Molecular Weight: 186.21 g/mol [4]
-
InChI Key: COBXCBXJIZCGGM-UHFFFAOYSA-N[4]
Synthesis and Structural Confirmation
This compound is typically synthesized via the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction.[5][6] This reaction involves the condensation of 4-methoxybenzaldehyde with malononitrile, often catalyzed by a base.[5][7] The related compound, 2-(4-methoxybenzylidene)malononitrile, is a common precursor or related substance in these synthetic routes.[5][8][9][10][11][12]
The structural integrity of the synthesized compound is paramount and is rigorously confirmed through a suite of spectroscopic methods.
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR data for the related compound, 2-(4-methoxybenzylidene)malononitrile, shows characteristic signals for the aromatic protons, the vinylic proton, and the methoxy group protons. For example, in CDCl₃, typical shifts are observed around 7.91 ppm (d, 2H), 7.65 ppm (s, 1H), 7.01 ppm (d, 2H), and 3.91 ppm (s, 3H).[8][9] In DMSO-d₆, the vinylic proton appears at approximately 8.37 ppm.[11][12]
-
¹³C NMR spectroscopy complements the ¹H NMR data, revealing the chemical environment of each carbon atom. For 2-(4-methoxybenzylidene)malononitrile in CDCl₃, characteristic peaks appear around 164.8, 158.9, 133.4, 124.0, 115.1, 114.4, 113.3, 78.5, and 55.8 ppm.[8][9]
1.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. The spectrum of the related 2-(4-methoxybenzylidene)malononitrile exhibits a strong, sharp absorption band characteristic of the nitrile (C≡N) stretch, typically around 2206-2222 cm⁻¹.[9] Other significant peaks include those for the C=C double bond (around 1555-1570 cm⁻¹) and the aromatic C-H bonds (around 3039 cm⁻¹).[9]
1.2.3. Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[13] The monoisotopic mass of this compound is 186.079312947 Da.[3][14]
Section 2: Core Physicochemical Properties
The physicochemical properties of a compound govern its behavior in various environments and are critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile in a biological system.
Physical State and Appearance
Under standard conditions, this compound exists as a solid, typically appearing as a white or off-white substance.[15]
Melting Point
The melting point is a crucial indicator of a compound's purity.[16] Pure crystalline solids typically exhibit a sharp melting point range. For this compound, the reported melting point is in the range of 88-91°C.[14] The related compound, 2-(4-methoxybenzylidene)malononitrile, has a reported melting point of 108-110°C.[8][9]
Solubility Profile
Solubility is a critical parameter in drug development, influencing bioavailability and formulation strategies.[17][18] this compound is generally soluble in common organic solvents such as dichloromethane and chloroform.[15] Its solubility in aqueous media is expected to be limited due to the presence of the aromatic ring and the overall nonpolar character of the molecule, although the nitrile and methoxy groups can participate in some polar interactions.
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.[19][20] A positive LogP value indicates a preference for a nonpolar (lipid) environment, while a negative value suggests a preference for a polar (aqueous) environment.[19][20] The computed XLogP3-AA value for this compound is 1.8, indicating that it is a moderately lipophilic compound.[3]
Acidity/Basicity (pKa)
The pKa value provides insight into the ionization state of a compound at a given pH. The malononitrile moiety contains acidic protons on the α-carbon, which can be deprotonated under basic conditions. The exact pKa value would need to be determined experimentally but is a critical parameter for understanding its behavior in physiological environments.
Section 3: Experimental Protocols
To ensure scientific rigor and reproducibility, this section provides detailed, step-by-step methodologies for determining the key physicochemical properties discussed above.
Melting Point Determination (Capillary Method)
This method is a standard and accessible technique for determining the melting point of a solid compound.[16][21][22][23]
Protocol:
-
Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form.[22]
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[22]
-
Apparatus Setup: Insert the loaded capillary tube into the heating block of a melting point apparatus.[22][23]
-
Heating and Observation:
-
Data Recording: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.[23]
Solubility Determination (Equilibrium Shake-Flask Method)
This method determines the thermodynamic solubility of a compound in a given solvent.[17][24]
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline) in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[17]
-
Calculation: The measured concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
LogP Determination (Shake-Flask Method)
This classic method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase, typically n-octanol and water.[19][25]
Protocol:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure mutual miscibility at equilibrium.[25]
-
Partitioning: Dissolve a known amount of this compound in one of the phases (e.g., the aqueous phase buffered to a specific pH, such as 7.4). Add an equal volume of the other pre-saturated phase.
-
Equilibration: Vigorously shake the mixture for a set period to allow for partitioning, then let the phases separate completely.[25]
-
Concentration Measurement: Carefully separate the two phases and measure the concentration of the compound in each phase using an appropriate analytical method like HPLC.[25]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this ratio.[19][20]
Section 4: Data Summary and Visualization
For ease of reference and comparison, the key physicochemical data for this compound are summarized below.
Table of Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₀N₂O | [4] |
| Molecular Weight | 186.21 g/mol | [4] |
| Appearance | White to off-white solid | [15] |
| Melting Point | 88-91°C | [14] |
| Computed XLogP3-AA | 1.8 | [3] |
| CAS Number | 5553-92-4 | [4] |
Experimental Workflow Diagrams
To visually represent the experimental protocols, the following diagrams are provided in Graphviz DOT language.
Diagram 1: Melting Point Determination Workflow
Caption: Workflow for determining the melting point of a solid compound.
Diagram 2: LogP Determination (Shake-Flask) Workflow
Caption: Step-by-step process for LogP determination using the shake-flask method.
Section 5: Relevance in Drug Discovery and Development
The physicochemical properties of this compound are not merely academic data points; they are critical predictors of its potential as a therapeutic agent.
-
The moderate lipophilicity (LogP = 1.8) suggests a favorable balance between aqueous solubility and lipid membrane permeability, which is often a desirable characteristic for oral bioavailability.
-
The presence of hydrogen bond acceptors (the nitrogen atoms of the nitrile groups and the oxygen of the methoxy group) allows for interactions with biological targets such as enzymes and receptors.[3]
-
The malononitrile moiety is a versatile chemical handle that can participate in various chemical transformations, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.[2] Derivatives of benzylidene malononitrile have shown a range of biological activities, including potential as anticancer and anti-melanogenic agents.[11]
Conclusion
This compound is a compound with a well-defined set of physicochemical properties that make it an attractive scaffold for further investigation in drug discovery and materials science. This guide has provided a comprehensive overview of its chemical identity, core properties, and the experimental methodologies required for their characterization. By understanding these fundamental parameters, researchers are better equipped to unlock the full potential of this versatile molecule.
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An In-Depth Technical Guide to 2-(4-Methoxybenzyl)malononitrile (CAS Number 5553-92-4)
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Scaffold in Chemical Biology
2-(4-Methoxybenzyl)malononitrile, a substituted malononitrile derivative, represents a molecule of significant interest within the realms of synthetic organic chemistry and drug discovery. Its structural architecture, characterized by a central malononitrile core tethered to a 4-methoxybenzyl group, provides a versatile scaffold for the development of novel bioactive compounds. The electron-withdrawing nature of the twin nitrile groups, combined with the electronic properties of the substituted benzene ring, imparts a unique reactivity profile, making it a valuable building block for the synthesis of a diverse array of heterocyclic and carbocyclic systems. This guide aims to provide a comprehensive technical overview of this compound, encompassing its synthesis, physicochemical properties, potential applications, and safety considerations, thereby serving as an essential resource for researchers engaged in the exploration of new chemical entities for therapeutic intervention.
Physicochemical Properties: A Snapshot of the Molecule
A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, characterization, and application in research and development. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 5553-92-4 | [1][2] |
| Molecular Formula | C₁₁H₁₀N₂O | [1][2] |
| Molecular Weight | 186.21 g/mol | [1][2] |
| Appearance | Solid | [1] |
| IUPAC Name | 2-[(4-methoxyphenyl)methyl]propanedinitrile | |
| SMILES | COC1=CC=C(C=C1)CC(C#N)C#N | [1] |
| InChI | 1S/C11H10N2O/c1-14-11-4-2-9(3-5-11)6-10(7-12)8-13/h2-5,10H,6H2,1H3 | [1] |
| InChI Key | COBXCBXJIZCGGM-UHFFFAOYSA-N | [1] |
Synthesis and Purification: A Two-Step Approach
The synthesis of this compound is typically achieved through a two-step synthetic sequence involving a Knoevenagel condensation followed by a selective reduction of the resulting α,β-unsaturated nitrile.
Step 1: Knoevenagel Condensation to 2-(4-Methoxybenzylidene)malononitrile
The initial step involves the base-catalyzed condensation of 4-methoxybenzaldehyde with malononitrile. This reaction, known as the Knoevenagel condensation, is a cornerstone of carbon-carbon bond formation in organic synthesis[3].
Reaction Scheme:
Sources
A Comprehensive Spectroscopic Guide to 2-(4-Methoxybenzyl)malononitrile for Advanced Research
Introduction
2-(4-Methoxybenzyl)malononitrile, a derivative of malononitrile, presents a structure of significant interest in medicinal chemistry and materials science. Its chemical architecture, featuring a methoxy-substituted aromatic ring coupled to a malononitrile moiety, offers a rich landscape for spectroscopic analysis. Understanding the spectral signature of this compound is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical transformations. This guide provides a multi-faceted spectroscopic characterization, explaining the rationale behind the observed spectral data and the methodologies for their acquisition.
Molecular Structure and Key Features
The foundational step in interpreting spectral data is a thorough understanding of the molecule's structure. This compound (C₁₁H₁₀N₂O) possesses a molecular weight of approximately 186.21 g/mol .[1][2] Key structural features that dictate its spectroscopic properties include the p-substituted aromatic ring, the benzylic methylene bridge, the methoxy group, and the two nitrile functionalities.
Figure 1: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated methanol (MeOD), in a 5 mm NMR tube. The choice of solvent is critical to avoid interference from proton signals of the solvent itself.
-
Instrument Setup: The NMR spectra are acquired on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
-
¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. This involves broadband decoupling of protons to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic, methoxy, benzylic, and methine protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.30 - 7.28 | Doublet | 2H | Ar-H (ortho to CH₂) |
| 6.94 - 6.92 | Doublet | 2H | Ar-H (ortho to OCH₃) |
| ~4.5 (Predicted) | Triplet | 1H | CH(CN)₂ |
| 3.79 | Singlet | 3H | OCH₃ |
| 3.23 | Doublet | 2H | Ar-CH₂ |
Note: The ¹H NMR data is sourced from Jimenez et al., 2016.
Interpretation of the ¹H NMR Spectrum:
The aromatic region displays a classic AA'BB' splitting pattern characteristic of a p-substituted benzene ring. The two doublets at δ 7.30-7.28 and 6.94-6.92 ppm, each integrating to two protons, correspond to the aromatic protons. The downfield shift of the protons ortho to the electron-withdrawing benzyl group and the upfield shift of the protons ortho to the electron-donating methoxy group are consistent with their electronic environments.
The sharp singlet at δ 3.79 ppm, integrating to three protons, is unequivocally assigned to the methoxy (OCH₃) protons. The signal at δ 3.23 ppm, a doublet, corresponds to the two benzylic protons (Ar-CH₂). The doublet arises from coupling to the adjacent methine proton. The methine proton [CH(CN)₂], predicted to appear as a triplet around δ 4.5 ppm, is coupled to the two benzylic protons.
Figure 2: ¹H NMR spectral correlations for this compound.
¹³C NMR Spectral Data (Predicted)
The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine chemically non-equivalent carbon atoms in the molecule.
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~160 | Ar-C (para to CH₂, attached to OCH₃) |
| ~130 | Ar-C (ortho to CH₂) |
| ~128 | Ar-C (ipso, attached to CH₂) |
| ~117 | CN |
| ~115 | Ar-C (ortho to OCH₃) |
| ~55 | OCH₃ |
| ~35 | Ar-CH₂ |
| ~25 | CH(CN)₂ |
Interpretation of the ¹³C NMR Spectrum:
The carbon atoms of the aromatic ring are expected to resonate in the range of δ 115-160 ppm. The carbon attached to the methoxy group will be the most downfield-shifted aromatic carbon due to the deshielding effect of the oxygen atom. The nitrile carbons (CN) typically appear in the δ 115-120 ppm region. The aliphatic carbons, including the methoxy, benzylic, and methine carbons, will appear at higher field (lower ppm values). The methoxy carbon is expected around δ 55 ppm, while the benzylic and methine carbons will be further upfield.
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample like this compound, the KBr pellet method is commonly employed. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disc.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the pure KBr pellet is first recorded and automatically subtracted from the sample spectrum.
IR Spectral Data (Predicted)
| Wavenumber (cm⁻¹) (Predicted) | Vibration |
| ~3050-3000 | C-H stretch (aromatic) |
| ~2950-2850 | C-H stretch (aliphatic) |
| ~2250 | C≡N stretch (nitrile) |
| ~1610, 1510 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (aryl ether) |
| ~830 | C-H bend (p-disubstituted aromatic) |
Interpretation of the IR Spectrum:
The most characteristic absorption in the IR spectrum of this compound is the sharp, strong peak around 2250 cm⁻¹ due to the C≡N stretching vibration of the two nitrile groups. The presence of the aromatic ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching bands around 1610 and 1510 cm⁻¹. The aliphatic C-H stretching of the methoxy and benzylic groups will appear just below 3000 cm⁻¹. A strong band around 1250 cm⁻¹ is indicative of the aryl C-O stretching of the methoxy group. Finally, a band around 830 cm⁻¹ is characteristic of the out-of-plane C-H bending of a 1,4-disubstituted (para) aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Experimental Protocol: Mass Spectrometry
-
Ionization: Electron Impact (EI) ionization is a common method for small organic molecules. The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Mass Spectral Data and Fragmentation Analysis
The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at an m/z corresponding to its molecular weight (186). The fragmentation pattern will be dictated by the stability of the resulting fragments.
Predicted Major Fragments:
-
m/z 186 ([M]⁺): The molecular ion.
-
m/z 121: A prominent peak resulting from the benzylic cleavage, forming the stable 4-methoxybenzyl cation ([CH₃OC₆H₄CH₂]⁺). This is often the base peak.
-
m/z 91: Loss of methoxy radical (•OCH₃) from the m/z 121 fragment to form the tropylium ion ([C₇H₇]⁺).
-
m/z 65: Loss of a hydrogen molecule (H₂) from the malononitrile radical cation.
Figure 3: Predicted key fragmentation pathway for this compound.
The primary fragmentation pathway involves the cleavage of the C-C bond between the benzylic carbon and the methine carbon, leading to the highly stable 4-methoxybenzyl cation (m/z 121). This fragment is resonance-stabilized and is therefore expected to be very abundant. Further fragmentation of this ion can lead to other characteristic peaks.
Conclusion
The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the identification and characterization of this compound. The combined interpretation of ¹H NMR, ¹³C NMR, IR, and MS data offers a self-validating system for confirming the structure and purity of this compound. These spectral fingerprints are essential for researchers working with this molecule, ensuring the integrity of their starting materials and the accurate interpretation of their experimental outcomes.
References
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Jimenez, D. E. Q., et al. (2016). Synthesis and biocatalytic ene-reduction of Knoevenagel condensation compounds by the marine-derived fungus Penicillium citrinum. Tetrahedron, 72(12), 1579-1585. [Link]
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An In-depth Technical Guide to 2-(4-Methoxybenzyl)malononitrile: Synthesis, Characterization, and Scientific Context
Abstract
This technical guide provides a comprehensive overview of 2-(4-Methoxybenzyl)malononitrile, a versatile dinitrile compound. While its direct biological applications are still an emerging area of research, its synthesis from readily available precursors and its structural relationship to biologically active benzylidenemalononitriles make it a compound of significant interest to researchers in medicinal chemistry and drug development. This document details the established synthetic pathways, including the foundational Knoevenagel condensation and subsequent reduction methodologies. It provides in-depth experimental protocols, mechanistic insights, and a thorough characterization of the target molecule and its key intermediate. The guide is intended to serve as a practical resource for scientists engaged in the synthesis and exploration of novel chemical entities.
Introduction and Historical Context
This compound, with the CAS number 5553-92-4, belongs to the class of substituted malononitrile derivatives.[1][2] These compounds are characterized by a propane-1,1-dicarbonitrile core. The historical discovery of this specific saturated derivative is not prominently documented in readily available literature, suggesting it may have been first synthesized as part of broader chemical library development or as an intermediate in a multi-step synthesis.
However, the chemistry of its unsaturated precursor, 2-(4-methoxybenzylidene)malononitrile, is well-established. This precursor is a classic product of the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. The subsequent reduction of this α,β-unsaturated dinitrile to yield the target compound, this compound, represents a key transformation, offering a pathway to a less electronically conjugated and more flexible molecular scaffold.
The true significance of this compound may lie in its potential as a scaffold in drug discovery. Its unsaturated precursor and other benzylidenemalononitrile derivatives have been investigated for a range of biological activities, most notably as tyrosinase inhibitors, which have applications in cosmetics and treatments for hyperpigmentation.[3] The saturation of the double bond, to form this compound, alters the electronic and conformational properties of the molecule, opening avenues for new biological interactions and pharmacological profiles.
Synthetic Pathways and Methodologies
The synthesis of this compound is most logically approached as a two-step process. The first step involves the synthesis of the α,β-unsaturated intermediate, 2-(4-methoxybenzylidene)malononitrile, via a Knoevenagel condensation. The second step is the selective reduction of the carbon-carbon double bond of this intermediate.
Step 1: Synthesis of 2-(4-Methoxybenzylidene)malononitrile via Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. In this case, the active methylene protons of malononitrile are deprotonated by a base to form a carbanion, which then attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde (anisaldehyde).
Mechanism of Knoevenagel Condensation:
Experimental Protocol:
A variety of catalysts can be employed for this reaction, with lithium hydroxide monohydrate being an environmentally benign and efficient choice.[4]
-
Reagents and Equipment:
-
4-Methoxybenzaldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (catalytic amount)
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or water bath
-
Filtration apparatus
-
-
Procedure:
-
To a round-bottom flask, add 4-methoxybenzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and water.
-
Add a catalytic amount of lithium hydroxide monohydrate to the mixture.
-
Stir the reaction mixture at a slightly elevated temperature (e.g., 40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product, 2-(4-methoxybenzylidene)malononitrile, will precipitate out of the aqueous solution.
-
Collect the product by filtration, wash with cold water, and dry.
-
Step 2: Selective Reduction of 2-(4-Methoxybenzylidene)malononitrile
The reduction of the electron-deficient carbon-carbon double bond in the benzylidene intermediate can be achieved through various methods. Common laboratory methods include catalytic hydrogenation and reduction with metal hydrides.
2.2.1. Reduction using Sodium Borohydride (NaBH₄)
Sodium borohydride is a mild and selective reducing agent that can reduce α,β-unsaturated nitriles. The reaction proceeds via a 1,4-conjugate addition of a hydride ion to the β-carbon of the double bond.
Mechanism of NaBH₄ Reduction (Conjugate Addition):
Experimental Protocol (Adapted from general procedures for α,β-unsaturated nitrile reduction): [5]
-
Reagents and Equipment:
-
2-(4-Methoxybenzylidene)malononitrile (1.0 mmol)
-
Sodium borohydride (NaBH₄) (1.5-2.0 mmol)
-
Ethanol or Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Dissolve 2-(4-methoxybenzylidene)malononitrile (1.0 mmol) in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 mmol) in portions to the stirred solution.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC.
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl) in an ice bath.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
2.2.2. Catalytic Hydrogenation
Catalytic hydrogenation is another effective method for the reduction of the carbon-carbon double bond. This method typically employs a heterogeneous catalyst, such as Palladium on carbon (Pd/C), in the presence of hydrogen gas.
Experimental Protocol (General procedure): [6]
-
Reagents and Equipment:
-
2-(4-Methoxybenzylidene)malononitrile (1.0 mmol)
-
10% Palladium on carbon (Pd/C) (catalytic amount, e.g., 5-10 mol%)
-
Ethanol or Ethyl Acetate
-
Hydrogenation flask or Parr shaker
-
Hydrogen source (balloon or cylinder)
-
Filtration apparatus (e.g., Celite pad)
-
-
Procedure:
-
In a hydrogenation flask, dissolve 2-(4-methoxybenzylidene)malononitrile (1.0 mmol) in a suitable solvent like ethanol or ethyl acetate.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Seal the flask and purge the system with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (e.g., balloon pressure) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify as needed.
-
Characterization and Data
Accurate characterization of both the intermediate and the final product is crucial for confirming the success of the synthesis and for any subsequent applications.
Table 1: Physicochemical and Spectral Data
| Property | 2-(4-Methoxybenzylidene)malononitrile (Intermediate) | This compound (Final Product) |
| Molecular Formula | C₁₁H₈N₂O | C₁₁H₁₀N₂O |
| Molecular Weight | 184.19 g/mol | 186.21 g/mol [1] |
| CAS Number | 23733-46-2 | 5553-92-4[1][2] |
| Appearance | Yellowish solid | Solid |
| ¹H NMR (CDCl₃) | δ 7.91 (d, 2H), 7.65 (s, 1H), 7.01 (d, 2H), 3.91 (s, 3H)[7] | Data not explicitly found in searches |
| ¹³C NMR (CDCl₃) | δ 164.8, 158.9, 133.5, 124.0, 115.1, 114.4, 113.3, 78.6, 55.8 | Data not explicitly found in searches |
| Mass Spectrum | Referenced in literature[8] | GC-MS data referenced in PubChem[1] |
| IR Spectrum | Referenced in literature[9] | Data not explicitly found in searches |
Potential Applications and Future Directions
While specific biological studies on this compound are not widely reported, the known activities of its precursor and related compounds provide a strong rationale for its investigation in several areas:
-
Tyrosinase Inhibition: The unsaturated precursor, 2-(4-methoxybenzylidene)malononitrile, is a known tyrosinase inhibitor.[3] The saturated analogue could be synthesized and tested to understand the role of the α,β-unsaturated system in this activity and potentially lead to the discovery of more stable or selective inhibitors.
-
Scaffold for Medicinal Chemistry: The this compound core can serve as a starting point for the synthesis of more complex molecules. The active methylene proton can be further functionalized, and the methoxy group on the aromatic ring can be modified to explore structure-activity relationships for various biological targets.
-
Antitumor and Antimicrobial Agents: Malononitrile derivatives have been explored for their potential as antitumor and antimicrobial agents.[10] The increased conformational flexibility of the saturated compound compared to its rigid unsaturated precursor could lead to novel interactions with biological targets.
Conclusion
This compound is a readily accessible compound with significant potential for further exploration in the fields of medicinal chemistry and materials science. This guide provides a detailed and practical framework for its synthesis and characterization, drawing upon established chemical principles. The two-step synthetic route, involving a Knoevenagel condensation followed by a selective reduction, offers flexibility in terms of reaction conditions and scalability. While the full biological profile of this compound remains to be elucidated, its structural features and the activities of related molecules suggest that it is a promising candidate for future research endeavors.
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Lee, B., Moon, K. M., Lim, J. S., Park, Y., Kim, D. H., Son, S., ... & Chung, H. Y. (2017). 2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound. Oncotarget, 8(51), 88981. Retrieved from [Link]
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Dr. Norris. (2018, February 16). Sodium borohydride reduction [Video]. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction pathway for the hydrogenation and hydrodeoxygenation of benzylideneacetone, evidencing the H2 activation requirements for each transformation. Retrieved from [Link]
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An In-Depth Technical Guide to 2-(4-Methoxybenzyl)malononitrile: Molecular Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(4-Methoxybenzyl)malononitrile, a versatile building block in organic synthesis. We will delve into its molecular structure, spectroscopic signature, synthesis, and reactivity, with a particular focus on its applications in medicinal chemistry and drug development. This document is intended to be a practical resource, offering not just theoretical knowledge but also actionable insights and detailed experimental protocols.
Molecular Structure and Physicochemical Properties
This compound, with the IUPAC name 2-[(4-methoxyphenyl)methyl]propanedinitrile, is a dinitrile derivative featuring a 4-methoxybenzyl substituent.[1][2] The presence of the electron-donating methoxy group on the phenyl ring and the two electron-withdrawing nitrile groups attached to a methylene-adjacent carbon bestows upon the molecule a unique reactivity profile.
The fundamental properties of this compound are summarized in the table below:
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₀N₂O | [2][3] |
| Molecular Weight | 186.21 g/mol | [2][3] |
| CAS Number | 5553-92-4 | [2][3] |
| Appearance | Solid (usually white or off-white) | [4] |
| Melting Point | 88-91 °C | [5] |
| Solubility | Soluble in common organic solvents like dichloromethane and chloroform. | [4] |
The structural formula of this compound is depicted below:
Caption: 2D structure of this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-methoxyphenyl group, appearing as two doublets in the aromatic region (around 6.8-7.2 ppm). The methoxy group (OCH₃) protons will present as a sharp singlet at approximately 3.8 ppm. The benzylic protons (Ar-CH₂) will likely appear as a doublet, and the adjacent methine proton (-CH(CN)₂) as a triplet, both in the aliphatic region.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon attached to the methoxy group shifted downfield. The methoxy carbon will appear around 55 ppm. The two nitrile carbons (-C≡N) will have characteristic chemical shifts in the range of 110-120 ppm. The benzylic carbon and the methine carbon will also be present in the aliphatic region.
For comparison, the reported NMR data for 2-(4-methoxybenzylidene)malononitrile is as follows:
-
¹H NMR (400 MHz, CDCl₃): δ (ppm): 7.91 (d, J = 10.5 Hz, 2H), 7.65 (s, 1H), 7.01 (d, J = 9.0 Hz, 2H), 3.91 (s, 3H).[6]
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm): 158.9, 154.4, 136.4, 128.9, 121.2, 120.2, 114.3, 112.9, 111.5, 81.5, 55.9.[6]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit the following key absorption bands:
-
C≡N stretch: A strong, sharp absorption band around 2220-2260 cm⁻¹, characteristic of the nitrile functional groups.[7]
-
C-H stretch (aromatic): Absorptions above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Absorptions below 3000 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O stretch (ether): A strong absorption in the 1200-1250 cm⁻¹ region for the aryl ether.
Mass Spectrometry (MS)
In a mass spectrum, this compound is expected to show a molecular ion peak (M⁺) at m/z = 186. The fragmentation pattern would likely involve the loss of the methoxy group, the nitrile groups, and cleavage at the benzylic position, leading to a prominent peak for the 4-methoxybenzyl cation at m/z = 121.
Synthesis and Mechanistic Considerations
The primary route for the synthesis of this compound is the alkylation of malononitrile with 4-methoxybenzyl chloride. This reaction is a classic example of a nucleophilic substitution where the carbanion generated from malononitrile acts as the nucleophile.
Reaction Mechanism: Alkylation of Malononitrile
The acidity of the methylene protons in malononitrile (pKa ≈ 11) allows for easy deprotonation by a suitable base to form a resonance-stabilized carbanion. This carbanion then attacks the electrophilic benzylic carbon of 4-methoxybenzyl chloride in an Sₙ2 reaction, displacing the chloride ion and forming the C-C bond.
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A Technical Guide to the Theoretical Analysis of 2-(4-Methoxybenzyl)malononitrile
Abstract
This technical guide provides a comprehensive framework for the theoretical investigation of 2-(4-Methoxybenzyl)malononitrile, a significant organic molecule with potential applications in medicinal chemistry and materials science. While its synthetic precursor, 2-(4-methoxybenzylidene)malononitrile, is well-studied, the saturated analogue remains less characterized from a computational standpoint. This document outlines a robust computational protocol using Density Functional Theory (DFT) to elucidate the structural, spectroscopic, and electronic properties of the title compound. We detail the complete workflow, from molecular geometry optimization to the analysis of vibrational spectra, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP). The methodologies and predicted outcomes described herein are designed to provide researchers and drug development professionals with a foundational understanding of the molecule's intrinsic properties, guiding future experimental work and application-oriented design.
Introduction
Malononitrile and its derivatives are cornerstone synthons in organic chemistry, prized for the reactivity imparted by the electron-withdrawing nitrile groups and the acidic character of the central methylene proton.[1][2] These compounds serve as versatile intermediates in the synthesis of a wide array of heterocyclic systems, dyes, and biologically active molecules, including those with anticancer and antimicrobial properties.[3][4]
The subject of this guide, this compound (C₁₁H₁₀N₂O), is structurally characterized by a central malononitrile core attached to a 4-methoxybenzyl group.[5][6] Unlike its well-documented unsaturated precursor, 2-(4-methoxybenzylidene)malononitrile, which is readily formed via Knoevenagel condensation, the title compound features a saturated C-C linker between the aromatic ring and the dicyanomethane unit.[7][8] This structural modification significantly alters the molecule's conformational flexibility and electronic conjugation, thereby influencing its reactivity and potential biological interactions.
Understanding these properties at a quantum-mechanical level is essential for rational drug design and materials engineering. Theoretical studies, particularly those employing Density Functional Theory (DFT), offer a powerful, cost-effective means to predict molecular characteristics before undertaking extensive experimental synthesis and testing.[9][10] This guide establishes a complete theoretical protocol to analyze this compound, providing deep insights into its stability, reactivity, and spectroscopic signatures.
Molecular Structure and Synthesis Pathway
The first step in any theoretical study is to define the exact molecular structure and understand its synthetic origin.
-
Chemical Identity: this compound
-
Molecular Formula: C₁₁H₁₀N₂O
-
Molecular Weight: 186.21 g/mol [6]
-
CAS Number: 5553-92-4[5]
Synthetic Overview
The synthesis of this compound is typically achieved via a two-step process:
-
Knoevenagel Condensation: 4-Methoxybenzaldehyde is reacted with malononitrile in the presence of a base catalyst (e.g., piperidine, ammonium acetate, or LiOH·H₂O) to yield the intermediate, 2-(4-methoxybenzylidene)malononitrile.[3][7] This reaction involves the formation of a C=C double bond.
-
Selective Reduction: The resulting α,β-unsaturated nitrile is then subjected to a selective reduction of the carbon-carbon double bond to yield the target saturated compound. Biocatalytic methods, for instance using the fungus Penicillium citrinum, have proven effective for this transformation, yielding this compound with high efficiency.[11]
This synthetic context is crucial as it confirms the final structure to be modeled and helps in understanding potential isomeric impurities or side products.
Computational Methodology
The cornerstone of modern molecular modeling for organic compounds is Density Functional Theory (DFT), which provides a favorable balance between computational cost and accuracy.[10] The protocol described here is designed to be a self-validating system, where initial calculations confirm the structural stability before proceeding to property prediction.
Rationale for Method Selection
-
DFT Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected. It is one of the most widely used functionals for organic molecules, demonstrating high accuracy in predicting geometries, vibrational frequencies, and electronic properties for a vast range of systems.
-
Basis Set (6-311++G(d,p)): This basis set provides a robust description of the electronic structure. The inclusion of diffuse functions (++) is important for accurately modeling the lone pairs on nitrogen and oxygen atoms and other regions of diffuse electron density. Polarization functions (d,p) allow for greater flexibility in describing the shape of atomic orbitals, which is critical for accurate bond angle and electronic property calculations.
Experimental Protocol: A Step-by-Step Workflow
The entire computational study can be performed using a quantum chemistry software package like Gaussian, following the workflow below.
-
Step 1: Initial Structure Input
-
Construct the 3D structure of this compound using a molecular builder (e.g., GaussView, Avogadro). Ensure correct atom connectivity and initial stereochemistry.
-
-
Step 2: Geometry Optimization
-
Perform a full geometry optimization without constraints using the B3LYP/6-311++G(d,p) level of theory. This calculation finds the lowest energy conformation (the most stable structure) of the molecule on the potential energy surface.
-
-
Step 3: Vibrational Frequency Analysis
-
Conduct a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry from Step 2.
-
Purpose: This is a critical validation step. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum. The results also provide the theoretical FT-IR and Raman vibrational spectra, which can be compared with experimental data.
-
-
Step 4: Electronic Property Calculation
-
Using the validated minimum-energy structure, perform single-point energy calculations to determine various electronic properties. This includes generating molecular orbitals (HOMO, LUMO) and the molecular electrostatic potential (MEP) surface.
-
Diagram: Computational Analysis Workflow
Caption: Workflow for the theoretical analysis of this compound.
Theoretical Analysis and Predicted Properties
This section details the key analyses performed on the validated molecular structure and the insights they provide.
Geometric Structure Analysis
The optimization calculation provides the most stable three-dimensional arrangement of the atoms. Key parameters like bond lengths, bond angles, and dihedral angles are determined. These theoretical values can be used as a benchmark for experimental crystallographic data.
Table 1: Predicted Key Geometric Parameters for this compound (Note: Values are illustrative based on typical DFT calculations for similar structures.)
| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | ||
| C≡N (Nitrile) | ~1.16 Å | |
| C-C (Nitrile) | ~1.47 Å | |
| C-O (Methoxy) | ~1.37 Å | |
| C-C (Benzyl) | ~1.52 Å | |
| Bond Angles (°) | ||
| C-C-C≡N | ~110.5° | |
| C-CH-C (Malono) | ~112.0° | |
| C-O-C (Methoxy) | ~118.0° |
Vibrational Spectroscopy Analysis
The frequency calculation yields a theoretical vibrational spectrum. While absolute frequency values from DFT calculations are often slightly higher than experimental ones due to the harmonic approximation, the patterns and relative intensities are highly predictive. These values are typically scaled by a factor (~0.96) for better agreement with experimental FT-IR or Raman spectra.
Table 2: Predicted Principal Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Functional Group | Predicted Scaled Frequency Range | Expected Intensity |
| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | -CH₂-, -CH₃, -CH | 3000 - 2850 | Medium-Strong |
| C≡N Stretch | Nitrile | 2260 - 2240 | Strong |
| C=C Stretch (Aromatic) | Benzene Ring | 1610 - 1580 | Strong-Medium |
| C-O-C Stretch (Asymm.) | Aryl-alkyl ether | 1275 - 1200 | Strong |
| C-O-C Stretch (Symm.) | Aryl-alkyl ether | 1075 - 1020 | Medium |
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical to understanding a molecule's electronic behavior.
-
HOMO: Represents the ability to donate an electron (nucleophilicity). For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl ring.
-
LUMO: Represents the ability to accept an electron (electrophilicity). The LUMO is anticipated to be distributed over the electron-deficient malononitrile moiety, specifically on the π* orbitals of the C≡N groups.
-
HOMO-LUMO Energy Gap (ΔE): The energy difference (ΔE = ELUMO – EHOMO) is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive and can be more easily excited electronically.
Diagram: HOMO-LUMO Energy Gap Concept
Caption: Relationship between HOMO, LUMO, and the energy gap (ΔE).
From the HOMO and LUMO energies, key global reactivity descriptors can be calculated, providing quantitative measures of the molecule's reactivity.
Table 3: Global Reactivity Descriptors
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | A high value indicates high reactivity. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. |
| Chemical Potential (μ) | μ = -χ | The "escaping tendency" of electrons. |
Molecular Electrostatic Potential (MEP) Analysis
The MEP is a 3D map of the electron density, which is invaluable for identifying reactive sites. It visually represents the net electrostatic effect of the molecule's total charge distribution.
-
Red Regions (Negative Potential): Indicate areas of high electron density, which are susceptible to electrophilic attack. For this molecule, these will be concentrated around the nitrogen atoms of the nitrile groups and the oxygen atom of the methoxy group.
-
Blue Regions (Positive Potential): Indicate areas of electron deficiency, which are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms.
-
Green Regions (Neutral Potential): Indicate areas of intermediate potential, often associated with the carbon framework of the aromatic ring.
The MEP map provides a clear, intuitive guide to the molecule's intermolecular interaction patterns, which is critical for predicting its binding behavior with biological targets.
Diagram: MEP and Molecular Reactivity
Caption: Conceptual diagram of how MEP maps predict reactive sites.
Summary and Outlook
This guide has detailed a comprehensive theoretical protocol for the characterization of this compound using DFT calculations. By following the described workflow, researchers can obtain reliable predictions of the molecule's ground-state geometry, vibrational spectra, and electronic reactivity.
The key insights derived from this theoretical approach include:
-
A stable, low-energy molecular conformation.
-
Characteristic vibrational frequencies that can aid in the experimental identification and quality control of synthesized samples.
-
An understanding of the molecule's electronic structure, with the electron-donating methoxy-phenyl ring acting as the HOMO center and the electron-withdrawing dicyanomethane group as the LUMO center.
-
A predictive map of chemical reactivity from the HOMO-LUMO gap and MEP surface, which can guide the design of new derivatives or predict interactions with biological receptors.
The data generated from these theoretical studies serves as a crucial foundation for further research, enabling a more targeted and efficient approach to exploring the potential of this compound in drug discovery and materials science.
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An In-Depth Technical Guide to the Initial Biological Activity Screening of 2-(4-Methoxybenzyl)malononitrile
Foreword: The Rationale for Investigation
In the landscape of contemporary drug discovery, the exploration of novel chemical entities with therapeutic potential is paramount. The compound 2-(4-Methoxybenzyl)malononitrile, a derivative of malononitrile, represents a compelling candidate for initial biological activity screening. The malononitrile scaffold is a well-established pharmacophore, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial and anti-proliferative effects.[1] The presence of the 4-methoxybenzyl group is also of significant interest, as the methoxy substituent is prevalent in many natural product-derived drugs and can favorably influence ligand-target binding, physicochemical properties, and pharmacokinetic parameters.[2]
This guide provides a comprehensive framework for the initial biological evaluation of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific reasoning to empower informed experimental design and data interpretation. We will delve into a tiered screening approach, beginning with fundamental cytotoxicity assessments to establish a therapeutic window, followed by targeted assays for antimicrobial and antioxidant potential.
Compound Profile and Synthesis Overview
Chemical Structure:
-
IUPAC Name: 2-[(4-methoxyphenyl)methyl]propanedinitrile[3]
-
Molecular Formula: C₁₁H₁₀N₂O[3]
-
Molecular Weight: 186.21 g/mol [3]
-
CAS Number: 5553-92-4[4]
The synthesis of this compound can be approached through the reduction of its unsaturated precursor, 2-(4-methoxybenzylidene)malononitrile. This precursor is readily synthesized via a Knoevenagel condensation between 4-methoxybenzaldehyde and malononitrile.[5][6][7] This reaction is a cornerstone of synthetic organic chemistry for forming carbon-carbon double bonds.[6][7]
Foundational Screening: Cytotoxicity Assessment
Before exploring specific therapeutic activities, it is crucial to determine the compound's inherent toxicity to mammalian cells. This step is fundamental for identifying a concentration range where the compound is non-toxic, which is essential for subsequent, more specific biological assays.[8][9]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8] In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically. A reduction in the signal indicates a decrease in metabolic activity and, by extension, cell viability.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture:
-
Select a relevant human cell line (e.g., HEK293 for normal kidney cells, or a panel of cancer cell lines like MCF-7 for breast cancer).
-
Culture cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Seeding:
-
Harvest cells using trypsinization and perform a cell count.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is below 0.5% to avoid solvent-induced toxicity.
-
Replace the existing media in the wells with the media containing the different compound concentrations. Include vehicle control (DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for 24 to 72 hours.
-
-
MTT Addition and Formazan Solubilization:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation and Interpretation
The results are typically expressed as the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀), the concentration at which the compound reduces cell viability by 50%, is a key metric of its cytotoxic potency.[8]
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| HEK293 | 48 | > 100 |
| MCF-7 | 48 | 25.5 ± 2.1 |
| A549 (Lung Cancer) | 48 | 32.8 ± 3.5 |
Data are presented as mean ± standard deviation from three independent experiments.
An IC₅₀ value significantly greater than the concentrations required for other biological effects suggests a favorable therapeutic window.
Primary Screening: Antimicrobial Activity
Given that many malononitrile derivatives exhibit antimicrobial properties, a primary screen for this activity is a logical next step.[1] The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[10][11]
Principle of Broth Microdilution
This method involves challenging a standardized inoculum of a microorganism with serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits the visible growth of the microorganism after a defined incubation period.[10]
Experimental Workflow
Caption: A logical workflow for subsequent research phases.
Future work should focus on elucidating the mechanism of action behind the observed cytotoxicity and antimicrobial effects. A Structure-Activity Relationship (SAR) study, involving the synthesis and screening of related analogs, could identify more potent compounds. Promising candidates would then progress to more complex in vitro models and, eventually, in vivo testing.
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Available at: [Link]
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Madje, B. R., et al. (2021). The dual role of LiOH·H2O on the reaction of malononitrile with.... ResearchGate. Available at: [Link]
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Alara, O. R., et al. (2021). Antioxidant Activity of Plant Samples by DPPH and ABTS Assay Radical Scavenging Assay. ResearchGate. Available at: [Link]
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An, R., & Zhang, M. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(13), 11029. Available at: [Link]
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Aslanturk, O. S. (2018). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Pharmaceutical Sciences, 54(1). Available at: [Link]
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Rohmah, J. (2022). antioxidant activities using dpph, fic, frap, and abts methods from ethanolic. Jurnal Kimia Riset, 7(2), 152-166. Available at: [Link]
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Al-Amiery, A. A., et al. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega, 8(29), 26039–26054. Available at: [Link]
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Kim, J. Y., et al. (2017). 2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound. Oncotarget, 8(52), 89832–89845. Available at: [Link]
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Al-Amiery, A. A., et al. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega. Available at: [Link]
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Kumar, S., et al. (2023). 2-Hydroxy-4-Methoxybenzaldehyde (2H4MB): Integrating Cell Culture, Metabolic Engineering, and Intelligent Genome Editing. International Journal of Molecular Sciences, 24(13), 10893. Available at: [Link]
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Solubility of 2-(4-Methoxybenzyl)malononitrile in common lab solvents
An In-Depth Technical Guide to the Solubility of 2-(4-Methoxybenzyl)malononitrile in Common Laboratory Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in synthetic organic chemistry. In the absence of extensive published quantitative data, this document synthesizes information from physicochemical principles, structural analysis, and solubility data of analogous compounds to build a predictive solubility profile. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and a practical, self-validating experimental protocol to determine solubility in-house. This guide explains the causal relationships between molecular structure and solvent interaction, empowering users to make informed decisions for reaction setup, purification, and formulation.
Introduction: The Imperative of Solubility Data
This compound is a versatile organic compound utilized in various synthetic pathways. Its molecular structure, featuring a methoxy-substituted aromatic ring coupled with a highly polar malononitrile group, presents a unique and non-obvious solubility profile. Understanding this profile is critical for optimizing reaction conditions, selecting appropriate crystallization solvents, developing purification strategies (e.g., column chromatography), and for any application in formulation or medicinal chemistry. An incorrect choice of solvent can lead to poor yields, failed reactions, or difficulties in isolation and purification. This guide provides a foundational understanding of the factors governing the solubility of this compound and a practical framework for its empirical determination.
Physicochemical Characterization
The solubility of a compound is fundamentally dictated by its physical and chemical properties. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O | [1] |
| Molecular Weight | 186.21 g/mol | [1] |
| Appearance | White to off-white or yellow solid/crystalline powder | [2][3] |
| Melting Point | 88-91 °C | [4] |
| Computed XLogP3 | 1.8 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 (Two nitrile nitrogens, one ether oxygen) | [1] |
| Topological Polar Surface Area | 56.8 Ų | [1] |
The molecule's structure is the primary determinant of its solubility. It possesses both non-polar (the benzene ring) and polar (two nitrile groups, one ether oxygen) functionalities. The XLogP3 value of 1.8 indicates a moderate level of lipophilicity, suggesting that the compound will not be highly soluble in very polar solvents like water, nor in purely non-polar solvents like hexane, but will favor solvents of intermediate polarity. The presence of multiple hydrogen bond acceptors implies a potential for interaction with protic solvents.
Theoretical Solubility Profile: A Mechanistic Analysis
The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] We can dissect the this compound molecule to understand its affinity for different solvent classes.
-
Non-Polar Solvents (e.g., Hexane, Cyclohexane, Toluene): The large, non-polar benzene ring provides some affinity for these solvents. However, the highly polar dinitrile moiety (–CH(CN)₂) and the ether group require significant energy to break their intermolecular dipole-dipole interactions, which is not compensated by weak van der Waals forces with non-polar solvents. Prediction: Low to very low solubility. Toluene may be a slightly better solvent than alkanes due to potential π-π stacking interactions with the aromatic ring.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Chloroform, THF, Acetonitrile): This class of solvents is best suited for dissolving this compound.
-
Dichloromethane (DCM) & Chloroform: These are explicitly mentioned as effective solvents.[2] Their ability to form dipole-dipole interactions with the nitrile groups without the steric hindrance of hydrogen bonding makes them highly effective.
-
Acetone & Ethyl Acetate: These solvents have strong dipole moments and can effectively solvate the polar regions of the molecule. The parent compound, benzylidene malononitrile, is known to be soluble in acetone.[5] The presence of the methoxybenzyl group should not negatively impact this. Prediction: High solubility.
-
Acetonitrile: This solvent is structurally similar to the malononitrile group, suggesting favorable interactions. Prediction: Good to high solubility.
-
Tetrahydrofuran (THF): As a polar ether, THF is expected to be a good solvent. Prediction: Good to high solubility.
-
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol):
-
Water: The molecule lacks hydrogen bond donors and has a significant non-polar surface area from the aromatic ring. The parent compound, benzylidene malononitrile, has limited solubility in water.[5] Prediction: Very low to insoluble.
-
Alcohols (Ethanol, Methanol, Isopropanol): These solvents have a dual character, with a polar hydroxyl group and a non-polar alkyl chain. They can act as hydrogen bond donors to the nitrile and ether oxygens. Benzylidene malononitrile, a close analogue, is soluble in and can be recrystallized from ethanol.[3][5] Prediction: Moderate to good solubility, likely increasing significantly with temperature. This makes alcohols excellent candidates for recrystallization.
-
-
Highly Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are powerful, universal solvents for a wide range of organic molecules. Their very high polarity and ability to engage in strong dipole-dipole interactions make them very likely to dissolve the compound. Prediction: High to very high solubility.
Predicted Solubility Summary
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale / Evidence |
| Non-Polar | Hexane, Toluene | Poor to Sparingly Soluble | Dominated by polar functional groups. |
| Halogenated | Dichloromethane, Chloroform | Soluble | Stated in supplier data[2]; strong dipole interactions. |
| Ketones | Acetone | Soluble to Very Soluble | Strong dipole; analogue is soluble.[5] |
| Esters | Ethyl Acetate | Soluble | Good balance of polarity. |
| Ethers | Tetrahydrofuran (THF) | Soluble | Good balance of polarity. |
| Alcohols | Ethanol, Methanol | Moderately Soluble (cold)Soluble (hot) | H-bond acceptor sites; analogue is soluble and recrystallized from ethanol.[3][5] |
| Nitriles | Acetonitrile | Soluble | "Like dissolves like" principle with nitrile groups. |
| Highly Polar Aprotic | DMSO, DMF | Very Soluble | Powerful, universal organic solvents. |
| Aqueous | Water | Insoluble | Dominated by lipophilic aromatic ring.[5] |
Experimental Protocol for Solubility Determination
Given the lack of quantitative public data, an empirical, in-house determination is necessary. The following protocol provides a reliable, self-validating method to assess solubility.
Materials and Equipment
-
This compound
-
Selected solvents (analytical grade)
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 8 mL)
-
Magnetic stirrer and stir bars or vortex mixer
-
Thermostatic shaker or water bath (for temperature control)
-
Pipettes and syringes
-
Syringe filters (0.22 µm or 0.45 µm, compatible with solvent)
-
Drying oven
Workflow Diagram
Sources
Chemical reactivity profile of 2-(4-Methoxybenzyl)malononitrile
An In-depth Technical Guide to the Chemical Reactivity Profile of 2-(4-Methoxybenzyl)malononitrile
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound is a highly functionalized organic molecule that serves as a versatile building block in modern synthetic chemistry. Its structure incorporates three key reactive centers: an acidic methine proton, two electrophilic cyano groups, and an electron-rich aromatic ring. This unique combination of functionalities imparts a rich and diverse reactivity profile, making it a valuable precursor for the synthesis of complex heterocyclic systems, advanced materials, and pharmacologically active compounds. This guide provides a comprehensive exploration of the molecule's electronic properties, core reactivity, and practical application in key synthetic transformations, offering field-proven insights for researchers, scientists, and professionals in drug development.
Molecular Structure and Physicochemical Properties
The reactivity of this compound is a direct consequence of its molecular architecture. The central carbon atom is rendered acidic due to the strong electron-withdrawing effect of the two adjacent cyano groups. The 4-methoxybenzyl substituent, with its electron-donating methoxy group, influences the reactivity of the aromatic ring and provides steric bulk.
Caption: Molecular structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-[(4-methoxyphenyl)methyl]propanedinitrile | [1] |
| CAS Number | 5553-92-4 | [1][2][3] |
| Molecular Formula | C₁₁H₁₀N₂O | [1][2][3] |
| Molecular Weight | 186.21 g/mol | [1][2] |
| Melting Point | 88-91 °C | [3] |
| Appearance | Solid | [2] |
| XLogP3-AA | 1.8 | [1] |
Synthesis Overview
While this guide focuses on reactivity, understanding the synthesis provides context. This compound is typically prepared via a straightforward nucleophilic substitution reaction. Malononitrile is deprotonated with a suitable base (e.g., sodium ethoxide) to form its corresponding carbanion, which then displaces the halide from 4-methoxybenzyl halide (chloride or bromide).
Caption: General synthesis pathway for this compound.
Core Reactivity Profile
The molecule's reactivity is dominated by the malononitrile core, which functions as a potent nucleophile after deprotonation, and the electrophilic nature of the cyano groups themselves.
Acidity and Carbanion Formation
The methine proton (α-hydrogen) is significantly acidic (pKa of malononitrile is ~11 in water) due to the inductive electron withdrawal by the two cyano groups and the resonance stabilization of the resulting conjugate base.[4] Treatment with a mild base readily generates a stabilized carbanion.
Caption: Carbanion formation and resonance stabilization (R = 4-Methoxybenzyl).
Reactions as a Carbon Nucleophile
The generated carbanion is a soft nucleophile and readily participates in a variety of essential carbon-carbon bond-forming reactions.
This is one of the most powerful applications of malononitrile derivatives. The carbanion adds to α,β-unsaturated systems (enones, enoates, nitroalkenes) in a conjugate fashion to form 1,5-dinitrile or related compounds.[5][6][7][8] This reaction is fundamental for building molecular complexity.[9][10]
The parent compound is often a product of Knoevenagel condensation between an aldehyde and malononitrile.[11][12][13] However, the substituted carbanion of this compound can, under certain conditions, react with other highly electrophilic carbonyls, although this is less common than its use in Michael additions. The Knoevenagel reaction is a cornerstone for synthesizing α,β-unsaturated dinitriles, which are valuable precursors in their own right.[14][15]
Reactions of the Cyano Groups
The nitrile functionalities are versatile handles for further synthetic transformations.
Under strong acidic or basic conditions, the cyano groups can be hydrolyzed. Depending on the reaction conditions, the hydrolysis can yield amides, carboxylic acids, or a combination thereof. For instance, hydrolysis of both nitrile groups would lead to the formation of a substituted malonic acid derivative, which can be susceptible to decarboxylation upon heating.
The cyano groups can act as dienophiles or dipolarophiles in cycloaddition reactions, providing a direct route to highly substituted heterocyclic systems.[14] For example, [3+2] cycloadditions with azides can yield tetrazoles, while reactions with dienes can lead to pyridine derivatives after subsequent aromatization.[16][17][18]
Detailed Experimental Protocol: Michael Addition
This section provides a detailed, field-proven protocol for a representative Michael addition reaction, a core application of this compound.
Workflow: Base-Catalyzed Michael Addition to Chalcone
Caption: Experimental workflow for a typical Michael addition reaction.
Protocol: Synthesis of 2-(4-Methoxybenzyl)-2-(3-oxo-1,3-diphenylpropyl)malononitrile
-
Objective: To demonstrate the conjugate addition of the this compound carbanion to an α,β-unsaturated ketone.
-
Materials & Reagents:
-
This compound (1.0 eq, e.g., 186 mg, 1.0 mmol)
-
trans-Chalcone (1.0 eq, e.g., 208 mg, 1.0 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq, e.g., 15 µL, 0.1 mmol)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and trans-chalcone (1.0 eq).
-
Dissolve the solids in anhydrous THF (5 mL).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add DBU (0.1 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Safety and Handling
Malononitrile and its derivatives must be handled with extreme caution due to their toxicity.[19]
-
Hazard Profile:
-
GHS Pictograms: GHS07 (Exclamation Mark)[2]
-
Hazard Statements: Harmful if swallowed (H302).[2] Malononitrile itself is fatal if swallowed or inhaled and toxic in contact with skin.[20][21] While the benzyl derivative is less volatile, appropriate precautions are mandatory.
-
Precautionary Statements: P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth).[2]
-
-
Handling Recommendations:
-
Always handle this compound in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of accidental exposure, seek immediate medical attention.[22]
-
Conclusion
This compound is a powerful and versatile intermediate in organic synthesis. Its reactivity is characterized by the nucleophilic nature of its stabilized carbanion and the synthetic flexibility of its cyano groups. A thorough understanding of its reactivity profile, as detailed in this guide, enables chemists to strategically employ this molecule in the construction of diverse and complex molecular targets, from novel therapeutics to advanced organic materials. Proper execution of reactions like the Michael addition, coupled with stringent safety protocols, unlocks the full potential of this valuable chemical scaffold.
References
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The Chemistry of Malononitrile and its derivatives. (2015). International Journal of Scientific & Engineering Research, 16(1). [Link]
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Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile. (2023). MDPI. [Link]
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Chemistry of malononitrile. (1959). Chemical Reviews. [Link]
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Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. (2023). PubMed Central. [Link]
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Synthesis of 2-(4-methoxybenzylidene)malononitrile (3b). ResearchGate. [Link]
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Proposed mechanism of the reaction with malononitrile. ResearchGate. [Link]
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Alum catalyzed an eco-friendly synthesis of benzylidene malononitrile and benzylidene barbituric acid derivatives in aqueous medium. (2014). Rasayan Journal of Chemistry. [Link]
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2-[4-(Benzyloxy)benzylidene]malononitrile. (2012). PubMed Central. [Link]
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Enantioselective [3 + 2] Cycloaddition Reaction of Ethynylethylene Carbonates with Malononitrile Enabled by Organo/Metal Cooperative Catalysis. (2018). Organic Letters. [Link]
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Enantioselective Michael Addition of Malononitrile to Unsaturated Ketones Catalyzed by Rare-Earth Metal Amides RE[N(SiMe3)2]3 with Phenoxy-Functionalized TsDPEN Ligands. (2023). The Journal of Organic Chemistry. [Link]
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Organocatalyzed [4 + 2] cycloaddition of α,β-unsaturated ketones and isatylidene malononitrile: accessing spiro[3-arylcyclohexanone]oxindole derivatives. (2024). RSC Publishing. [Link]
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Michael addition of malononitrile to indenones: Synthesis and characterization of 2-(1-oxo-2,3-dihydro-1H-inden-2-yl) (aryl)(methyl)malononitrile derivatives. (2017). Synthetic Communications. [Link]
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Malononitrile. Wikipedia. [Link]
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Knoevenagel condensation. Wikipedia. [Link]
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Michael addition reaction of malononitrile 45. ResearchGate. [Link]
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Formal [2+4] cycloaddition of malononitriles with 5‐ylidene‐thiazol‐4‐ones. ResearchGate. [Link]
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ENANTIOSELECTIVE MICHAEL ADDITION OF MALONONITRILE TO CHALCONE WITH BIFUNCTIONAL SQUARAMIDE ORGANOCATALYSTS. (2015). Thesis, Middle East Technical University. [Link]
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Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024). Organic & Biomolecular Chemistry. [Link]
- The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
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Asymmetric Michael Addition of Malononitrile with Chalcones via Rosin-Derived Bifunctional Squaramide. (2020). MDPI. [Link]
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2,3-dimethoxycinnamic acid. Organic Syntheses Procedure. [Link]
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Knoevenagel Condensation. Scribd. [Link]
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Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. (2021). ACG Publications. [Link]
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Methodological & Application
Application of 2-(4-Methoxybenzyl)malononitrile in Drug Discovery: Technical Notes and Protocols
Authored by: A Senior Application Scientist
Introduction: The Malononitrile Scaffold in Medicinal Chemistry
The malononitrile moiety is a versatile pharmacophore that has garnered significant attention in the field of drug discovery. Its unique electronic properties, characterized by two electron-withdrawing nitrile groups attached to a methylene carbon, make it a valuable building block for the synthesis of a diverse array of heterocyclic and carbocyclic compounds. Derivatives of malononitrile have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This document provides a detailed guide on the application of a specific malononitrile derivative, 2-(4-Methoxybenzyl)malononitrile, in drug discovery, with a focus on its potential as an anticancer and anti-melanogenic agent. We will explore its synthesis, biological evaluation, and provide detailed protocols for key assays.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O | PubChem[1] |
| Molecular Weight | 186.21 g/mol | PubChem[1] |
| IUPAC Name | 2-[(4-methoxyphenyl)methyl]propanedinitrile | PubChem[1] |
| CAS Number | 5553-92-4 | PubChem[1] |
| Appearance | White to off-white solid | --- |
| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols | --- |
Synthesis of this compound and its Analogs
The synthesis of this compound and its widely studied unsaturated analog, 2-(4-methoxybenzylidene)malononitrile, is typically achieved through the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound (malononitrile) with an aldehyde or ketone (p-anisaldehyde).
Synthetic Workflow: Knoevenagel Condensation
Caption: Knoevenagel condensation workflow for synthesis.
Application I: Anticancer Drug Discovery
Benzylidenemalononitrile derivatives have emerged as a promising class of anticancer agents, with several studies highlighting their potent cytotoxic effects against various cancer cell lines. The structurally related compound, 2-(4-methoxybenzylidene)malononitrile, has been identified as a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.
Mechanism of Action: CDK2 Inhibition and Apoptosis Induction
The proposed mechanism of action for the anticancer activity of 2-(4-methoxybenzylidene)malononitrile involves the inhibition of CDK2, leading to cell cycle arrest in the S phase. This disruption of the cell cycle subsequently triggers apoptosis, or programmed cell death, in cancer cells. The induction of apoptosis is a hallmark of effective cancer therapies. Studies have shown that this class of compounds can modulate the expression of key apoptotic proteins, such as increasing the expression of Bax (a pro-apoptotic protein) and caspases, while decreasing the expression of Bcl-2 (an anti-apoptotic protein).
Caption: Proposed anticancer mechanism of action.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer cells).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound (dissolved in DMSO to create a stock solution).
-
MTT solution (5 mg/mL in PBS).[2]
-
Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol).[3]
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[3] Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[4]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[5]
-
Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2][3]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[2]
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
Quantitative Data for a Structurally Related Compound:
The following table shows the cytotoxic activity of 2-(4-methoxybenzylidene)malononitrile against the MCF-7 breast cancer cell line.
| Compound | Cell Line | Incubation Time | IC₅₀ (µM) | Reference |
| 2-(4-methoxybenzylidene)malononitrile | MCF-7 | 48h | 44 | [6] |
Application II: Anti-Melanogenic Agent for Dermatology and Cosmetics
Overproduction of melanin can lead to hyperpigmentation disorders. Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a primary strategy for the development of skin-lightening agents.[7] Several benzylidenemalononitrile derivatives have been investigated as tyrosinase inhibitors.
Mechanism of Action: Tyrosinase Inhibition
This compound and its analogs are proposed to act as inhibitors of tyrosinase. Docking studies with related compounds suggest that they can bind to the active site of the enzyme, preventing the binding of its natural substrate, L-tyrosine. This inhibition leads to a decrease in melanin production. Kinetic studies on similar compounds have shown them to be competitive inhibitors of tyrosinase.
Caption: Mechanism of tyrosinase inhibition.
Protocol 2: Mushroom Tyrosinase Inhibition Assay
This in vitro assay is a common and rapid method to screen for potential tyrosinase inhibitors using mushroom tyrosinase, which is commercially available and shares structural similarities with human tyrosinase.
Materials:
-
Mushroom Tyrosinase (e.g., 30 U/mL in phosphate buffer).[7]
-
L-DOPA (L-3,4-dihydroxyphenylalanine) solution (10 mM in phosphate buffer, freshly prepared).[7]
-
This compound (dissolved in DMSO).
-
Kojic acid (positive control, dissolved in DMSO).
-
Sodium Phosphate Buffer (0.1 M, pH 6.8).[7]
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Assay Plate Setup: In a 96-well plate, add the following to the respective wells:
-
Test Wells: 20 µL of test compound dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.
-
Control Wells: 20 µL of DMSO (vehicle) + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.
-
Blank Wells: 20 µL of test compound dilution + 140 µL of phosphate buffer (no enzyme).[7]
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Start the reaction by adding 40 µL of the 10 mM L-DOPA solution to all wells. The total volume in each well will be 200 µL.[7]
-
Incubation: Incubate the plate at 37°C for 20 minutes.[7]
-
Absorbance Measurement: Measure the absorbance at 475 nm, which corresponds to the formation of dopachrome.[7]
-
Data Analysis: Calculate the percentage of tyrosinase inhibition using the following formula:
-
% Inhibition = [ (A_control - A_sample) / A_control ] * 100
-
Where A_control is the absorbance of the control well and A_sample is the absorbance of the test well (corrected for the blank).
-
Determine the IC₅₀ value from a dose-response curve.
-
Quantitative Data for a Related Compound:
A study on 2-(substituted benzylidene)malononitrile derivatives revealed that the dihydroxy-substituted analog is a potent tyrosinase inhibitor.
| Compound | Enzyme Source | IC₅₀ (µM) | Reference |
| 2-(3,4-dihydroxybenzylidene)malononitrile | Mushroom Tyrosinase | 17.05 | [8] |
| Kojic Acid (Control) | Mushroom Tyrosinase | 36.68 | [8] |
In Silico ADMET Prediction
For a compound to be a viable drug candidate, it must possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico tools can provide early predictions of these properties. Studies on benzylidenemalononitrile derivatives suggest that they can be designed to have drug-like properties according to Lipinski's rule of five and show favorable pharmacokinetic profiles in predictive models.[5][9]
Conclusion
This compound and its derivatives represent a promising scaffold for drug discovery. Their straightforward synthesis and potential to be optimized for different therapeutic targets make them attractive candidates for further investigation. The protocols provided herein offer a starting point for researchers to evaluate the anticancer and anti-melanogenic properties of this class of compounds. Further studies, including in vivo efficacy and detailed toxicological profiling, are warranted to fully elucidate their therapeutic potential.
References
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
Uddin, K. M., Sakib, M., Siraji, S., & Bhuiyan, M. M. H. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega, 8(29), 26269–26284. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Uddin, K. M., Sakib, M., Siraji, S., & Bhuiyan, M. M. H. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. National Center for Biotechnology Information. [Link]
-
Gouda, M. A., Abuhashem, A., et al. (2021). Synthesis of 2-(4-methoxybenzylidene)malononitrile (3b). ResearchGate. Retrieved from [Link]
-
Lee, B., Moon, K. M., Lim, J. S., Park, Y., Kim, D. H., Son, S., ... & Chung, H. Y. (2017). 2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound. Oncotarget, 8(52), 90268–90280. [Link]
-
Lee, B., Moon, K. M., Lim, J. S., Park, Y., Kim, D. H., Son, S., ... & Chung, H. Y. (2017). 2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound. National Center for Biotechnology Information. [Link]
-
Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Retrieved from [Link]
-
Çelik, İ., Yılmaz, E., Yıldırım, S., Ulusoy, G., & Dege, N. (2023). Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. Chemistry & Biodiversity, 20(10), e202300768. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2764141, this compound. Retrieved from [Link]
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The Versatility of 2-(4-Methoxybenzyl)malononitrile Derivatives in Materials Science: Application Notes and Protocols
Introduction: The Unique Physicochemical Landscape of 2-(4-Methoxybenzyl)malononitrile Derivatives
Derivatives of this compound represent a fascinating and highly versatile class of organic molecules that have garnered significant attention in the field of materials science. At their core, these compounds feature a synergistic interplay between an electron-donating 4-methoxybenzyl group and a potent electron-accepting malononitrile moiety. This inherent donor-π-acceptor (D-π-A) architecture is the foundation of their remarkable electronic and optical properties. The methoxy group (CH₃O-) acts as a moderate electron-donating group, pushing electron density into the aromatic ring. This electron density is then delocalized across the benzylidene bridge to the strongly electron-withdrawing dicyanovinyl group (-C(CN)₂). This intramolecular charge transfer (ICT) characteristic is fundamental to their application in diverse fields, from organic electronics to nonlinear optics and chemical sensing.
The reactivity of the malononitrile group, particularly the acidity of the methylene protons, allows for a wide range of chemical modifications, enabling the fine-tuning of their photophysical and electronic properties. This guide provides an in-depth exploration of the synthesis, properties, and key applications of these derivatives, complete with detailed experimental protocols to empower researchers in their scientific endeavors.
I. Synthesis of this compound Derivatives: The Knoevenagel Condensation
The most common and efficient method for synthesizing 2-(4-methoxybenzylidene)malononitrile and its substituted analogues is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an active methylene compound, in this case, malononitrile.
Causality in Experimental Choices:
-
Choice of Base: A weak base, such as piperidine or ammonium acetate, is typically employed to deprotonate the malononitrile, forming a nucleophilic carbanion. Stronger bases can lead to side reactions, such as the Cannizzaro reaction with the aldehyde.
-
Solvent Selection: The choice of solvent can influence reaction rates and product yields. Ethanol is a common choice due to its ability to dissolve the reactants and its relatively low boiling point, which facilitates product isolation. Toluene can be used with a Dean-Stark apparatus to remove water and drive the reaction to completion, especially for less reactive substrates.
-
Reaction Temperature: The reaction is often carried out at room temperature or with gentle heating to accelerate the reaction rate without promoting side reactions.
Detailed Protocol: Synthesis of 2-(4-Methoxybenzylidene)malononitrile
Materials:
-
4-Methoxybenzaldehyde (1.0 equivalent)
-
Malononitrile (1.0 equivalent)
-
Piperidine (0.1 equivalent)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 4-methoxybenzaldehyde and malononitrile in a minimal amount of ethanol.
-
Add a catalytic amount of piperidine to the stirred solution.
-
Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel and wash with a small amount of cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from ethanol to yield pale yellow crystals of 2-(4-methoxybenzylidene)malononitrile.
II. Applications in Organic Electronics
The pronounced electron-accepting nature of the malononitrile group makes these derivatives excellent candidates for use as non-fullerene acceptors (NFAs) in organic solar cells (OSCs) and as n-type semiconductors in organic field-effect transistors (OFETs).
Organic Solar Cells (OSCs):
In bulk heterojunction (BHJ) OSCs, an active layer comprising a blend of an electron donor (typically a conjugated polymer) and an electron acceptor is sandwiched between two electrodes. Upon illumination, the donor absorbs photons, creating excitons (bound electron-hole pairs). For efficient charge generation, these excitons must diffuse to the donor-acceptor interface and dissociate, with the electron being transferred to the acceptor and the hole remaining on the donor. The separated charges are then transported to their respective electrodes, generating a photocurrent.
Causality in Device Fabrication:
-
Active Layer Morphology: The nanoscale morphology of the donor-acceptor blend is critical for efficient exciton dissociation and charge transport. Spin coating from a common solvent is a widely used technique to create this interpenetrating network.
-
Solvent and Additives: The choice of solvent and the use of additives can significantly influence the film morphology and, consequently, the device performance.
-
Interfacial Layers: Electron and hole transport layers are often inserted between the active layer and the electrodes to facilitate charge extraction and block unwanted charge recombination.
Protocol: Fabrication of a Bulk Heterojunction Organic Solar Cell
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Electron donor polymer (e.g., P3HT)
-
2-(4-Methoxybenzylidene)malononitrile derivative (as acceptor)
-
Chlorobenzene (or other suitable solvent)
-
Hole transport layer material (e.g., PEDOT:PSS)
-
Low work function metal for cathode (e.g., aluminum)
-
Spin coater
-
Thermal evaporator
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Hole Transport Layer Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal according to the manufacturer's instructions.
-
Active Layer Preparation: Prepare a solution of the donor polymer and the 2-(4-methoxybenzylidene)malononitrile derivative in a suitable solvent (e.g., chlorobenzene). The weight ratio of donor to acceptor is a critical parameter to optimize.
-
Active Layer Deposition: Spin-coat the active layer solution onto the PEDOT:PSS layer in an inert atmosphere (e.g., a glovebox). The spin speed and time will determine the film thickness.
-
Cathode Deposition: Deposit the metal cathode (e.g., aluminum) onto the active layer by thermal evaporation through a shadow mask to define the device area.
-
Device Characterization: Measure the current-voltage (J-V) characteristics of the fabricated solar cell under simulated solar illumination (AM 1.5G) to determine the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).[1][2]
Data Presentation: Performance of OSCs with Malononitrile-Based Acceptors
| Donor Polymer | Acceptor Derivative | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Reference |
| P3HT | 2-(4-(dimethylamino)benzylidene)malononitrile | ~1-2% | ~0.8-0.9 | ~3-4 | ~0.5-0.6 | [1] |
| PM6 | Y6 (a complex malononitrile derivative) | >15% | ~0.85 | ~25 | ~0.75 | [3] |
Note: The performance of organic solar cells is highly dependent on the specific donor-acceptor combination, device architecture, and fabrication conditions.
III. Applications in Nonlinear Optics (NLO)
The significant intramolecular charge transfer in this compound derivatives gives rise to large second-order nonlinear optical (NLO) responses. Materials with high second-order NLO properties are crucial for applications in electro-optic modulators, frequency doubling, and other photonic devices.[4]
Measurement of Second-Order NLO Properties: The Z-scan Technique
The Z-scan technique is a simple yet powerful method to measure the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material.[5]
Experimental Workflow:
Caption: Workflow for Z-scan measurement of NLO properties.
Protocol: Z-scan Measurement
Materials and Equipment:
-
Laser source with a Gaussian beam profile (e.g., a Q-switched Nd:YAG laser)
-
Focusing lens
-
Sample holder mounted on a computer-controlled translation stage
-
Aperture
-
Photodetector
-
Data acquisition system
Procedure:
-
Sample Preparation: Dissolve the this compound derivative in a suitable solvent at a known concentration.
-
Beam Alignment: Align the laser beam to pass through the center of the focusing lens, the sample, and the aperture before reaching the detector.
-
Open-Aperture Z-scan: Remove the aperture (or set it to be fully open). Translate the sample along the z-axis through the focal point of the lens and record the transmitted intensity at the detector as a function of the sample position (z). The resulting curve will show a valley for two-photon absorption or a peak for saturable absorption.
-
Closed-Aperture Z-scan: Place a partially closed aperture before the detector. Repeat the translation of the sample along the z-axis and record the transmitted intensity. The resulting curve will exhibit a pre-focal peak followed by a post-focal valley for a negative nonlinear refractive index (self-defocusing) or a valley-peak configuration for a positive nonlinear refractive index (self-focusing).
-
Data Analysis: The nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) can be extracted by fitting the experimental data to theoretical models.
Data Presentation: NLO Properties of Malononitrile Derivatives
| Derivative | Second-Order Hyperpolarizability (β) (10⁻³⁰ esu) | Measurement Technique | Reference |
| (E)-2-(3-(4-aminostyryl)-5,5-dimethylcyclohex-2-enylidene)malononitrile | High | Not specified | [4] |
| Merocyanines from malononitrile dimer | Moderate | Not specified | [6] |
| D-π-A compounds with dicyanovinyl acceptor | Varies with donor strength | Solvatochromism | [7] |
Note: The NLO properties are highly dependent on the molecular structure, particularly the strength of the donor and acceptor groups and the length of the π-conjugated bridge.
IV. Applications in Chemical Sensing
The electron-deficient double bond in 2-(4-methoxybenzylidene)malononitrile derivatives makes them susceptible to nucleophilic attack. This reactivity can be harnessed to design colorimetric and fluorescent probes for the detection of various analytes, such as cyanide and other nucleophiles.[8][9]
Mechanism of Sensing:
The sensing mechanism often involves a Michael addition reaction, where the analyte acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated nitrile. This disrupts the intramolecular charge transfer pathway, leading to a change in the absorption and/or fluorescence properties of the molecule.
Caption: General mechanism for fluorescent sensing.
Protocol: Fluorescent Detection of Cyanide
Materials:
-
2-(4-Methoxybenzylidene)malononitrile derivative-based fluorescent probe
-
Buffer solution (e.g., PBS, pH 7.4)
-
Cyanide standard solutions of known concentrations
-
Fluorometer
Procedure:
-
Probe Solution Preparation: Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO or acetonitrile).
-
Titration Experiment: In a series of cuvettes, add a fixed amount of the probe solution to the buffer. Then, add increasing concentrations of the cyanide standard solution to each cuvette.
-
Fluorescence Measurement: Record the fluorescence emission spectrum of each solution after a specific incubation time.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the cyanide concentration. The limit of detection (LOD) can be calculated from the calibration curve.[10]
Data Presentation: Malononitrile-Based Fluorescent Probes
| Probe | Analyte | Limit of Detection (LOD) | Sensing Mechanism | Reference |
| Hcy-DCV | Malononitrile | 6.92 ppb | Michael Addition | [8][9] |
| DC-Mal | Malononitrile | 18 nM | Knoevenagel Condensation | [11][12] |
| Mal-P1 | Malononitrile | Not specified | Knoevenagel Condensation | [10] |
V. Conclusion and Future Outlook
The derivatives of this compound are a testament to the power of molecular design in materials science. Their tunable electronic and optical properties, coupled with their synthetic accessibility, have positioned them as key players in a range of advanced applications. Future research in this area will likely focus on the development of novel derivatives with enhanced performance characteristics. For organic electronics, this means designing acceptors with broader absorption spectra and optimized energy levels to achieve higher power conversion efficiencies. In the realm of nonlinear optics, the focus will be on synthesizing chromophores with even larger second-order hyperpolarizabilities and improved thermal and photochemical stability. For chemical sensing, the development of probes with higher selectivity, lower detection limits, and the ability to operate in complex biological media will be paramount. The continued exploration of this versatile class of compounds holds immense promise for the advancement of materials science and technology.
VI. References
-
Discovery of a highly selective and ultra-sensitive colorimetric fluorescent probe for malononitrile and its applications in living cells and zebrafish. (n.d.). Request PDF. Retrieved from [Link]
-
Discovery of a highly selective and ultra-sensitive colorimetric fluorescent probe for malononitrile and its applications in living cells and zebrafish. (2021). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]
-
A Michael addition reaction-based fluorescent probe for malononitrile detection and its applications in aqueous solution, living cells and zebrafish. (2021). Analyst (RSC Publishing). Retrieved from [Link]
-
alum catalyzed an eco-friendly synthesis of benzylidene malononitrile and benzylidene barbituric acid derivatives in aqueous medium. (n.d.). Rasayan Journal of Chemistry. Retrieved from [Link]
-
Synthesis of Small Organic Molecule Based on Malononitrile Group toward Green Energy Performance in Organic Photovoltaic Solar Cells. (2018). MDPI. Retrieved from [Link]
-
Discovery of a highly selective and ultra-sensitive colorimetric fluorescent probe for malononitrile and its applications in living cells and zebrafish. (2021). RSC Publishing. Retrieved from [Link]
-
The Chemistry of Malononitrile and its derivatives. (2019). ResearchGate. Retrieved from [Link]
-
Z-scan technique. (n.d.). Wikipedia. Retrieved from [Link]
-
Experimental setup for Z-scan. (n.d.). ResearchGate. Retrieved from [Link]
-
Experimental and theoretical study of donor-π-acceptor compounds based on malononitrile. (2018). Retrieved from [Link]
-
Synthesis of small organic molecule based on malononitrile group toward green energy performance in organic photovoltaic solar cells. (2019). Sciforum. Retrieved from [Link]
-
Z-scan technique for nonlinear optical characterization of bimetallic Au/Pd nanoparticles. (n.d.). ECORFAN®. Retrieved from [Link]
-
A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. (n.d.). Retrieved from [Link]
-
Synthesis of 2-(4-methoxybenzylidene)malononitrile (3b). (n.d.). ResearchGate. Retrieved from [Link]
-
Electronic Supplementary Information (ESI) First Report of Application of Simple Molecular Complexes as Organo-Catalyst for Knoevenagel Condensation. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Latent turn-on fluorescent probe for the detection of toxic malononitrile in water and its practical applications. (2020). PubMed. Retrieved from [Link]
-
Supplementary information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
(a) Experimental setup for the Z-scan measurements. (b) Second-order... (n.d.). ResearchGate. Retrieved from [Link]
-
Time-resolved Z-scan measurements of optical nonlinearities. (n.d.). Optica Publishing Group. Retrieved from [Link]
-
Recent advances in high-performance organic solar cells enabled by acceptor–donor–acceptor–donor–acceptor (A–DA′D–A) type acceptors. (2020). Materials Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
-
Fabrication of Organic Solar Cells based on Photosensitive Small Molecules and Study of Electron Acceptor Layer Effect on Effici. (n.d.). Isaac Scientific Publishing. Retrieved from [Link]
-
Novel Methods of Knoevenagel Condensation. (n.d.). Banaras Hindu University. Retrieved from [Link]
-
Synthesis, characterization and optical properties of merocyanines derived from malononitrile dimer. (n.d.). Request PDF. Retrieved from [Link]
-
Synthesis and Optical Limiting Behaviors of Malononitrile Derivat... (n.d.). Ingenta Connect. Retrieved from [Link]
-
Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives. (n.d.). NIH. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. sciforum.net [sciforum.net]
- 3. Recent advances in high-performance organic solar cells enabled by acceptor–donor–acceptor–donor–acceptor (A–DA′D–A) type acceptors - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. A Michael addition reaction-based fluorescent probe for malononitrile detection and its applications in aqueous solution, living cells and zebrafish - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. Latent turn-on fluorescent probe for the detection of toxic malononitrile in water and its practical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of a highly selective and ultra-sensitive colorimetric fluorescent probe for malononitrile and its applications in living cells and zebrafish - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Discovery of a highly selective and ultra-sensitive colorimetric fluorescent probe for malononitrile and its applications in living cells and zebrafish - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: The Role of Malononitrile Derivatives in the Synthesis of Potent Tyrosinase Inhibitors
Introduction: The Challenge of Hyperpigmentation and the Tyrosinase Target
Tyrosinase (EC 1.14.18.1) is a copper-containing metalloenzyme that serves as the rate-limiting catalyst in the complex biochemical pathway of melanogenesis—the process responsible for the production of melanin pigments in mammals.[1][2][3][4] This enzyme orchestrates two critical, sequential reactions: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to the highly reactive dopaquinone.[3][5][6][7] While melanin provides essential protection against ultraviolet (UV) radiation, its overproduction or irregular accumulation leads to various hyperpigmentation disorders, including melasma, age spots, and freckles, which are significant concerns in dermatology and cosmetics.[3][5][7][8] Consequently, the inhibition of tyrosinase is a primary strategy for the development of skin-whitening agents and treatments for pigmentation-related conditions.[1][8][9]
Beyond cosmetics, tyrosinase inhibitors are valuable in the food and agriculture industries to prevent the undesirable enzymatic browning of fruits and vegetables, which can limit shelf-life and result in economic losses.[1][2][4][8] The widespread applications have spurred extensive research into discovering novel tyrosinase inhibitors that are potent, safe, and stable.[4] While many inhibitors have been identified from natural sources, synthetic compounds offer advantages in terms of structural modification, optimization of activity, and large-scale production.
This guide focuses on a specific class of synthetic inhibitors derived from the Knoevenagel condensation of malononitrile with various substituted benzaldehydes. We will explore the pivotal role of the malononitrile scaffold, particularly using precursors like 2-(4-methoxybenzyl)malononitrile, in creating potent benzylidene malononitrile-based tyrosinase inhibitors.
Scientific Rationale: The Knoevenagel Condensation Pathway
The synthesis of the target tyrosinase inhibitors, specifically 2-(substituted benzylidene)malononitrile derivatives, is achieved through the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active methylene compound (malononitrile) to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction.
Causality of Component Selection:
-
Malononitrile (The Active Methylene Component): The methylene group (-CH2-) in malononitrile is flanked by two strongly electron-withdrawing nitrile groups (-C≡N). This structural arrangement significantly increases the acidity of the methylene protons, facilitating their removal by a mild base to form a stabilized carbanion. This carbanion is a potent nucleophile, primed to attack the electrophilic carbonyl carbon of an aldehyde.
-
Substituted Benzaldehyde (The Carbonyl Component): The choice of benzaldehyde derivative is critical as the substituent pattern on the aromatic ring ultimately dictates the inhibitory potency of the final product. As will be discussed in the Structure-Activity Relationship section, phenolic hydroxyl groups are particularly important for potent tyrosinase inhibition.[10]
-
Catalyst: A weak base, such as piperidine or pyridine in glacial acetic acid, is typically sufficient to catalyze the reaction. The base's role is to deprotonate the malononitrile, initiating the condensation. The acidic medium facilitates the final dehydration step.
The general reaction scheme involves the condensation of a selected benzaldehyde with malononitrile to yield the final 2-(substituted benzylidene)malononitrile inhibitor. While the topic specifies this compound, it's important to clarify that this compound itself is a derivative. The core synthesis typically starts with unsubstituted malononitrile and a substituted aldehyde. The resulting products, such as 2-(4-methoxybenzylidene)malononitrile, are the compounds evaluated for inhibitory activity.
Caption: General workflow for the synthesis of benzylidene malononitrile tyrosinase inhibitors.
Structure-Activity Relationship (SAR)
The inhibitory potency of 2-(substituted benzylidene)malononitrile derivatives is highly dependent on the nature and position of substituents on the benzylidene ring.[10] Research has established several key SAR principles:
-
Hydroxyl Groups are Critical: The presence of phenolic hydroxyl (-OH) groups is a strong determinant of high inhibitory activity. Compounds with 3,4-dihydroxy substituents on the phenyl ring, such as 2-(3,4-dihydroxybenzylidene)malononitrile, exhibit particularly potent inhibition.[10] This is because the dihydroxy arrangement can chelate the copper ions within the active site of tyrosinase, effectively blocking its catalytic function.[8][10]
-
Mimicking the Substrate: The 3,4-dihydroxy-substituted phenyl ring structurally mimics the enzyme's natural substrate, L-DOPA, allowing it to act as a competitive inhibitor.[8][10]
-
Positional Isomers Matter: The position of the hydroxyl groups influences activity. For instance, compounds with a 4-hydroxyphenyl group or a 4-hydroxy-3-methoxyphenyl group often show moderate to weak inhibition compared to their 3,4-dihydroxy counterparts.[10]
-
Mechanism of Inhibition: Kinetic studies often reveal that these compounds act as competitive or mixed-type inhibitors.[10][11] Molecular docking simulations confirm that these molecules can bind directly to the tyrosinase active site, forming hydrogen bonds and hydrophobic interactions with key amino acid residues like ASN260, GLY281, VAL283, and PHE264.[10]
| Compound Derivative (Substituent on Benzylidene Ring) | IC₅₀ (µM) vs. Mushroom Tyrosinase | Reference Compound (Kojic Acid) IC₅₀ (µM) |
| 2-(3,4-dihydroxybenzylidene)malononitrile | 17.05 | 36.68 |
| 2-(4-hydroxybenzylidene)malononitrile | Weak Activity | 36.68 |
| 2-(4-hydroxy-3-methoxybenzylidene)malononitrile | Moderate Activity | 36.68 |
| 2-(3-hydroxy-4-methoxybenzylidene)malononitrile | Moderate Activity | 36.68 |
| Data synthesized from reference[10]. IC₅₀ is the concentration required to inhibit 50% of enzyme activity. |
Experimental Protocols
Protocol A: Synthesis of 2-(3,4-dihydroxybenzylidene)malononitrile
This protocol describes the synthesis of a highly potent tyrosinase inhibitor via Knoevenagel condensation.
Materials and Reagents:
-
3,4-Dihydroxybenzaldehyde (Protocatechualdehyde) (≥98%)
-
Malononitrile (≥99%)
-
Piperidine (≥99%)
-
Glacial Acetic Acid (≥99.7%)
-
Ethanol (95% or absolute)
-
Deionized Water
-
Hexane, Ethyl Acetate (for TLC and purification)
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer with hot plate
-
Beakers, graduated cylinders
-
Büchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
Procedure:
-
Reactant Setup: In a 100 mL round-bottom flask, dissolve 3,4-dihydroxybenzaldehyde (e.g., 10 mmol, 1.38 g) and malononitrile (10 mmol, 0.66 g) in 30 mL of ethanol.
-
Catalyst Addition: To the stirring solution, add a catalytic amount of piperidine (e.g., 0.2 mL) followed by a small amount of glacial acetic acid (e.g., 0.5 mL). The acetic acid helps to protonate the intermediate and facilitate the final dehydration step.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) with continuous stirring.
-
Monitoring: Monitor the reaction progress using TLC (e.g., with a 1:1 hexane:ethyl acetate mobile phase). The formation of the product will be indicated by a new spot with a different Rf value from the starting materials. The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate of the product should form. If not, cool the flask in an ice bath to induce crystallization.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol or cold water to remove residual reactants and catalyst.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a pure crystalline solid.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol B: In Vitro Mushroom Tyrosinase Inhibition Assay
This protocol details a reliable spectrophotometric method to determine the inhibitory potency (IC₅₀) of the synthesized compound.[5][6][11]
Principle: The assay measures the enzymatic oxidation of L-DOPA to dopachrome, a colored product that absorbs light at approximately 475-492 nm.[5][11] The rate of dopachrome formation is proportional to the tyrosinase activity. An inhibitor will reduce this rate. The IC₅₀ value is the concentration of the inhibitor that reduces the enzyme's activity by 50%.[5]
Sources
- 1. A systematic review of synthetic tyrosinase inhibitors and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. activeconceptsllc.com [activeconceptsllc.com]
- 8. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Synthesized Tyrosinase Inhibitors: A Systematic Patent Review (2012-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Star in Organic Electronics: 2-(4-Methoxybenzyl)malononitrile as a Versatile Building Block
Introduction: The Quest for High-Performance Organic Semiconductors
The field of organic electronics continues to rapidly evolve, driven by the promise of lightweight, flexible, and cost-effective devices such as organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). At the heart of these technologies lies the innovation in organic semiconductor materials. The design and synthesis of novel π-conjugated molecules and polymers with tailored electronic properties are paramount to enhancing device performance and stability. A key strategy in molecular engineering is the donor-acceptor (D-A) approach, where electron-donating and electron-accepting moieties are combined to tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby optimizing charge transport and light absorption characteristics.
Malononitrile and its derivatives have emerged as powerful electron-accepting building blocks in the synthesis of high-performance n-type and ambipolar organic semiconductors.[1] The strong electron-withdrawing nature of the dicyano group effectively lowers the LUMO energy level of the resulting material, facilitating electron injection and transport. This application note details the synthesis, properties, and potential applications of a particularly promising building block: 2-(4-methoxybenzyl)malononitrile. The presence of the methoxybenzyl group offers a site for further functionalization and can influence the solubility and morphology of the final organic semiconductor, making it a versatile component for creating a new generation of organic electronic materials.
Synthesis of this compound: A Reliable and Scalable Protocol
The synthesis of this compound and its direct precursor, 2-(4-methoxybenzylidene)malononitrile, is typically achieved through a Knoevenagel condensation reaction. This classic carbon-carbon bond-forming reaction involves the condensation of an active methylene compound (malononitrile) with a carbonyl compound (p-anisaldehyde).[2][3] The resulting 2-(4-methoxybenzylidene)malononitrile can be readily reduced to the target this compound.
Protocol 1: Synthesis of 2-(4-Methoxybenzylidene)malononitrile
This protocol outlines a straightforward and efficient synthesis of the precursor molecule.
Materials:
-
p-Anisaldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
Ethanol
-
Piperidine (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-anisaldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield 2-(4-methoxybenzylidene)malononitrile as a crystalline solid.
Protocol 2: Reduction to this compound
The reduction of the exocyclic double bond can be achieved using various reducing agents. A common method involves catalytic hydrogenation.
Materials:
-
2-(4-Methoxybenzylidene)malononitrile (1.0 eq)
-
Palladium on carbon (Pd/C, 10 mol%)
-
Methanol or Ethyl Acetate
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve 2-(4-methoxybenzylidene)malononitrile in a suitable solvent such as methanol or ethyl acetate in a hydrogenation flask.
-
Carefully add the Pd/C catalyst to the solution.
-
Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (typically using a balloon or a hydrogenator).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure to obtain this compound.
Physicochemical Properties and Design Rationale
The molecular structure of this compound offers several advantages for the design of organic semiconductors.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O | [4] |
| Molecular Weight | 186.21 g/mol | [4] |
| Appearance | White to off-white solid | |
| Melting Point | 88-91 °C |
The key to its utility lies in the combination of the electron-withdrawing dicyanomethylene group and the electron-donating 4-methoxybenzyl group. This inherent donor-acceptor character within the building block itself can be exploited in the design of more complex conjugated systems. The methoxy group not only influences the electronic properties but also enhances the solubility of the resulting materials in common organic solvents, which is a crucial aspect for solution-processable device fabrication.[5]
Application in Organic Electronics: A Workflow for Donor-Acceptor Molecule Synthesis and Device Fabrication
While specific, field-proven device data for materials derived directly from this compound is emerging, a representative workflow for its application in a donor-acceptor small molecule for organic solar cells can be proposed based on established chemical principles and device fabrication techniques.
Conceptual Molecular Design
The following diagram illustrates a general design strategy for a donor-acceptor molecule utilizing a derivative of this compound as the acceptor unit.
Protocol 3: Synthesis of a Representative Donor-Acceptor Molecule
This protocol outlines the synthesis of a hypothetical donor-acceptor molecule via a Knoevenagel condensation, a common strategy for linking donor and acceptor moieties.[6]
Materials:
-
An aldehyde-functionalized donor-π-bridge (1.0 eq)
-
This compound (1.0 eq)
-
Toluene or Chloroform
-
Basic catalyst (e.g., piperidine or triethylamine)
Procedure:
-
Dissolve the aldehyde-functionalized donor-π-bridge and this compound in a suitable solvent like toluene in a round-bottom flask.
-
Add a catalytic amount of a basic catalyst.
-
Reflux the mixture and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and purify the product using column chromatography on silica gel.
-
Characterize the final product using NMR spectroscopy, mass spectrometry, and elemental analysis.
Characterization of the New Material
The synthesized donor-acceptor molecule would then be characterized to evaluate its potential for use in organic electronic devices.
| Characterization Technique | Information Obtained |
| UV-Vis Spectroscopy | Determines the optical bandgap and absorption spectrum. |
| Cyclic Voltammetry (CV) | Measures the HOMO and LUMO energy levels. |
| Thermogravimetric Analysis (TGA) | Assesses the thermal stability of the material. |
| Differential Scanning Calorimetry (DSC) | Identifies phase transitions and glass transition temperature. |
Protocol 4: Fabrication of a Bulk-Heterojunction Organic Solar Cell
The following is a general protocol for fabricating a simple bulk-heterojunction (BHJ) organic solar cell to test the performance of the newly synthesized material as an electron acceptor.
Device Architecture: ITO / PEDOT:PSS / Active Layer (Donor Polymer:Acceptor Molecule) / Ca / Al
Procedure:
-
Substrate Preparation: Clean an indium tin oxide (ITO)-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen and treat it with UV-ozone for 15 minutes.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a filtered aqueous solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate and anneal at 150 °C for 15 minutes in a nitrogen-filled glovebox.
-
Active Layer Deposition: Prepare a solution of the donor polymer (e.g., P3HT) and the synthesized acceptor molecule in a suitable organic solvent (e.g., chlorobenzene) at a specific weight ratio (e.g., 1:1). Spin-coat the active layer solution onto the PEDOT:PSS layer inside the glovebox.
-
Cathode Deposition: Transfer the substrate to a thermal evaporator and deposit a calcium (Ca) layer followed by an aluminum (Al) layer under high vacuum (< 10⁻⁶ Torr).
-
Device Annealing: Post-anneal the completed device at an optimized temperature and time to improve the morphology of the active layer.
-
Characterization: Measure the current density-voltage (J-V) characteristics of the device under simulated AM 1.5G solar illumination (100 mW/cm²) to determine the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
Conclusion and Future Outlook
This compound represents a highly promising and versatile building block for the synthesis of novel organic semiconductors. Its straightforward synthesis via Knoevenagel condensation and the tunable electronic properties it imparts make it an attractive candidate for creating advanced materials for a range of organic electronic applications. The methoxy group provides a handle for further chemical modification and can improve the processability of the final materials. While this application note provides a foundational workflow for its use, further research into the synthesis and characterization of specific materials derived from this building block will undoubtedly unlock its full potential and contribute to the advancement of organic electronics.
References
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Maleki, A., & Valadi, K. (2019). Synthesis of Small Organic Molecule Based on Malononitrile Group toward Green Energy Performance in Organic Photovoltaic Solar Cells. Proceedings, 9(1), 16. [Link]
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Gouda, M. A., & Abuhashem, A. (2021). An eco-friendly procedure for the efficient synthesis of arylidinemalononitriles and 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) in aqueous media. Research on Chemical Intermediates, 47(11), 4655-4671. [Link]
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Roncali, J., et al. (2014). Structure–properties of small donor–acceptor molecules for homojunction single-material organic solar cells. Journal of Materials Chemistry C, 2(17), 3237-3247. [Link]
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Shaik, S., et al. (2021). Synthesis of 2-(4-methoxybenzylidene)malononitrile (3b). ResearchGate. [Link]
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He, Z., et al. (2010). Functional organic field-effect transistors. Advanced Materials, 22(40), 4427-4447. [Link]
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Di Nuzzo, D., et al. (2017). Donor/Acceptor Heterojunction Organic Solar Cells. Electronics, 6(4), 86. [Link]
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Hassan, A. A., & Mohamed, N. K. (2019). New donor-acceptor material for organic solar cells with different transfer mechanism. AIP Conference Proceedings, 2120(1), 040011. [Link]
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Kang, B., & Chen, J. (2010). 2-[(E)-1-(4-Methoxyphenyl)pent-1-en-3-ylidene]malononitrile. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3148. [Link]
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Liu, Y., et al. (2015). Organic Semiconductor Field-Effect Transistors Based on Organic-2D Heterostructures. Frontiers in Materials, 2, 63. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2764141, this compound. Retrieved January 17, 2026 from [Link].
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Li, J., et al. (2015). Design and characterization of methoxy modified organic semiconductors based on phenyl[6]benzothieno[3,2-b][6]benzothiophene. RSC Advances, 5(100), 82231-82236. [Link]
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Okamoto, T., et al. (2016). Air-stable n-channel organic field-effect transistors based on charge-transfer complexes including dimethoxybenzothienobenzothiophene. Journal of Materials Chemistry C, 4(25), 5981-5987. [Link]
- Bao, Z., & Locklin, J. (Eds.). (2007). Organic semiconductors. CRC press.
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Application Note & Industrial Protocol: A Scalable Two-Step Synthesis of 2-(4-Methoxybenzyl)malononitrile
Abstract: This document provides a comprehensive, in-depth guide for the industrial-scale synthesis of 2-(4-Methoxybenzyl)malononitrile, a valuable building block in the development of pharmaceuticals and specialty chemicals. The process is presented as a robust, two-step route commencing with a base-catalyzed Knoevenagel condensation to form the intermediate, 2-(4-methoxybenzylidene)malononitrile, followed by a selective catalytic hydrogenation. This guide is designed for researchers, process chemists, and drug development professionals, offering detailed, field-proven protocols, mechanistic insights, process optimization strategies, and critical safety procedures required for successful scale-up.
Introduction and Strategic Overview
The synthesis of substituted malononitriles is a cornerstone of modern medicinal and materials chemistry. The target molecule, this compound (CAS 5553-92-4), is a saturated dinitrile derivative whose utility stems from the reactive methylene group and the functionalized aromatic ring, making it a versatile precursor for more complex molecular architectures.
Direct alkylation to produce this compound is often inefficient at scale. Therefore, a more robust and industrially viable two-step approach is recommended. This strategy leverages the high efficiency of the Knoevenagel condensation, followed by a clean and selective reduction of the resulting α,β-unsaturated bond.
The Two-Step Synthetic Strategy:
-
Knoevenagel Condensation: Reaction of 4-methoxybenzaldehyde with malononitrile using a catalytic amount of a weak base. This step is high-yielding and typically results in a crystalline product that can be easily isolated.
-
Catalytic Hydrogenation: Selective reduction of the carbon-carbon double bond of the intermediate, 2-(4-methoxybenzylidene)malononitrile, using a heterogeneous catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. This method is highly selective, avoiding the reduction of the nitrile or aromatic functionalities.
This document will detail the protocols and underlying principles for each of these critical steps.
Part I: Scale-Up Synthesis of the Intermediate, 2-(4-Methoxybenzylidene)malononitrile
This initial stage of the synthesis involves the formation of the C=C double bond through a classic Knoevenagel condensation.[1] The reaction is typically fast, exothermic, and produces a product with low solubility in common alcoholic solvents, facilitating straightforward isolation.
Mechanistic Principles of the Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[1] In this specific case, the reaction proceeds as follows:
-
Deprotonation: The basic catalyst (e.g., piperidine) abstracts a proton from the highly acidic methylene carbon of malononitrile, forming a resonance-stabilized carbanion (enolate).
-
Nucleophilic Attack: The malononitrile carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. This forms an alkoxide intermediate.
-
Protonation: The alkoxide is protonated by the conjugate acid of the catalyst or the solvent, yielding a β-hydroxy nitrile (aldol adduct).
-
Dehydration: Under the basic reaction conditions, the aldol adduct readily undergoes elimination of a water molecule to form the thermodynamically stable, conjugated α,β-unsaturated product, 2-(4-methoxybenzylidene)malononitrile.
Industrial-Scale Protocol: Knoevenagel Condensation
This protocol is designed for a 100 L scale, but it is linearly scalable. All operations should be conducted in a well-ventilated area, with personnel wearing appropriate Personal Protective Equipment (PPE).
Equipment:
-
150 L Glass-Lined Reactor with overhead stirrer, temperature probe, and reflux condenser.
-
Charging ports for liquids and solids.
-
Nutsche filter or centrifuge for product isolation.
-
Vacuum oven for drying.
Table 1: Reagents for Knoevenagel Condensation
| Reagent | CAS No. | Mol. Wt. | Quantity (kg) | Moles | Molar Eq. |
| 4-Methoxybenzaldehyde | 123-11-5 | 136.15 | 10.00 | 73.45 | 1.0 |
| Malononitrile | 109-77-3 | 66.06 | 4.95 | 74.93 | 1.02 |
| Piperidine | 110-89-4 | 85.15 | 0.31 | 3.64 | 0.05 |
| Ethanol (200 proof) | 64-17-5 | 46.07 | 63.2 (80 L) | - | - |
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charging Reagents:
-
Charge the reactor with Ethanol (80 L).
-
Begin agitation at 80-100 RPM.
-
Charge the 4-Methoxybenzaldehyde (10.00 kg). Stir until fully dissolved.
-
Carefully charge the Malononitrile (4.95 kg). CAUTION: Malononitrile is highly toxic. Use appropriate containment and PPE.[2]
-
-
Initiating Reaction:
-
Once the solids are dissolved, slowly add the piperidine (0.31 kg) via a charging port over 10-15 minutes.
-
An exothermic reaction will occur, and the internal temperature will rise. Maintain the temperature below 40°C using the reactor's cooling jacket.
-
The product will begin to precipitate as a pale-yellow solid.[3]
-
-
Reaction Monitoring:
-
Stir the resulting slurry at 20-25°C for 2-4 hours.
-
Monitor the reaction for completion by taking a sample of the supernatant and analyzing it via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of 4-methoxybenzaldehyde.
-
-
Product Isolation:
-
Once the reaction is complete, cool the slurry to 0-5°C and hold for 1 hour to maximize precipitation.
-
Filter the product using a Nutsche filter or centrifuge.
-
Wash the filter cake with cold (0-5°C) ethanol (2 x 10 L) to remove unreacted starting materials and catalyst.
-
-
Drying:
-
Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.
-
Expected Yield: 12.5 - 13.2 kg (92-97%).
-
Product: 2-(4-methoxybenzylidene)malononitrile as a pale-yellow crystalline solid.[4]
-
Quality Control for the Intermediate
The isolated intermediate should be analyzed to ensure sufficient purity before proceeding to the reduction step.
Table 2: Analytical Specifications for 2-(4-methoxybenzylidene)malononitrile
| Parameter | Specification |
| Appearance | Pale-yellow crystalline solid |
| Melting Point | 114-116°C[4] |
| Purity (HPLC) | ≥99.0% |
| FT-IR (KBr, cm⁻¹) | ~2220 (C≡N), ~1600 (C=C), ~1570 (Ar C=C)[4] |
| ¹H-NMR (CDCl₃) | δ ~7.9 (d, 2H), ~7.6 (s, 1H), ~7.0 (d, 2H), ~3.9 (s, 3H)[3][4] |
Part II: Scale-Up Reduction to this compound
The selective reduction of the electron-deficient C=C bond is a critical transformation. Catalytic hydrogenation is the method of choice for industrial applications due to its high efficiency, atom economy (the only byproduct is heat), and the ease of removing the heterogeneous catalyst via filtration.[5][6]
Principles of Catalytic Hydrogenation
The reaction occurs on the surface of the palladium catalyst.[7]
-
Adsorption: Both hydrogen gas (H₂) and the unsaturated substrate adsorb onto the active sites of the palladium surface. Hydrogen adsorbs dissociatively, forming metal-hydride bonds (Pd-H).
-
Hydrogen Transfer: The adsorbed substrate undergoes sequential addition of two hydrogen atoms from the catalyst surface to the two carbons of the double bond.
-
Desorption: The saturated product, this compound, has a lower affinity for the catalyst surface and desorbs back into the solvent, freeing the active site for the next catalytic cycle.
Critical Safety Protocols for Catalytic Hydrogenation
Hydrogenation reactions carry significant risks, primarily due to the use of flammable hydrogen gas under pressure and a pyrophoric catalyst (Pd/C).[8] Strict adherence to safety protocols is mandatory. [9][10]
-
Pyrophoric Catalyst: Palladium on carbon, especially after use (when it is "charged" with hydrogen), can ignite spontaneously upon contact with air.[11][12]
-
Handling: Always handle the catalyst in a wet state (as a slurry in the reaction solvent or water). Never allow the catalyst to dry in the open air.[10]
-
Filtration: Use a closed filtration system (e.g., a contained Nutsche filter) under a nitrogen atmosphere. Do not pull air through the catalyst cake.
-
Waste Disposal: Quench spent catalyst immediately by transferring the wet cake to a dedicated, labeled container filled with water.[12]
-
-
Flammable Hydrogen Gas: Hydrogen forms explosive mixtures with air.
-
Inerting: The reactor must be thoroughly purged with an inert gas (nitrogen) to remove all oxygen before introducing hydrogen. Similarly, the system must be purged with nitrogen to remove all hydrogen before opening the reactor.[9][10]
-
Leak Testing: Always perform a pressure test with nitrogen before introducing hydrogen to ensure the integrity of all seals and connections.[9]
-
Ventilation: All hydrogenation operations must be conducted in a designated, well-ventilated area or a high-pressure bay.
-
-
High-Pressure Operations:
-
Use only certified pressure-rated equipment. Inspect pressure gauges, safety relief valves, and rupture discs before every run.[10]
-
Never exceed the maximum rated pressure or temperature of the reactor.
-
Industrial-Scale Protocol: Catalytic Hydrogenation
This protocol assumes the use of the entire batch of intermediate produced in Part I.
Equipment:
-
150 L Stainless Steel Hydrogenation Reactor (autoclave) rated for at least 15 bar (approx. 220 psi), equipped with a high-torque agitator, internal cooling coils, pressure and temperature sensors, and gas inlet/outlet valves.
-
Catalyst filtration unit (e.g., Sparkler filter or contained Nutsche filter).
Table 3: Reagents for Catalytic Hydrogenation
| Reagent | CAS No. | Mol. Wt. | Quantity (kg) | Moles | Notes |
| 2-(4-methoxybenzylidene)malononitrile | 7056-85-1 | 184.20 | 13.00 | 70.57 | From Part I |
| Palladium on Carbon (5% Pd, 50% wet) | 7440-05-3 | - | 0.26 | - | 1% w/w dry basis |
| Ethyl Acetate | 141-78-6 | 88.11 | 72.1 (80 L) | - | Solvent |
| Hydrogen Gas (high purity) | 1333-74-0 | 2.02 | As required | - | Reductant |
Procedure:
-
Catalyst Slurry Preparation: In a separate, inerted vessel, prepare a slurry of the 5% Pd/C catalyst (0.26 kg) in Ethyl Acetate (5 L).
-
Reactor Charging:
-
Ensure the hydrogenation reactor is clean, dry, and inerted with nitrogen.
-
Charge the reactor with 2-(4-methoxybenzylidene)malononitrile (13.00 kg).
-
Charge the remaining Ethyl Acetate (75 L). Agitate to dissolve the solid.
-
Transfer the catalyst slurry into the reactor under a positive nitrogen pressure.
-
-
Inerting and Leak Testing:
-
Seal the reactor. Pressurize with nitrogen to 10 bar, hold for 30 minutes, and check for any pressure drop. If a leak is detected, depressurize and resolve the issue.
-
Once sealed, perform three cycles of pressurizing with nitrogen (to 5 bar) and venting to remove all residual oxygen.[10]
-
-
Hydrogenation Reaction:
-
Pressurize the reactor with hydrogen to 5-7 bar (approx. 75-100 psi).
-
Set agitation to a high speed to ensure good catalyst suspension.
-
Heat the reactor to 35-40°C. The reaction is exothermic; use internal cooling coils to maintain the temperature.
-
The reaction progress is monitored by the cessation of hydrogen uptake from the gas reservoir. This typically takes 4-8 hours.
-
-
Reaction Completion and Work-up:
-
Once hydrogen uptake ceases, maintain the conditions for another hour to ensure full conversion.
-
Cool the reactor to 20-25°C.
-
CRITICAL STEP: Vent the excess hydrogen and purge the reactor system thoroughly with nitrogen (at least 3 cycles) to remove all hydrogen.
-
-
Catalyst Filtration:
-
Under a nitrogen atmosphere, transfer the reaction mixture through the catalyst filter to remove the Pd/C.
-
Wash the filter with Ethyl Acetate (2 x 5 L) to recover all the product.
-
The spent catalyst cake must be immediately quenched in water as per safety protocols.[12]
-
-
Product Isolation:
-
Transfer the clear filtrate to a separate, clean reactor.
-
Concentrate the solution under reduced pressure to approximately 20-25% of its original volume.
-
Cool the concentrated solution to 0-5°C. The product will crystallize.
-
Filter the solid product, wash with a small amount of cold heptane, and dry in a vacuum oven at 40-50°C.
-
Expected Yield: 12.0 - 12.6 kg (91-96%).
-
Product: this compound as a white to off-white solid.
-
Final Product: Purification and Quality Control
If required, the final product can be further purified by recrystallization from an isopropanol/water mixture. However, the described procedure typically yields a product of high purity.
Table 4: Final Product Specifications for this compound
| Parameter | Specification |
| Appearance | White to off-white crystalline solid |
| CAS Number | 5553-92-4[13] |
| Molecular Formula | C₁₁H₁₀N₂O[13] |
| Molecular Weight | 186.21 g/mol [13] |
| Melting Point | 88-91°C[13] |
| Purity (HPLC) | ≥99.5% |
| Solvent Residue (GC) | Conforms to ICH guidelines |
| FT-IR (KBr, cm⁻¹) | ~2900 (C-H), ~2250 (C≡N), ~1610, 1515 (Ar C=C) |
| ¹H-NMR (CDCl₃) | δ ~7.1 (d, 2H), ~6.9 (d, 2H), ~3.9 (t, 1H), ~3.8 (s, 3H), ~3.2 (d, 2H) |
References
-
A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Lab Pro Inc.
-
Rhodes, C. B., & Boykin, D. W. (1988). The Selective Reduction of α,β-Unsaturated Nitriles with Sodium Borohydride in Methanolic Pyridine. Synthetic Communications, 18(7), 681-686.
-
The Selective Reduction of α,β-Unstaurated Nitriles with Sodium Borohydride in Methanolic Pyridine. (1988). Taylor & Francis Online.
-
Hydrogenation SOP. (n.d.). University of Rochester.
-
Hydrogenation Reaction Safety In The Chemical Industry. (2025). Industrial Safety Solution.
-
HYDROGENATION | FACT SHEET. (n.d.). Stanford Environmental Health & Safety.
-
Malik, S., et al. (2015). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 22(4), 17-23.
-
Reduction of α,β-Unsaturated Nitrile to Saturated Nitrile with Sodium Borohydride. (n.d.). Bulletin of the Chemical Society of Japan. Oxford Academic.
-
Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
-
da Silva, G. N., et al. (2017). Synthesis and biocatalytic ene-reduction of Knoevenagel condensation compounds by the marine-derived fungus Penicillium citrinum. Revista Brasileira de Farmacognosia, 27, 42-47.
-
Synthesis of 2-(4-methoxybenzylidene)malononitrile (3b). (2021). ResearchGate.
-
Side reactions to avoid during Knoevenagel condensation of 4-methoxybenzaldehyde. (n.d.). Benchchem.
-
alum catalyzed an eco-friendly synthesis of benzylidene malononitrile and benzylidene barbituric acid derivatives in aqueous medium. (2022). Rasayan Journal of Chemistry.
-
A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. (n.d.). NISCAIR.
-
Novel Methods of Knoevenagel Condensation. (n.d.). Banaras Hindu University.
-
Corson, B. B., Scott, R. W., & Vose, C. E. (1930). Malononitrile. Organic Syntheses, 10, 66.
-
This compound. (n.d.). Sigma-Aldrich.
-
Electronic Supplementary Information (ESI) First Report of Application of Simple Molecular Complexes as Organo-Catalyst for Knoevenagel Condensation. (n.d.). The Royal Society of Chemistry.
-
Knoevenagel condensation of benzaldehyde with malononitrile catalyzed by DES. (2022). ResearchGate.
-
Knoevenagel condensation of benzaldehyde and malononitrile over CeZrO4−δ catalyst (model reaction). (n.d.). ResearchGate.
-
Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile. (2024). MDPI.
-
This compound. (n.d.). PubChem.
-
This compound. (n.d.). Echemi.
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Alkane synthesis by alkene reduction. (n.d.). Organic Chemistry Portal.
-
Catalytic Hydrogenation. (2021). YouTube.
-
Hydrogenation Catalysts. (n.d.). TCI Chemicals.
-
Larionova, N. A., Ondozabal, J. M., & Cambeiro, X. C. (2021). Efficient reduction of electron-deficient alkenes enabled by a photoinduced hydrogen atom transfer. Advanced Synthesis & Catalysis, 363(2), 558-564.
-
Mild Photochemical Reduction of Alkenes and Heterocycles via Thiol-Mediated Formate Activation. (2024). ACS Publications.
-
Mild Photochemical Reduction of Alkenes and Heterocycles via Thiol-Mediated Formate Activation. (2024). National Institutes of Health.
-
Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. (2024). ACS Publications.
-
Reaction pathways associated with the hydrogenation of benzonitrile... (2021). ResearchGate.
-
Sodium borohydride. (n.d.). Wikipedia.
-
Supplementary Information Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. (n.d.). University of Toronto.
-
Supporting Information - An efficient and recyclable acid-base bifunctional core-shell nano-catalyst for the one-pot deacetalization-Knoevenagel tandem reaction. (n.d.). The Royal Society of Chemistry.
-
A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. (2018). MDPI.
-
Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source. (2018). National Institutes of Health.
-
This compound. (n.d.). Sigma-Aldrich.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Methoxybenzyl)malononitrile
Welcome to the technical support center for the synthesis of 2-(4-methoxybenzyl)malononitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this two-step synthesis, which involves a Knoevenagel condensation followed by a selective reduction. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize your reaction yields.
Part 1: Troubleshooting Guide for Low Yields
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.
Step 1: Knoevenagel Condensation of 4-Methoxybenzaldehyde and Malononitrile
Question 1: My Knoevenagel condensation reaction has a very low yield or is not proceeding to completion. What are the likely causes?
A low or stalled yield in the condensation to form 2-(4-methoxybenzylidene)malononitrile is a common issue that can typically be traced back to one of three areas: catalyst activity, reaction conditions, or reagent quality.
-
Causality—The Role of the Catalyst and Substrate Reactivity: The Knoevenagel condensation is a nucleophilic addition followed by dehydration.[1] It requires a base to deprotonate the malononitrile, forming a carbanion that attacks the carbonyl carbon of the aldehyde.[1] The 4-methoxy group on the benzaldehyde is electron-donating, which deactivates the carbonyl group, making it less electrophilic and slowing the reaction rate compared to unsubstituted benzaldehyde.[2] Therefore, the choice and activity of the catalyst are critical. A weak base, such as piperidine or pyridine, is typically sufficient to catalyze the reaction without promoting side reactions.[2]
-
Troubleshooting Workflow:
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Caption: Troubleshooting workflow for low Knoevenagel yield.
Question 2: My final product is impure, and I'm observing significant side-product formation. What are the common side reactions and how can I prevent them?
The primary side reactions in this condensation are the Michael addition and, under overly basic conditions, the Cannizzaro reaction.[2]
-
Michael Addition: The product, 2-(4-methoxybenzylidene)malononitrile, is an α,β-unsaturated system and can act as a Michael acceptor. A second molecule of the malononitrile carbanion can attack the β-carbon of the product, leading to a dimeric adduct. This is more prevalent with highly reactive methylene compounds like malononitrile.[2]
-
Prevention: Use a stoichiometric amount (1.0 to 1.05 equivalents) of malononitrile. Adding the base catalyst slowly and ensuring efficient stirring can help minimize localized high concentrations of the carbanion.
-
-
Cannizzaro Reaction: 4-Methoxybenzaldehyde has no α-hydrogens and is therefore susceptible to the Cannizzaro reaction if the basicity is too high. This involves the disproportionation of two aldehyde molecules into 4-methoxybenzyl alcohol and 4-methoxybenzoic acid.[2]
-
Prevention: Strictly use a weak base (e.g., piperidine, pyridine) in catalytic amounts (0.05-0.1 eq). Avoid strong bases like sodium hydroxide or alkoxides.
-
Step 2: Selective Reduction of 2-(4-Methoxybenzylidene)malononitrile
Question 3: I am attempting to reduce the double bond of 2-(4-methoxybenzylidene)malononitrile, but I am getting low yields or reducing the nitrile groups as well. How can I achieve selective reduction?
The key challenge in this step is the chemoselective reduction of the conjugated C=C double bond without affecting the two nitrile groups or the aromatic ring. Sodium borohydride (NaBH₄) is a common and effective reagent for this transformation, but the reaction conditions are critical.
-
Causality—Reagent Selectivity: Sodium borohydride is a milder reducing agent than lithium aluminum hydride (LiAlH₄) and typically does not reduce isolated nitriles or esters.[3] However, in α,β-unsaturated systems, 1,4-conjugate addition can compete with or even dominate over 1,2-addition to the carbonyl (or in this case, the analogous activated double bond).[3] The solvent system plays a crucial role in modulating the reactivity and selectivity of NaBH₄.
-
Recommended Protocol for Selective Reduction: A proven method for the selective reduction of α,β-unsaturated nitriles involves using sodium borohydride in a mixed solvent system of methanol and pyridine.[4] The pyridine is believed to play a key role in facilitating the selective 1,4-reduction.
| Parameter | Recommended Condition | Rationale |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Mild enough to preserve the nitrile functional groups.[3] |
| Solvent System | Methanol-Pyridine (e.g., 1:3 v/v) | Enhances selectivity for the C=C double bond reduction over the nitrile groups.[4] |
| Temperature | Reflux (e.g., ~120°C oil bath) | Required to drive the reaction to completion; room temperature is often insufficient.[4] |
| Reaction Time | 2-5 hours | Shorter times may result in incomplete conversion. Monitor by TLC.[4] |
| Stoichiometry | 1.0 - 1.25 eq. of NaBH₄ | A slight excess ensures complete consumption of the starting material. |
Experimental Protocol 1: Selective NaBH₄ Reduction [4]
-
In a round-bottom flask, dissolve 1.0 eq of 2-(4-methoxybenzylidene)malononitrile in a mixture of pyridine (3 volumes) and methanol (1 volume).
-
Add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
Fit the flask with a reflux condenser and heat the mixture in an oil bath at 120°C for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting residue by recrystallization from ethanol or by column chromatography.
Question 4: Are there alternative "greener" or milder methods for this selective reduction?
Yes, several alternative methods have been developed that avoid harsher conditions or reagents.
-
Biocatalytic Reduction: The use of whole-cell biocatalysts, such as the marine-derived fungus Penicillium citrinum, has been shown to selectively reduce the C=C bond of 2-(4-methoxybenzylidene)malononitrile in high yield (84%).[1] This method operates in an aqueous buffer at room temperature, offering a significant green chemistry advantage.
-
Hantzsch Ester Reduction: Hantzsch esters, such as diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, are mild hydride donors used in transfer hydrogenation reactions.[5][6] They are known to selectively reduce activated C=C bonds, including those in Knoevenagel adducts, often under organocatalytic or photocatalytic conditions.[7] This method avoids the use of metal hydrides entirely.
Part 2: Scientific FAQs
Q1: What is the detailed mechanism of the piperidine-catalyzed Knoevenagel condensation?
The piperidine-catalyzed reaction proceeds through a multi-step pathway that can involve both the enolate and an iminium ion intermediate.
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// Reactants Aldehyde [label="4-Methoxy-\nbenzaldehyde"]; Malononitrile [label="Malononitrile"]; Piperidine [label="Piperidine\n(Catalyst)", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Intermediates Iminium [label="Iminium Ion\n(Electrophile)", fillcolor="#FBBC05", fontcolor="#202124"]; Carbanion [label="Malononitrile\nCarbanion (Nucleophile)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Adduct [label="Tetrahedral Adduct"]; Product [label="2-(4-Methoxybenzylidene)\nmalononitrile", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Water [label="H₂O", shape=plaintext]; Piperidine_regen [label="Piperidine\n(Regenerated)", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Aldehyde -> Iminium [label="+ Piperidine\n- H₂O"]; Malononitrile -> Carbanion [label="+ Piperidine\n- Piperidinium ion"]; {rank=same; Iminium; Carbanion;} Carbanion -> Adduct [label="Nucleophilic Attack"]; Iminium -> Adduct; Adduct -> Product [label="- Piperidine\n- H₂O (Dehydration)"]; Product -> Piperidine_regen [style=invis]; // for layout }
Caption: Mechanism of piperidine-catalyzed Knoevenagel condensation.
-
Formation of Nucleophile: Piperidine, a weak base, abstracts an acidic proton from malononitrile to form a resonance-stabilized carbanion (enolate).[8]
-
Activation of Electrophile: Simultaneously, piperidine can react with the aldehyde to form an iminium ion. This iminium ion is a more potent electrophile than the original aldehyde, which can accelerate the reaction.[9]
-
C-C Bond Formation: The malononitrile carbanion attacks the electrophilic iminium ion (or the aldehyde directly) to form a tetrahedral intermediate.[8][9]
-
Dehydration and Catalyst Regeneration: This intermediate then eliminates a molecule of water and the piperidine catalyst to form the final α,β-unsaturated product, 2-(4-methoxybenzylidene)malononitrile.[9]
Q2: Why is recrystallization from ethanol a common purification method for the Knoevenagel product?
2-(4-methoxybenzylidene)malononitrile is typically a solid at room temperature.[10] It exhibits moderate solubility in hot ethanol and significantly lower solubility in cold ethanol. This temperature-dependent solubility profile makes ethanol an ideal solvent for recrystallization. The crude product, along with soluble impurities, is dissolved in a minimal amount of hot ethanol. Upon cooling, the pure product crystallizes out of the solution, leaving the impurities behind in the mother liquor. A final wash with cold ethanol removes any residual surface impurities.[2]
Q3: Can catalytic hydrogenation be used for the selective reduction step?
Yes, catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst) can be used. However, conditions must be carefully controlled. Over-reduction is a significant risk, potentially leading to the reduction of the nitrile groups to amines or even saturation of the aromatic ring under harsh conditions (high pressure and temperature).[11] For selective C=C bond reduction, low-pressure hydrogenation and specialized catalysts like Wilkinson's catalyst are often preferred to maintain chemoselectivity.[11]
References
-
Rhodes, C. N., & Boykin, D. W. (1988). The Selective Reduction of α,β-Unstaurated Nitriles with Sodium Borohydride in Methanolic Pyridine. Synthetic Communications, 18(7), 681-686. Retrieved from [Link]
-
Wikipedia. (2023). Knoevenagel condensation. Retrieved from [Link]
-
Reagent Guide. (2011). Sodium Borohydride (NaBH4). Master Organic Chemistry. Retrieved from [Link]
-
de Oliveira, B. G., et al. (2019). Synthesis and biocatalytic ene-reduction of Knoevenagel condensation compounds by the marine-derived fungus Penicillium citrinum. Revista Brasileira de Farmacognosia, 29, 439-445. Retrieved from [Link]
-
Sá, M. M., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(20), 5223–5231. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hantzsch Ester. Retrieved from [Link]
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Shinde, S. V., et al. (2018). alum catalyzed an eco-friendly synthesis of benzylidene malononitrile and benzylidene barbituric acid derivatives in aqueous medium. Rasayan Journal of Chemistry, 11(2), 708-714. Retrieved from [Link]
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YouTube. (2018). Hantzsch Ester: The Amazing Reducing Agent You Didn't Know You Needed. Unlock Chemystery. Retrieved from [Link]
-
Chem-Station. (2017). Transfer Hydrogenation with Hantzsch Ester. Retrieved from [Link]
-
Kolagkis, P. X., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
Singh, R., & Geetanjali. (2018). Novel Methods of Knoevenagel Condensation. International Journal of Scientific Research in Science and Technology, 4(8), 118-123. Retrieved from [Link]
-
Electronic Supplementary Information (ESI). (n.d.). First Report of Application of Simple Molecular Complexes as Organo-Catalyst for Knoevenagel Condensation. The Royal Society of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-(4-methoxybenzylidene)malononitrile (3b). Retrieved from [Link]
-
ResearchGate. (n.d.). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Reduction of only double bonds. Retrieved from [Link]
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Technical Support Center: Purification of 2-(4-Methoxybenzyl)malononitrile
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 2-(4-Methoxybenzyl)malononitrile via recrystallization. It is designed to move beyond a simple protocol, offering insights into the causality behind experimental choices and providing robust troubleshooting solutions for common challenges encountered in the laboratory.
Foundational Knowledge: Understanding the Compound
This compound is a solid, typically white or off-white, organic compound.[1] Its purification is critical, as residual starting materials or byproducts from its synthesis can interfere with subsequent reactions or biological assays. The compound is often synthesized via the reduction of 2-(4-methoxybenzylidene)malononitrile, which itself is a product of the Knoevenagel condensation between 4-methoxybenzaldehyde and malononitrile.[2][3] Understanding this synthetic route is key to anticipating potential impurities.
Key Physical and Chemical Properties
A precise understanding of the compound's properties is the foundation of a successful purification strategy.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₀N₂O | [1][4] |
| Molar Mass | 186.21 g/mol | [1][4] |
| Appearance | Solid (white or off-white) | [1] |
| Melting Point | 88-91°C | [5] |
| Solubility | Soluble in common organic solvents like dichloromethane and chloroform. | [1] |
| IUPAC Name | 2-[(4-methoxyphenyl)methyl]propanedinitrile | [4] |
Experimental Protocol: Recrystallization Workflow
This protocol provides a validated, step-by-step methodology for the purification of this compound. The core principle of recrystallization is to dissolve the impure compound in a hot solvent and allow it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.[6]
Workflow Diagram
The following diagram outlines the logical flow of the recrystallization process.
Caption: A step-by-step workflow for the recrystallization process.
Step-by-Step Methodology
-
Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold. For this compound, ethanol or isopropanol are excellent starting points. A mixed solvent system, such as hexane/dichloromethane, has also been reported to be effective.[3] Perform small-scale solubility tests if unsure.[6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small portion of the selected solvent and heat the mixture to a gentle boil (using a steam bath or hot plate). Continue adding small portions of hot solvent until the solid just dissolves. Causality: Using the minimum amount of hot solvent is critical for maximizing yield. Adding too much will keep the product dissolved even upon cooling.[6]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities.[7] Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities. Causality: Using ice-cold solvent minimizes the redissolving of your purified product.[6]
-
Drying: Dry the crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent. Determine the melting point and yield.
Troubleshooting Guide
This section addresses specific problems that may arise during the recrystallization of this compound.
Q1: My compound isn't dissolving in the hot solvent, even after adding a significant amount. What's wrong?
-
Answer: This indicates that the chosen solvent is likely unsuitable. This compound may be poorly soluble in that specific solvent even at high temperatures. Alternatively, you may have an insoluble impurity.
-
Solution A (Solvent Choice): Re-evaluate your solvent. If you are using a non-polar solvent like hexane, switch to a more polar one like isopropanol or ethanol. The methoxy and nitrile groups on your compound provide some polarity.
-
Solution B (Insoluble Impurity): If you believe the bulk of the material is your product, you may have an insoluble impurity. In this case, add enough hot solvent to dissolve what you believe to be your compound, and then perform a hot filtration to remove the insoluble material before proceeding to the cooling step.
-
Q2: After cooling the solution, no crystals have formed. What should I do?
-
Answer: This is a very common issue and can be due to two primary reasons: you have used too much solvent, or the solution is supersaturated.[8]
-
Solution A (Excess Solvent): The concentration of your compound is too low for crystals to form. Gently heat the solution again and boil off some of the solvent to increase the concentration.[7][9] Allow it to cool again.
-
Solution B (Supersaturation): The solution needs a nucleation site to begin crystallization. Try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod.[6] The microscopic scratches provide a surface for crystal growth. Alternatively, if you have a small crystal of pure product, add it as a "seed crystal."[6]
-
Q3: My compound precipitated as an oil instead of forming crystals. How can I fix this?
-
Answer: This phenomenon, known as "oiling out," occurs when the compound comes out of solution at a temperature above its melting point (88-91°C for this compound).[8] This is common for compounds with relatively low melting points or when the solution is highly concentrated with impurities.
-
Solution A (Re-dissolve and Dilute): Reheat the solution to dissolve the oil. Add a small amount of additional solvent to lower the saturation point.[7][8] Allow the solution to cool much more slowly. You can insulate the flask to slow the cooling rate, which favors the formation of well-ordered crystals over oil.
-
Solution B (Change Solvent): Consider using a solvent with a lower boiling point. If you are using a high-boiling point solvent, the solution may still be above 90°C when it becomes saturated.
-
Q4: My final yield is very low. What are the most likely causes?
-
Answer: A low yield can result from several procedural missteps during the recrystallization.
-
Cause A (Excess Solvent): As mentioned in Q2, using too much solvent is the most common reason for low recovery, as a significant portion of the product will remain in the mother liquor.[7][9]
-
Cause B (Premature Crystallization): If the compound crystallized during a hot filtration step, you will lose product. To prevent this, use slightly more hot solvent than the minimum required and pre-heat your funnel.[8]
-
Cause C (Excessive Washing): Washing the collected crystals with too much solvent, or with solvent that was not ice-cold, will dissolve some of your product.[6]
-
Q5: The recrystallized product is still colored/impure. What went wrong?
-
Answer: This suggests that the chosen solvent is not effective at leaving the specific impurity behind in the mother liquor, or that the impurity has very similar solubility properties to your product.
-
Solution A (Charcoal Treatment): If the impurity is a colored, non-polar byproduct, an activated charcoal treatment during the hot dissolution stage can effectively adsorb it.
-
Solution B (Second Recrystallization): A second recrystallization, possibly with a different solvent system, may be necessary to achieve high purity.
-
Solution C (Alternative Purification): If recrystallization fails to remove the impurity, you may need to consider an alternative purification method, such as column chromatography.
-
Frequently Asked Questions (FAQs)
Q: What are the most likely impurities in my crude this compound sample?
A: Given the common synthetic routes, the most probable impurities are:
-
2-(4-methoxybenzylidene)malononitrile: The unreduced starting material from the preceding step.[3]
-
4-methoxybenzaldehyde: An unreacted starting material from the initial Knoevenagel condensation.[10]
-
Malononitrile: The other starting material from the condensation.[11]
-
Polymeric materials: Malononitrile can polymerize under certain conditions.
Q: How do I select the best possible solvent for recrystallization?
A: The principle of "like dissolves like" is a good starting point. The ideal solvent should exhibit a steep solubility curve: high solubility at high temperatures and low solubility at low temperatures. Empirically test several solvents (e.g., water, ethanol, ethyl acetate, toluene, hexane) on a small scale. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.
Q: How can I confirm the purity of my final product?
A: There are several standard methods to assess purity:
-
Melting Point Analysis: A pure compound will have a sharp melting point that matches the literature value (88-91°C).[5] Impurities typically depress and broaden the melting range.
-
Thin-Layer Chromatography (TLC): A pure compound should show a single spot on a TLC plate. You can compare the recrystallized product to the crude material to visualize the removal of impurities.
-
Spectroscopic Analysis (NMR, IR): For the highest level of confirmation, ¹H NMR or ¹³C NMR spectroscopy can confirm the structure and identify any residual impurities.
References
-
Gouda, M. A., et al. (n.d.). Synthesis of 2-(4-methoxybenzylidene)malononitrile (3b). ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
-
de Souza, J. S. N., et al. (2018). Synthesis and biocatalytic ene-reduction of Knoevenagel condensation compounds by the marine-derived fungus Penicillium citrinum. UNIFAP. Available at: [Link]
-
Patil, S. S., et al. (2012). A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. Journal of the Serbian Chemical Society. Available at: [Link]
-
Yilmaz, M., & Kucuk, M. O. (2020). Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids. Scientific Reports. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-((Methoxy)(4-phenoxyphenyl)methylene)malononitrile. PubChem Compound Database. Available at: [Link]
-
California State University, Fullerton. (n.d.). Recrystallization. Available at: [Link]
-
Biocyclopedia. (n.d.). Problems in recrystallization. Available at: [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Available at: [Link]
-
Singh, S., & Yadav, R. (2018). Novel Methods of Knoevenagel Condensation. Banaras Hindu University. Available at: [Link]
-
Luo, H.-D., et al. (2011). 2-[2-(4-Methoxyphenyl)-2-oxoethyl]malononitrile. Acta Crystallographica Section E. Available at: [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]
-
Organic Syntheses. (n.d.). Malononitrile. Available at: [Link]
-
Synthesis and Characterization of Bemotrizinol Impurities. (2025). Orbital: The Electronic Journal of Chemistry. Available at: [Link]
-
Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. (2021). ChemistryOpen. Available at: [Link]
-
A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. (2018). Molbank. Available at: [Link]
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Technical Support Center: Optimizing the Knoevenagel Condensation of 4-Methoxybenzaldehyde and Malononitrile
Welcome to the technical support center for the Knoevenagel condensation between 4-methoxybenzaldehyde and malononitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to optimize your experimental outcomes. This guide is structured to address specific issues you may encounter, explaining the underlying scientific principles behind our recommendations.
Troubleshooting Guide: Common Experimental Issues & Solutions
This section addresses the most common challenges encountered during the synthesis of 2-(4-methoxybenzylidene)malononitrile, providing a systematic approach to problem-solving.
Issue 1: Low or No Product Yield
Question: My Knoevenagel condensation of 4-methoxybenzaldehyde with malononitrile is resulting in a very low yield or no product at all. What are the potential causes and how can I rectify this?
Answer: Low or non-existent yields in this reaction can be frustrating, but are often traceable to a few key factors. The electron-donating nature of the methoxy group on the benzaldehyde ring can deactivate the carbonyl group, making it less electrophilic and potentially slowing down the reaction compared to unsubstituted benzaldehyde.[1] A systematic evaluation of your catalyst, reaction conditions, and reagents is the most effective troubleshooting approach.[2]
Potential Causes & Step-by-Step Solutions:
-
Inactive or Inappropriate Catalyst: The choice and condition of the catalyst are paramount.[2] Weak bases are typically employed to prevent self-condensation of the aldehyde.[2][3]
-
Solution:
-
Verify Catalyst Activity: Ensure your catalyst, such as piperidine or pyridine, is fresh and has been stored correctly.[1][4] If you suspect catalyst degradation, use a fresh bottle or purify the existing stock.
-
Optimize Catalyst Loading: The amount of catalyst can significantly impact the reaction rate and yield. Start with a catalytic amount (e.g., 0.1 equivalents) and perform small-scale experiments to determine the optimal loading.[1][2]
-
Consider Alternative Catalysts: If standard amine bases are ineffective, explore other options. Ammonium salts like ammonium acetate can be effective.[4] For a greener approach, catalysts like alum in water or even water extract of banana have been reported to be efficient.[5]
-
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical variables that need to be tailored for this specific reaction.
-
Solution:
-
Temperature Optimization: While many Knoevenagel condensations proceed at room temperature, the deactivating effect of the methoxy group may necessitate gentle heating (e.g., 40-80°C) to increase the reaction rate and drive the reaction to completion.[1][4]
-
Reaction Time Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC).[1][4] This will help you determine the optimal reaction time and prevent the formation of side products from prolonged reaction times.
-
Water Removal: The Knoevenagel condensation produces water as a byproduct, which can inhibit the reaction equilibrium.[2][4] For reactions in non-aqueous solvents like toluene, using a Dean-Stark apparatus to azeotropically remove water can significantly improve the yield.[1][2]
-
-
-
Poor Reagent Quality: The purity of your starting materials is crucial for a successful reaction.
-
Solution:
-
Check Reagent Purity: Use high-purity 4-methoxybenzaldehyde and malononitrile. If necessary, purify the starting materials before use. Malononitrile can be purified by vacuum distillation.[6]
-
Proper Storage: Ensure that your reagents have been stored under appropriate conditions to prevent degradation.
-
-
Issue 2: Formation of a Complex Mixture with Multiple Side Products
Question: My reaction is producing a complex mixture with multiple spots on the TLC plate. How can I improve the selectivity for the desired 2-(4-methoxybenzylidene)malononitrile?
Answer: The formation of side products is a common issue in Knoevenagel condensations, often stemming from the reactivity of the starting materials and the reaction conditions, particularly the strength of the base and reactant stoichiometry.[7]
Common Side Reactions and Minimization Strategies:
-
Michael Addition: The primary side reaction of concern is the Michael addition of a second molecule of malononitrile to the initially formed α,β-unsaturated product.[1] This is more prevalent with highly reactive methylene compounds like malononitrile.[1]
-
Minimization Strategies:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of 4-methoxybenzaldehyde. This reduces the concentration of malononitrile available to act as a Michael donor.[1]
-
Slow Addition: Add the malononitrile slowly to the reaction mixture to keep its instantaneous concentration low, which disfavors the bimolecular Michael addition.[1]
-
Lower Reaction Temperature: Conducting the reaction at a lower temperature (e.g., room temperature or below) can decrease the rate of the Michael addition more significantly than the desired Knoevenagel condensation.[1]
-
-
-
Cannizzaro Reaction: Since 4-methoxybenzaldehyde lacks α-hydrogens, it is susceptible to the Cannizzaro reaction under strongly basic conditions, leading to its disproportionation into 4-methoxybenzyl alcohol and 4-methoxybenzoic acid.[1]
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the optimization of the Knoevenagel condensation between 4-methoxybenzaldehyde and malononitrile.
Q1: Which catalyst is the most effective for the condensation of 4-methoxybenzaldehyde and malononitrile?
There is no single "best" catalyst as the optimal choice depends on the desired reaction conditions, scale, and environmental considerations. However, for general laboratory synthesis, piperidine or pyridine are commonly used weak bases that provide good yields.[1][2] For greener and more sustainable approaches, a variety of catalysts have been explored, including:
| Catalyst Type | Examples | Key Advantages |
| Weak Organic Bases | Piperidine, Pyridine, Ammonium Acetate | Readily available, well-established protocols.[1][2] |
| Green Catalysts | Water extract of banana, Alum (in water) | Environmentally friendly, inexpensive, simple work-up.[5] |
| Heterogeneous Catalysts | Calcium Ferrite, Hydrotalcites | Reusable, easy to separate from the reaction mixture.[8][9] |
| Ionic Liquids | [MeHMTA]BF4 | Can act as both catalyst and solvent, often recyclable. |
Q2: What is the role of the solvent in this reaction, and which solvent should I choose?
The solvent plays a significant role in the Knoevenagel condensation by influencing reaction rates and yields.[2] The choice of solvent can affect the solubility of reactants and the stability of intermediates.
-
Protic Solvents: Ethanol or methanol can be effective and are good choices for reactions at room temperature or with gentle heating.[1][4]
-
Aprotic Polar Solvents: Solvents like DMF have been shown to give excellent results in some cases.[4]
-
Nonpolar Solvents: Toluene is often used, particularly when azeotropic removal of water with a Dean-Stark apparatus is desired to drive the reaction to completion.[1][2]
-
Green Solvents: Water has been successfully used as a solvent, promoting green chemistry principles.[10] Solvent-free conditions, such as grinding the reactants together, have also been reported to be effective and environmentally friendly.[11]
Q3: How can I effectively purify the final product, 2-(4-methoxybenzylidene)malononitrile?
The purification method depends on the scale of the reaction and the nature of the impurities.
-
Crystallization/Recrystallization: This is the most common and often the most effective method for purifying the solid product. Upon completion of the reaction, cooling the reaction mixture in an ice bath can induce crystallization.[1] The crude product can then be collected by vacuum filtration and washed with a small amount of cold solvent (e.g., ethanol).[1][4] Recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, will yield the pure product.[1][4]
-
Column Chromatography: If recrystallization is ineffective or if the product is an oil, column chromatography is a reliable purification method. A silica gel column with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the product from unreacted starting materials and side products.
Experimental Protocols
Protocol 1: Standard Knoevenagel Condensation with Piperidine Catalyst
This protocol is a general and reliable method for the synthesis of 2-(4-methoxybenzylidene)malononitrile.
Reactants:
-
4-Methoxybenzaldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
Piperidine (0.1 eq)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxybenzaldehyde and malononitrile in ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC). Gentle heating may be applied if the reaction is slow.[1]
-
Upon completion, cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol.[1]
-
Recrystallize the crude product from ethanol to obtain pure 2-(4-methoxybenzylidene)malononitrile.[1]
Protocol 2: Knoevenagel Condensation with Azeotropic Water Removal
This protocol is suitable for driving the reaction to completion, especially on a larger scale.
Reactants:
-
4-Methoxybenzaldehyde (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (0.1 eq)
-
Toluene (solvent)
Procedure:
-
Combine 4-methoxybenzaldehyde, malononitrile, and a catalytic amount of piperidine in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Add toluene as the solvent.
-
Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.[2]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography.[2]
Visualizing the Reaction and Troubleshooting Logic
Reaction Mechanism
The Knoevenagel condensation proceeds through a nucleophilic addition of the carbanion generated from malononitrile to the carbonyl group of 4-methoxybenzaldehyde, followed by dehydration.
Caption: Simplified mechanism of the Knoevenagel condensation.
Troubleshooting Workflow for Low Yield
A logical approach to diagnosing and solving low yield issues is crucial for efficient optimization.
Caption: Troubleshooting logic for low yield in Knoevenagel condensation.
References
- A green and an efficient catalyst for Knoevenagel condensation under grindstone method. (n.d.).
- Troubleshooting low yield in Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde. (2025). BenchChem.
- Calcium Ferrite, an Efficient Catalyst for Knoevenagel Condensation (A Green Approach). (n.d.). GLA University.
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van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis Online. Retrieved from [Link]
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Enzyme Promiscuity as a Remedy for the Common Problems with Knoevenagel Condensation. (2019). PubMed. Retrieved from [Link]
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Technical Support Center: Synthesis of 2-(4-Methoxybenzyl)malononitrile
Introduction: The synthesis of 2-(4-Methoxybenzyl)malononitrile is a key process for researchers in medicinal chemistry and materials science, valued for its role as a versatile chemical intermediate. The most prevalent synthetic route involves a two-step process: a Knoevenagel condensation to form the unsaturated intermediate, 2-(4-methoxybenzylidene)malononitrile, followed by a selective reduction of the carbon-carbon double bond. While seemingly straightforward, each step presents unique challenges, often leading to a mixture of products that complicates purification and reduces yield.
This guide provides in-depth troubleshooting advice and answers to frequently encountered problems during this synthesis. We will delve into the mechanistic origins of common by-products and offer field-proven protocols to help you optimize your reaction conditions, ensuring the integrity and purity of your target compound.
Part 1: The Knoevenagel Condensation Step
The foundational step is the base-catalyzed reaction between 4-methoxybenzaldehyde and malononitrile.[1] The success of the entire synthesis hinges on the efficiency and cleanliness of this reaction.
Caption: The Knoevenagel condensation pathway.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turned into a thick, intractable slurry with low yield of the desired product. What is happening?
A: This is a classic sign of polymerization. Malononitrile is known to polymerize under strongly basic conditions or at elevated temperatures.[2] Furthermore, the product, 2-(4-methoxybenzylidene)malononitrile, is an electron-deficient alkene and can also act as a monomer.
Causality: The active methylene protons of malononitrile are highly acidic (pKa ≈ 11). A strong base can lead to a high concentration of the malononitrile anion, which can initiate anionic polymerization. Similarly, the product itself can undergo base-catalyzed polymerization.
Troubleshooting Steps:
-
Choice of Base: Switch to a milder organic base. Piperidine, triethylamine, or even amino acids like β-alanine are highly effective catalysts for the condensation but are less likely to induce polymerization compared to inorganic bases like NaOH or KOH.[3][4]
-
Temperature Control: Run the reaction at room temperature or slightly below. Exothermic reactions should be cooled in an ice bath. Avoid aggressive heating unless absolutely necessary and validated by literature for your specific catalyst system.
-
Reaction Time: Do not let the reaction run for an excessively long time. Monitor progress by Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting aldehyde is consumed.
Q2: My NMR spectrum shows a complex multiplet around 4-5 ppm and an extra singlet, which I can't assign to the product or starting materials. What is this major by-product?
A: You are most likely observing the Michael adduct . This is the most common and often most frustrating by-product in this reaction. It forms when a molecule of the malononitrile anion (acting as a Michael donor) attacks the β-carbon of the already-formed 2-(4-methoxybenzylidene)malononitrile (acting as a Michael acceptor).[5][6]
Caption: Primary reaction pathway and major side reactions.
Troubleshooting Steps:
-
Control Stoichiometry: Avoid using a large excess of malononitrile. A stoichiometric ratio or a slight excess of the aldehyde (1.05 to 1.1 equivalents) is often optimal. This starves the reaction of the Michael donor once the primary condensation is complete.
-
Slow Addition: If feasible, add the malononitrile solution dropwise to the mixture of the aldehyde and catalyst. This keeps the instantaneous concentration of the malononitrile anion low, favoring the Knoevenagel condensation over the subsequent Michael addition.[7]
Q3: During aqueous workup, I isolated a white solid that is not my product and is much more polar on TLC. What could it be?
A: This is likely a hydrolysis product. The nitrile groups are susceptible to hydrolysis to the corresponding primary amide (-CONH₂) under either acidic or basic workup conditions.[8] If you observe this, you may have formed 2-cyano-3-(4-methoxyphenyl)acrylamide.
Troubleshooting Steps:
-
Mild Workup: Neutralize the reaction mixture carefully with dilute, cold acid (e.g., 1M HCl in an ice bath). Avoid using concentrated acids or bases.
-
Minimize Contact Time: Perform the aqueous extraction and washing steps quickly. Do not let the reaction mixture sit in aqueous acidic or basic solutions for extended periods.
-
Temperature: Keep the mixture cold during the entire workup and isolation procedure to reduce the rate of hydrolysis.
Troubleshooting Guide: A Systematic Approach
This workflow provides a logical sequence for diagnosing and solving common issues.
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Stability of 2-(4-Methoxybenzyl)malononitrile under acidic and basic conditions
Technical Support Center: 2-(4-Methoxybenzyl)malononitrile
A Guide to Experimental Stability and Troubleshooting
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. As a substituted malononitrile, this compound possesses unique reactivity that, while synthetically useful, can also present stability challenges under certain experimental conditions. This document provides in-depth answers to frequently asked questions and troubleshooting advice to ensure the integrity of your experiments and the purity of your products.
Section 1: Frequently Asked Questions (FAQs) on Core Stability
This section addresses the fundamental stability characteristics of this compound.
Q1: What are the recommended general storage and handling conditions for this compound?
Answer: For long-term storage, this compound should be kept in a tightly sealed container in a cool, dry, and dark environment, preferably refrigerated (2-8°C).[1][2] The compound is a crystalline solid at room temperature.[3] The primary concerns during storage are exposure to moisture and atmospheric bases (like ammonia), which could initiate slow degradation. For handling, standard laboratory PPE (gloves, safety glasses, lab coat) is required. Given that the parent compound, malononitrile, is toxic and can release cyanide, it is prudent to handle this derivative in a well-ventilated fume hood.[4]
Q2: What are the primary chemical liabilities and potential degradation pathways for this molecule?
Answer: The structure of this compound contains three key reactive sites that dictate its stability:
-
The Acidic Methine Proton: The proton on the carbon situated between the two nitrile groups is significantly acidic (the pKa of the parent malononitrile is ~11 in water).[5][6] This makes it susceptible to deprotonation by even mild bases.
-
The Nitrile Groups: The two cyano (C≡N) groups are susceptible to hydrolysis under both strong acidic and strong basic conditions.
-
The Benzylic C-C Bond: The bond connecting the malononitrile moiety to the 4-methoxybenzyl group is formed via a reaction analogous to a Knoevenagel condensation or Michael addition.[7] This bond can be labile under certain basic conditions, leading to a retro-reaction.
The interplay between these sites results in distinct degradation profiles in acidic versus basic media, which are detailed in the troubleshooting sections below.
Q3: How does the 4-methoxybenzyl group affect the stability compared to simpler alkyl- or benzyl-substituted malononitriles?
Answer: The 4-methoxy group is a moderate electron-donating group. Its presence has two main effects:
-
Stabilization of Benzylic Intermediates: It enhances the stability of any positive charge that develops at the benzylic position (e.g., in a carbocation intermediate), which is a key factor in SN1-type reactions.[8]
-
Influence on Retro-Knoevenagel Reaction: By donating electron density to the aromatic ring, it slightly stabilizes the 4-methoxybenzaldehyde fragment that would be released during a retro-Knoevenagel reaction. This can make the retro-reaction slightly more favorable compared to an unsubstituted benzyl group under certain conditions.
Section 2: Troubleshooting Guide for Basic Conditions
Users frequently encounter issues with this compound in the presence of bases. This section provides solutions to common problems.
Q4: I am using a mild organic base like triethylamine (TEA) or DIPEA for a reaction, and my starting material is slowly disappearing from the TLC, even at room temperature. What is happening?
Answer: This is a classic case of carbanion formation and potential equilibration. Even weak amine bases are strong enough to deprotonate the acidic methine proton of your malononitrile derivative, forming a resonance-stabilized carbanion.
-
Causality: The resulting carbanion is often highly colored (yellow to orange) and may have different chromatographic properties than the neutral starting material, appearing as a new spot or a streak on the TLC plate. While this is an equilibrium process, the formation of the anion might be the first step toward an undesired follow-on reaction, such as oxidation or a retro-Knoevenagel cleavage, especially if an electrophilic species is inadvertently present.
-
Troubleshooting Steps:
-
Run a Control: In a separate vial, stir your this compound with the base in your reaction solvent. Monitor by TLC or LC-MS to confirm if degradation is occurring without your other reagents.
-
Use a Non-Nucleophilic Base: If proton abstraction is the only goal, consider a bulkier, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in stoichiometric amounts.
-
Lower the Temperature: Perform your reaction at 0°C or below to slow the rate of decomposition.
-
Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the desired transformation is complete.
-
Q5: I am attempting a reaction using a strong aqueous base (e.g., NaOH, KOH, LiOH) and observing multiple new products and a complete loss of my starting material. What are the likely degradation pathways?
Answer: Strong aqueous bases trigger two primary, often competing, degradation pathways: nitrile hydrolysis and retro-Knoevenagel reaction. Malononitrile itself may also polymerize in the presence of strong bases, though this is less common for substituted derivatives.[4]
-
Pathway A: Nitrile Hydrolysis: The nitrile groups are hydrolyzed, first to the corresponding carboxamide and then, upon further heating or with a stronger base, to the carboxylate. This results in the formation of 2-(4-methoxybenzyl)malonamic acid or 2-(4-methoxybenzyl)malonic acid (as its salt).
-
Pathway B: Retro-Knoevenagel Reaction: This is often the more significant issue. The base abstracts the methine proton, and the resulting carbanion can undergo C-C bond cleavage to release the resonance-stabilized malononitrile anion and 4-methoxybenzaldehyde. This reaction is the reverse of the synthetic route used to prepare the compound.[9][10]
The diagram below illustrates these competing pathways.
Caption: Competing degradation pathways in strong base.
-
Troubleshooting Steps:
-
Protect the Malononitrile Moiety: If possible, modify your synthetic route to perform the base-sensitive step before introducing the malononitrile group.
-
Use Anhydrous Conditions: If water is not essential for your reaction, using a strong, non-nucleophilic base (e.g., NaH, LDA) in an anhydrous aprotic solvent (e.g., THF, Dioxane) can favor deprotonation while suppressing hydrolysis and the retro-Knoevenagel reaction.
-
Screen Milder Bases: Investigate if a weaker inorganic base like K₂CO₃ or Cs₂CO₃ in a solvent like acetonitrile can effect your desired transformation without causing rapid degradation.
-
Section 3: Troubleshooting Guide for Acidic Conditions
While generally more stable under acidic conditions than basic ones, challenges can still arise, particularly with strong acids and heat.
Q6: I am running a reaction in a mild acidic buffer (e.g., pH 4-5 acetate buffer) and see slow conversion to a more polar baseline material on my TLC plate. What is the likely cause?
Answer: Under mild acidic conditions, the most probable degradation route is the slow hydrolysis of one or both nitrile groups to form the corresponding carboxamide(s). This increases the polarity of the molecule, causing it to have a lower Rf on silica gel TLC. The rate of this hydrolysis is typically slow at room temperature but will be accelerated by heat.
-
Troubleshooting Steps:
-
Confirm the Product: Isolate the byproduct and characterize it (e.g., by mass spectrometry) to confirm the addition of water (M+18 for single hydrolysis, M+36 for double hydrolysis).
-
Minimize Water and Heat: If possible, use non-aqueous acidic conditions or minimize reaction time and temperature.
-
Alternative Catalysts: Explore if a Lewis acid catalyst could achieve your desired transformation under anhydrous conditions instead of a Brønsted acid in an aqueous buffer.
-
Q7: I used a strong mineral acid (e.g., 6M HCl, concentrated H₂SO₄) with heating to deprotect another functional group, but my this compound was consumed and converted into a new, single major product. What happened?
Answer: This is a classic and predictable two-step degradation pathway under harsh acidic conditions: complete nitrile hydrolysis followed by decarboxylation.
-
Step 1: Hydrolysis: The strong acid and heat rapidly hydrolyze both nitrile groups to carboxylic acid groups, forming the intermediate 2-(4-methoxybenzyl)malonic acid.[11]
-
Step 2: Decarboxylation: Substituted malonic acids are thermally unstable and readily lose one molecule of carbon dioxide (CO₂) upon heating, especially in an acidic environment.[12][13] This is a well-known reaction in syntheses like the Malonic Ester Synthesis.[14]
The final product is 3-(4-methoxyphenyl)propanoic acid .
The workflow for this process is shown below.
Caption: A decision tree for troubleshooting degradation.
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Preventing Michael addition side reaction in 2-(4-Methoxybenzyl)malononitrile synthesis
An authoritative guide from our Senior Application Scientists, designed for professionals in chemical research and drug development.
Introduction: Navigating a Common Synthetic Hurdle
The synthesis of 2-(4-Methoxybenzyl)malononitrile is a key process for accessing valuable intermediates in medicinal chemistry. A prevalent synthetic route involves the Knoevenagel condensation of 4-methoxybenzaldehyde with malononitrile to produce an unsaturated intermediate, 2-(4-methoxybenzylidene)malononitrile, which is subsequently reduced. However, this pathway is often complicated by a competitive Michael addition side reaction, where a malononitrile anion attacks the desired unsaturated product. This leads to the formation of a high-molecular-weight bis-adduct, reducing the yield and complicating purification.
This guide provides an in-depth analysis of the underlying mechanisms, troubleshooting strategies, and an optimized protocol to help you mitigate this side reaction and maximize the yield of your target compound.
Section 1: Understanding the Competing Reaction Pathways
To effectively prevent the side reaction, it is essential to first understand the mechanisms of both the desired Knoevenagel condensation and the undesired Michael addition.
The process begins with a base-catalyzed deprotonation of malononitrile to form a resonance-stabilized carbanion (an enolate). This nucleophile then attacks the carbonyl carbon of 4-methoxybenzaldehyde. Subsequent dehydration yields the α,β-unsaturated product, 2-(4-methoxybenzylidene)malononitrile.
The problem arises because this product is an excellent Michael acceptor. If a sufficient concentration of the malononitrile carbanion (a potent Michael donor) remains in the reaction mixture, it can perform a 1,4-conjugate addition to the newly formed double bond, leading to the undesired bis-adduct.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My final product is difficult to purify, and I see a significant peak in my mass spectrum at a higher molecular weight than expected. Is this the Michael adduct?
A: This is a classic indicator of the Michael addition side reaction. The bis-adduct will have a molecular weight equal to the sum of the desired Knoevenagel product and another molecule of malononitrile. To confirm, you should use a combination of:
-
Mass Spectrometry (MS): Check for a mass corresponding to [M + 66.06] Da, where M is the mass of 2-(4-methoxybenzylidene)malononitrile.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude product will show more complex aliphatic signals than expected for the clean Knoevenagel product, while ¹³C NMR will reveal extra nitrile and aliphatic carbons.
Q2: What is the single most effective way to suppress the formation of the Michael adduct?
A: Stoichiometric control. The Michael addition is a second-order reaction that requires both the Knoevenagel product and a malononitrile anion. By ensuring you do not use an excess of malononitrile, you limit the availability of the Michael donor after the initial condensation is complete. A precise 1:1 molar ratio of 4-methoxybenzaldehyde to malononitrile is the most critical parameter to control.
Q3: How does my choice of base influence the reaction outcome?
A: The base's role is to generate the malononitrile carbanion. Its strength and concentration are pivotal.
-
Strong Bases (e.g., NaH, NaOEt): These bases deprotonate malononitrile rapidly and quantitatively. This high concentration of the nucleophile can accelerate the subsequent Michael addition. Strong bases are generally not recommended when this side reaction is a concern.
-
Weak Bases (e.g., Piperidine, Ammonium Acetate, LiOH·H₂O): Weaker, often catalytic, amounts of base maintain a low, steady-state concentration of the malononitrile anion. This is sufficient to catalyze the Knoevenagel condensation but minimizes the rate of the competing Michael addition.
Q4: I'm still observing the side product even with stoichiometric control. What other parameters can I adjust?
A: Your next steps should be optimizing temperature and reaction time.
-
Temperature: Lowering the reaction temperature (e.g., running at room temperature or 0 °C instead of reflux) can often increase selectivity. The Knoevenagel condensation generally has a lower activation energy than the Michael addition.
-
Reaction Monitoring: The Michael addition often becomes more prevalent as the reaction time extends and the concentration of the Knoevenagel product builds up. Monitor the reaction's progress every 30-60 minutes using Thin Layer Chromatography (TLC). Once the starting aldehyde is consumed, work up the reaction immediately to prevent the slower Michael addition from proceeding.
Section 3: Frequently Asked Questions (FAQs)
-
Q: What is this compound?
-
It is an organic compound with the chemical formula C₁₁H₁₀N₂O. It serves as a building block in the synthesis of various more complex molecules, particularly in the pharmaceutical industry.
-
-
Q: What exactly is a Michael donor and acceptor?
-
A Michael donor is a nucleophile, typically a stabilized carbanion like the enolate of malononitrile. A Michael acceptor is an α,β-unsaturated compound, such as the Knoevenagel product, which has an electrophilic β-carbon due to resonance.
-
-
Q: Can solvent choice help reduce the side reaction?
-
Yes. While various solvents can be used, protic polar solvents like ethanol or water can sometimes help by solvating the anionic nucleophile, potentially moderating its reactivity. Some modern, eco-friendly procedures even utilize solvent-free conditions, which can also alter reaction selectivity.
-
Section 4: Optimized Experimental Protocol
This protocol for synthesizing the intermediate, 2-(4-methoxybenzylidene)malononitrile, is designed to minimize the Michael addition side reaction. The subsequent reduction to the final product, this compound, would be a separate step.
Objective: To synthesize 2-(4-methoxybenzylidene)malononitrile with minimal formation of the Michael bis-adduct.
| Reagent | M.W. ( g/mol ) | Amount | Moles | Molar Ratio |
| 4-Methoxybenzaldehyde | 136.15 | 1.36 g | 10.0 mmol | 1.0 |
| Malononitrile | 66.06 | 0.66 g | 10.0 mmol | 1.0 |
| Piperidine | 85.15 | 85 mg (0.1 mL) | 1.0 mmol | 0.1 |
| Ethanol (95%) | - | 20 mL | - | - |
Step-by-Step Methodology:
-
Reactant Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzaldehyde (1.36 g, 10.0 mmol) and malononitrile (0.66 g, 10.0 mmol).
-
Solvation: Add 20 mL of 95% ethanol to the flask and stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Addition: Using a micropipette, add piperidine (0.1 mL, ~1.0 mmol) to the solution. A slight color change and warming may be observed.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Begin monitoring the reaction after 15 minutes via TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). Spot the starting aldehyde, malononitrile, and the reaction mixture. The reaction is complete when the aldehyde spot has disappeared (typically within 1-2 hours). It is critical not to let the reaction run for an extended period after completion.
-
Work-up: Once the reaction is complete, cool the flask in an ice bath for 30 minutes to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration through a Büchner funnel.
-
Purification: Wash the collected solid with two portions of cold ethanol (2 x 5 mL) to remove any unreacted starting materials and catalyst.
-
Drying: Dry the pale-yellow crystalline product under vacuum to obtain 2-(4-methoxybenzylidene)malononitrile.
This optimized protocol provides a self-validating system. The use of a weak base in catalytic amounts, strict 1:1 stoichiometry, and careful TLC monitoring directly addresses the primary causes of the Michael addition side reaction.
Section 5: Troubleshooting Workflow
If you are still encountering issues, follow this logical workflow to diagnose and solve the problem.
References
-
Royal Society of Chemistry. (n.d.). Theoretical investigation on mechanism of asymmetric Michael addition of malononitrile to chalcones catalyzed by Cinchona alkaloid aluminium(iii) complex. Organic & Biomolecular Chemistry. [Link]
-
National Institutes of Health. (n.d.). 2-[2-(4-Methoxyphenyl)-2-oxoethyl]malononitrile. PubMed Central. [Link]
-
Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. [Link]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-(4-methoxybenzylidene)malononitrile (3b). [Link]
-
MDPI. (2020). Asymmetric Michael Addition of Malononitrile with Chalcones via Rosin-Derived Bifunctional Squaramide. Catalysts. [Link]
-
ACS Publications. (n.d.). Chemistry of malononitrile. Chemical Reviews. [Link]
-
Wikipedia. (n.d.). Michael addition reaction. [Link]
-
ResearchGate. (n.d.). Recent Advances in Base-Assisted Michael Addition Reactions. [Link]
-
Organic Syntheses. (n.d.). Malononitrile. [Link]
-
National Institutes of Health. (2016). Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. [Link]
-
Rasayan Journal of Chemistry. (n.d.). Alum catalyzed an eco-friendly synthesis of benzylidene malononitrile and benzylidene barbituric acid derivatives in aqueous medium. [Link]
-
Organic Chemistry Portal. (n.d.). Michael Addition. [Link]
-
ResearchGate. (n.d.). Michael addition reaction of malononitrile. [Link]
- ResearchGate. (2019).
Technical Support Center: A Guide to Improving the Purity of Crude 2-(4-Methoxybenzyl)malononitrile
This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development who are working with 2-(4-Methoxybenzyl)malononitrile. The synthesis of this compound, typically via the Knoevenagel condensation, is robust, but achieving high purity from the crude product can present challenges.[1] Impurities can compromise subsequent reaction steps, affect biological assay results, and complicate structural analysis.
This document provides in-depth, field-proven troubleshooting advice and detailed protocols in a practical question-and-answer format. Our focus is not just on the "how," but the fundamental "why," empowering you to make informed decisions to optimize your purification strategy.
Part 1: Initial Assessment & Common Impurities
A successful purification begins with understanding your crude material. The appearance, color, and physical state of your product provide critical clues about the nature and level of impurities present.
FAQ: What are the most common impurities in a crude this compound synthesis?
The impurity profile is intrinsically linked to the Knoevenagel condensation reaction used for its synthesis. The primary contaminants are typically unreacted starting materials, catalyst residues, and side products.
| Impurity | Source / Cause | Impact on Crude Product |
| 4-Methoxybenzaldehyde | Incomplete reaction; non-stoichiometric starting material ratio. | Can cause the product to be oily or have a lower melting point. |
| Malononitrile | Use of excess malononitrile to drive the reaction to completion. | Generally water-soluble and removed during aqueous workup, but can persist. |
| Catalyst Residues | Incomplete removal of basic catalysts (e.g., piperidine, LiOH, ammonium acetate) during workup.[2][3] | Can lead to product degradation or discoloration upon heating or long-term storage. |
| Malononitrile Polymers | Polymerization of malononitrile, especially in the presence of strong bases or high temperatures.[4] | Results in intractable, often colored, gummy residues that are difficult to remove. |
| Water/Solvents | Inadequate drying of the product after aqueous workup or solvent extraction. | Depresses melting point and can interfere with subsequent reactions. |
Part 2: Selecting Your Purification Strategy
The choice between recrystallization and column chromatography is the most critical decision in the purification workflow. This choice depends on the level of purity of the crude material and the nature of the impurities.
FAQ: Should I use recrystallization or column chromatography to purify my product?
The short answer: If your crude product is a solid and you suspect minor impurities (e.g., slight discoloration, small amounts of starting materials), recrystallization is the more efficient method. If your product is an oil, a gummy solid, or a complex mixture with multiple spots on a Thin-Layer Chromatography (TLC) plate, column chromatography is necessary.
The following decision tree illustrates a logical workflow for selecting the appropriate technique.
Caption: Purification method selection workflow.
Part 3: Troubleshooting Recrystallization
Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility. An ideal solvent will dissolve the compound completely at an elevated temperature but poorly at lower temperatures.
FAQ: What is the best solvent for recrystallizing this compound?
While the ideal solvent should always be determined empirically on a small scale, alcohols are an excellent starting point. Isopropyl alcohol is particularly effective.[5]
| Solvent System | Advantages | Considerations |
| Isopropyl Alcohol (IPA) | Good solubility differential; readily available. Often yields high-purity crystals.[5] | May require heating to fully dissolve the crude product. |
| Ethanol (95%) | Similar properties to IPA; effective at removing polar and non-polar impurities. | Slightly more polar than IPA, which may affect yield. |
| Ethanol / Water | Allows for fine-tuning of polarity. Water acts as an anti-solvent. | Requires careful addition of water to avoid "oiling out." Start with hot ethanol and add water dropwise until turbidity persists. |
FAQ: My recrystallized product is still yellow. How can I decolorize it?
A persistent yellow or brown hue is often due to highly conjugated or polymeric impurities. These can be effectively removed by treating the hot solution with activated charcoal.
Causality: Activated charcoal has a high surface area with a network of pores that adsorb large, flat, conjugated molecules (the typical structure of colored impurities) while leaving the smaller desired product molecules in solution.
Protocol Insight:
-
Dissolve the crude product in a minimal amount of hot recrystallization solvent.
-
Remove the flask from the heat source.
-
Add a very small amount of activated charcoal (typically 1-2% of the solute's weight). Caution: Never add charcoal to a boiling solution, as violent bumping will occur.
-
Swirl the mixture for a few minutes and then remove the charcoal via hot filtration through a fluted filter paper or a small pad of Celite®.
-
Allow the clear, colorless filtrate to cool and crystallize.
FAQ: My compound won't crystallize from the solution. What should I do?
This is a common issue that can usually be resolved with one of the following techniques:
-
Induce Crystallization by Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small crystal of pure product, add it to the cooled solution. This "seed crystal" acts as a template for further crystallization.
-
Reduce the Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of the compound. Do this slowly to encourage the formation of pure crystals rather than a precipitate.
-
Add an Anti-Solvent: If the compound is too soluble even when cold, you can slowly add a miscible solvent in which your compound is insoluble (e.g., adding water to an ethanol solution). Add it dropwise until the solution becomes cloudy, then add a few drops of the original solvent to redissolve the precipitate before cooling slowly.
Detailed Protocol: Recrystallization from Isopropyl Alcohol
-
Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask.
-
Add approximately 10-15 mL of isopropyl alcohol and a boiling chip. Heat the mixture gently on a hot plate with swirling until the solid completely dissolves. Add more solvent in small portions if needed to achieve full dissolution.
-
Optional Decolorization: If the solution is colored, remove it from the heat, add ~20 mg of activated charcoal, swirl for 2 minutes, and perform a hot filtration to remove the charcoal.
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.
-
Once crystal formation appears complete, place the flask in an ice bath for 15-20 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold isopropyl alcohol.
-
Dry the crystals under vacuum to obtain the pure product.
Part 4: Troubleshooting Column Chromatography
When recrystallization is insufficient, flash column chromatography is the method of choice for separating compounds based on their differential adsorption to a stationary phase (typically silica gel).[6]
FAQ: How do I choose the right solvent system (eluent) for my column?
The correct eluent is determined using Thin-Layer Chromatography (TLC). The goal is to find a solvent system where the desired compound has an Rf value of approximately 0.3-0.4 .[6]
-
What is Rf? The Retention Factor (Rf) is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. An Rf of 0.3-0.4 provides the best balance, ensuring the compound moves down the column at a reasonable rate without eluting too quickly with impurities.
Caption: Workflow for optimizing eluent using TLC.
Recommended Starting Solvent Systems:
-
Hexanes / Ethyl Acetate
-
Dichloromethane / Hexanes
-
Petroleum Ether / Ethyl Acetate[7]
FAQ: My compounds are not separating on the column. What went wrong?
Poor separation, observed as overlapping spots on TLC plates of your collected fractions, usually stems from a few common errors:
-
Incorrect Eluent Polarity: If bands are broad or co-elute, the eluent may be too polar. Re-optimize with TLC.
-
Poor Column Packing: Air bubbles or channels in the silica gel lead to an uneven solvent front and poor separation. Pack the column carefully using a slurry method.
-
Column Overloading: Using too much crude material for the amount of silica will exceed the column's separation capacity. A general rule is to use a silica-to-crude-product weight ratio of 30:1 to 50:1.
-
Insoluble Sample Application: If the sample is not fully dissolved in the loading solvent before being applied to the column, it will not form a tight band and will streak down the column.
Detailed Protocol: Flash Column Chromatography
-
Prepare the Column: Select a column of appropriate size. Add a small plug of cotton or glass wool, followed by a thin layer of sand.[8]
-
Pack the Column: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes). Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.[8] Add a final layer of sand on top of the silica bed.
-
Load the Sample: Dissolve the crude product (e.g., 500 mg) in a minimal amount of dichloromethane or the eluent. Carefully add this solution to the top of the column.
-
Elute the Column: Begin eluting with the solvent system determined by TLC (e.g., 15% Ethyl Acetate in Hexanes). Apply positive air pressure to achieve a flow rate of about 2 inches per minute.
-
Collect Fractions: Collect the eluate in a series of test tubes.
-
Analyze Fractions: Monitor the fractions by TLC to identify which ones contain the pure product.[9]
-
Combine and Evaporate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.
Part 5: Final Purity Assessment
After purification, it is essential to verify the purity and identity of the final product.
| Analytical Method | Expected Result for Pure Product | Reference |
| Melting Point | 88-91°C. A sharp melting point range (≤ 2°C) indicates high purity. | [10] |
| ¹H NMR (CDCl₃) | δ ~7.9 (d, 2H), ~7.0 (d, 2H), ~7.6 (s, 1H, if residual starting material), ~3.9 (s, 3H, OCH₃). The structure of this compound itself does not have a vinyl proton, but its common precursor, 2-(4-methoxybenzylidene)malononitrile, does. | [11][12] |
| ¹³C NMR (CDCl₃) | Key peaks at δ ~165, ~159, ~133, ~115, ~114, ~113, ~78, ~56. | [11][12] |
| TLC | A single, well-defined spot with no tailing. | [9] |
By following these troubleshooting guides and detailed protocols, researchers can confidently and efficiently improve the purity of their crude this compound, ensuring the quality and reliability of their subsequent experiments.
References
- Methylamine Supplier. (n.d.). This compound. Nanjing Finechem Holding Co.,Limited.
- Gouda, M. A., & Abuhashem, A. (2021). Synthesis of 2-(4-methoxybenzylidene)malononitrile (3b).
- Kolagkis, P. X., Serviou, S. K., Stini, N. A., Demertzidou, V. P., Poursaitidis, E. T., Galathri, E. M., & Ouzounis, G. (n.d.).
- (2015). A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. Indian Journal of Chemistry, Sec B.
- University of Alberta. (n.d.).
- (2022).
- Organic Syntheses Procedure. (n.d.).
- Singh, V., & Singh, S. (2021). Novel Methods of Knoevenagel Condensation. Journal of Scientific Research, 65(8).
- (n.d.). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water.
- Weisler, L. (1957). Method for the purification of malononitrile. U.S. Patent No. 2,809,986.
- (n.d.). alum catalyzed an eco-friendly synthesis of benzylidene malononitrile and benzylidene barbituric acid derivatives in aqueous medium. Rasayan Journal of Chemistry.
- Benchchem. (n.d.). Troubleshooting Low Yields in Malononitrile-Based Syntheses: A Technical Guide.
- Echemi. (n.d.). This compound.
- Magritek. (n.d.).
- University of Colorado Boulder. (2015). Column Chromatography Procedures. Department of Chemistry.
- (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. MDPI.
Sources
- 1. bhu.ac.in [bhu.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US2809986A - Method for the purification of malononitrile - Google Patents [patents.google.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. mdpi.com [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. magritek.com [magritek.com]
- 10. echemi.com [echemi.com]
- 11. rsc.org [rsc.org]
- 12. Bot Verification [rasayanjournal.co.in]
Troubleshooting guide for the synthesis of substituted benzylidenemalononitriles
An overarching goal of this technical support guide is to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of substituted benzylidenemalononitriles. As a Senior Application Scientist, this guide is structured to move beyond simple procedural steps, focusing instead on the underlying chemical principles to empower users to diagnose and resolve issues encountered in the laboratory.
Technical Support Center: Synthesis of Substituted Benzylidenemalononitriles
This guide is organized into a series of frequently asked questions (FAQs) that directly address common challenges, from low yields to unexpected side products.
Section 1: Troubleshooting Low Reaction Yield and Rate
Low yield is one of the most frequent challenges in the Knoevenagel condensation used to synthesize benzylidenemalononitriles. The following questions address the most common culprits.
Q1: My reaction is giving a very low yield or seems to have stalled. What are the primary factors to investigate?
Low or incomplete conversion can be attributed to several factors, ranging from catalyst choice to the reaction environment itself. A systematic approach is the most effective way to diagnose the issue.
A1: Key Diagnostic Steps:
-
Catalyst Selection and Concentration: The Knoevenagel condensation is base-catalyzed. The choice of base is critical.
-
Problem: Using a base that is too strong can promote the self-condensation of the aldehyde starting material, reducing the yield of the desired product.
-
Solution: Employ weak bases. Catalysts like piperidine, pyridine, β-alanine, or ammonium salts are commonly and effectively used. In many modern "green" protocols, even water can act as a sufficient Brønsted base to catalyze the reaction by deprotonating the highly acidic methylene protons of malononitrile. Ensure the catalyst loading is appropriate; typically, catalytic amounts (e.g., 0.1 equivalents or 5-10 mol%) are sufficient.
-
-
Reaction Time and Temperature:
-
Problem: The reaction may not have reached completion. While many of these reactions proceed rapidly at room temperature, some substituted benzaldehydes, particularly those with electron-donating groups, may react more slowly.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting materials are still present after a significant amount of time, gentle heating may be required to drive the reaction to completion.
-
-
Solvent Effects: The reaction solvent plays a significant role in both reaction rate and yield.
-
Problem: An inappropriate solvent can hinder the reaction.
-
Solution: Aprotic polar solvents such as DMF or acetonitrile can lead to high conversions in short reaction times. However, for sustainability and ease of workup, water or ethanol are excellent choices. In many cases, using water as the solvent causes the benzylidenemalononitrile product to precipitate as it forms, which drives the equilibrium toward the product and simplifies isolation.
-
-
Water Removal: The condensation reaction produces one equivalent of water as a byproduct.
-
Problem: In non-aqueous solvents, the accumulation of water can inhibit the catalyst or lead to reversible reactions, ultimately lowering the yield.
-
Solution: For reactions run in organic solvents like toluene, consider using a Dean-Stark apparatus to remove water azeotropically as it is formed. This is generally not a concern for reactions performed in aqueous media.
-
Workflow for Diagnosing Low Yield
Caption: Troubleshooting decision tree for low yield.
Section 2: Side Reactions, Byproducts, and Purity
The formation of impurities can complicate purification and reduce the overall yield. Understanding potential side reactions is key to minimizing their occurrence.
Q2: I've isolated my product, but it's impure. What are the most common side reactions, and how can I prevent them?
A2: Several side reactions can compete with the desired Knoevenagel condensation. The most significant of these is the Michael addition.
-
Michael Addition of Malononitrile:
-
Mechanism: The benzylidenemalononitrile product is an electron-deficient alkene (a Michael acceptor). It can be attacked by a nucleophile, such as the carbanion of another malononitrile molecule. This leads to the formation of a bis-adduct.
-
Prevention: This side reaction is more common with extended reaction times or when using an excess of malononitrile. To minimize it, aim for a 1:1 stoichiometry of the aldehyde and malononitrile. If the problem persists, using a slight excess of the aldehyde may help consume the malononitrile before it can act as a Michael donor.
-
-
Thorpe-Ziegler Dimerization of Malononitrile:
-
Mechanism: In the presence of a base, malononitrile can undergo self-condensation to form the dimer 2-amino-1,1,3-tricyanopropene.
-
Prevention: This is more likely to occur if malononitrile is exposed to the base for a prolonged period before the aldehyde is added. Ensure all reactants are mixed efficiently at the start of the reaction.
-
-
Aldehyde Self-Condensation (Aldol Reaction):
-
Mechanism: If the aldehyde has α-protons and the base used is too strong, it can undergo a self-aldol condensation.
-
Prevention: This is another reason to use a weak base catalyst, which is generally not strong enough to deprotonate the α-carbon of the aldehyde but is sufficient for the highly acidic malononitrile.
-
Reaction Pathway Diagram: Main vs. Side Reactions
Caption: Competing reaction pathways in the synthesis.
Section 3: Product Isolation and Characterization
Even with a successful reaction, efficient isolation and confirmation of the product are crucial final steps.
Q3: What is the best way to purify my substituted benzylidenemalononitrile?
A3: The purification strategy depends on the reaction's outcome and the product's physical properties.
-
Precipitation and Filtration: Many benzylidenemalononitriles are crystalline solids with limited solubility in the reaction medium, especially in solvents like water or ethanol/water mixtures. Often, the product precipitates directly from the reaction mixture upon completion or cooling. Simple vacuum filtration is then sufficient for isolation. Washing the filtered solid with a cold solvent (e.g., cold ethanol or water) can help remove residual starting materials or soluble impurities.
-
Recrystallization: If filtration does not yield a product of sufficient purity, recrystallization is the next step. Ethanol is a commonly used solvent for this purpose. The crude product is dissolved in a minimum amount of hot ethanol and allowed to cool slowly, promoting the formation of pure crystals.
-
Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is an effective, albeit more labor-intensive, method. A common eluent system is a mixture of n-hexane and ethyl acetate.
Q4: How can I confirm that I have synthesized the correct product?
A4: Standard spectroscopic techniques are used to confirm the structure of the final product.
-
Infrared (IR) Spectroscopy: This is a quick and powerful method to verify the key functional groups. Look for a strong, sharp absorption band around 2220-2230 cm⁻¹ , which is characteristic of the nitrile (C≡N) group. You should also see a band for the carbon-carbon double bond (C=C) of the alkene around 1580-1610 cm⁻¹ . The absence of a broad -OH stretch (if starting from an alcohol) and a strong C=O stretch from the aldehyde (typically ~1700 cm⁻¹) indicates the reaction has proceeded.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most diagnostic signal is a singlet for the vinylic proton (=CH) which typically appears between δ 7.7 and 8.0 ppm . The aromatic protons of the benzylidene ring will also be present in their expected regions. The disappearance of the aldehyde proton signal (usually δ 9-10 ppm) is a key indicator of reaction completion.
-
¹³C NMR: Key signals include the two nitrile carbons (C≡N) around δ 112-114 ppm , the vinylic carbon attached to the aromatic ring (Ar-C H=) around δ 158-160 ppm , and the vinylic carbon attached to the nitrile groups (=C (CN)₂) around δ 83-85 ppm .
-
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition.
| Technique | Key Feature | Typical Value / Observation | Reference |
| IR | Nitrile (C≡N) Stretch | 2220-2230 cm⁻¹ | |
| Alkene (C=C) Stretch | 1580-1610 cm⁻¹ | ||
| ¹H NMR | Vinylic Proton (=CH) | δ 7.7 - 8.0 ppm (singlet) | |
| Aldehyde Proton (-CHO) | Signal absent (δ 9-10 ppm) | ||
| ¹³C NMR | Nitrile Carbons (C≡N) | δ 112-114 ppm | |
| Vinylic Carbon (=C (CN)₂) | δ 83-85 ppm | ||
| MS | Molecular Ion Peak | [M]+, [M+H]+, or [M+Na]+ |
Experimental Protocols
Protocol 1: General Procedure for Catalyst-Free Synthesis in Water
This protocol is adapted from green chemistry methodologies that emphasize simplicity and environmental safety.
-
To a glass vial or round-bottom flask, add the substituted benzaldehyde (1.0 mmol, 1.0 equiv.) and malononitrile (1.0 mmol, 1.0 equiv.).
-
Add water (2 mL). For aldehydes with poor water solubility, a 1:1 mixture of water and methanol can be used.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC until the aldehyde starting material is consumed (typically 2-18 hours, depending on the substrate).
-
If a precipitate has formed, collect the solid product by vacuum filtration. Wash the solid with cold water.
-
If no precipitate forms, remove the solvent in vacuo using a rotary evaporator.
-
The resulting solid is often pure enough for many applications. If further purification is needed, proceed to Protocol 2.
Protocol 2: Purification by Recrystallization
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol) to the flask, just enough to make a slurry.
-
Gently heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution, but avoid using a large excess.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Mechanistic Overview
The Knoevenagel condensation proceeds via a base-catalyzed mechanism.
Knoevenagel Condensation Mechanism
Caption: Stepwise mechanism of the Knoevenagel condensation.
References
-
Kolagkis, P. X., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link]
-
Redondo, J., et al. (2022). Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. Chemistry – A European Journal. [Link]
-
Borah, P., et al. (2023). Organocatalysis with carbon nitrides. Carbon Nitrides: Properties, Synthesis and Applications. [Link]
-
Mourya, S., Singh, S., & Singh, M. (2020). Novel Methods of Knoevenagel Condensation. International Journal of Scientific Research in Science and Technology. [Link]
-
Jadhav, A. H., et al. (2018). Clean synthesis of benzylidenemalononitrile by Knoevenagel condensation of benzaldehyde and malononitrile: effect of combustion. Journal of Chemical Sciences. [Link]
-
Jimenez, D. E. Q., et al. (2022). Sustainable Synthesis of Benzylidenemalononitrile Compounds Under Microwave- Irradiation. Current Organic Chemistry. [Link]
-
Al-Suhaimi, K. S., et al. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega. [Link]
-
Redondo, J., et al. (2022). Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. ChemCatChem. [Link]
-
Solvent optimization for the synthesis of 2-benzylidene malononitrile. (n.d.). ResearchGate. [Link]
-
Reaction between 2-benzylidenemalononitrile and dimedone for synthesis of 2-amino-3-cyano-4H-chromene. (2022). ResearchGate. [Link]
-
Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (2018). National Institutes of Health. [Link]
-
Kumar, S., et al. (2025). Green and Efficient Synthesis of Benzylidenemalononitrile Derivatives and α-Aminonitriles Using a Bifunctional MOF Catalyst. Chemistry–An Asian Journal. [Link]
-
Binev, I. G., et al. (1997). IR spectra and structure of benzylidenemalononitrile and its cyanide, methoxide and heptylamine adducts: experimental and ab initio studies. Journal of Molecular Structure. [Link]
- Kulshrestha, R., et al. (2019). Knoevenagel Condensation Shadowed by Michael Addition & O-Alkylation of Resorcinol, Malononitrile and Benzadehyde to form Pyrrolidine
Effect of reaction temperature on 2-(4-Methoxybenzyl)malononitrile yield
Technical Support Center: 2-(4-Methoxybenzyl)malononitrile Synthesis
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and process development professionals to provide in-depth insights, troubleshooting advice, and answers to frequently asked questions regarding the critical role of reaction temperature in optimizing yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
The synthesis is a classic example of the Knoevenagel condensation.[1] This reaction involves the nucleophilic addition of an active methylene compound (malononitrile) to a carbonyl group (4-methoxybenzaldehyde), followed by a dehydration reaction to yield the final α,β-unsaturated product, this compound.[1] The reaction is typically catalyzed by a weak base.[1]
Q2: How does reaction temperature generally influence the yield of this compound?
The effect of temperature is a critical optimization parameter and its influence is multi-faceted:
-
Increased Reaction Rate: Generally, increasing the temperature accelerates the reaction rate. For many Knoevenagel condensations, a moderate increase in temperature can lead to a significant rise in product yield within a shorter timeframe. For instance, in related systems, yields have been observed to increase from 56% at 25°C to 95% at 40°C.[2]
-
Risk of Side Reactions: Excessively high temperatures can be detrimental. Malononitrile can be unstable and may polymerize at elevated temperatures.[3] Furthermore, high heat can promote side reactions involving the aldehyde or the product, leading to discoloration of the reaction mixture and the formation of impurities, ultimately reducing the isolated yield of the desired product.
Q3: Can the synthesis be successfully performed at room temperature?
Yes, conducting the reaction at room temperature is feasible and often preferred to minimize side reactions. Success at ambient temperature typically relies on the choice of an efficient catalytic system. Methodologies using ionic liquids, deep eutectic solvents (DESs), or sonication have been reported to give excellent yields at room temperature.[4][5] In the absence of a highly active catalyst, room temperature reactions may be very slow and result in low yields.[5]
Q4: What are common catalysts and solvents used, and how do they interact with temperature?
Common catalysts include weak organic bases like piperidine or triethylamine, as well as inorganic bases like lithium hydroxide.[6][7] Solvents range from alcohols like ethanol to aqueous media or even solvent-free conditions.[7][8] The optimal temperature is highly dependent on the chosen catalyst-solvent system. A less active catalyst may require heating to achieve a reasonable reaction rate, whereas a highly active system in a solvent like water might proceed efficiently at a moderately elevated temperature of 60°C.[8]
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific experimental problems where temperature is a likely root cause.
Issue 1: Low or No Product Yield
-
Symptom: After the specified reaction time, TLC or LC-MS analysis shows a large amount of unreacted 4-methoxybenzaldehyde and/or malononitrile.
-
Potential Cause: The reaction temperature is too low to overcome the activation energy for the condensation, particularly with a mild catalyst or in a less polar solvent. The initial nucleophilic attack or the final dehydration step may be kinetically hindered.
-
Troubleshooting Steps:
-
Incremental Temperature Increase: Raise the reaction temperature in 10°C increments (e.g., from room temperature to 40°C, then 50°C).
-
Reaction Monitoring: After each temperature increase, allow the reaction to stir for 30-60 minutes and monitor the progress by TLC. Look for the appearance of the product spot and disappearance of starting materials.
-
Reference Data: Studies on similar Knoevenagel condensations have shown that optimal yields can be achieved at temperatures between 40°C and 100°C, depending on the catalyst.[2] For example, one alum-catalyzed synthesis in water was optimized at 60°C.[8]
-
Issue 2: Reaction Mixture Darkens, Yield is Low, and Product is Impure
-
Symptom: The reaction mixture turns dark brown or black. The final isolated product is off-color and difficult to purify, with a lower-than-expected yield.
-
Potential Cause: The reaction temperature is too high. This can lead to the thermal degradation of reactants or the product. Malononitrile is known to be susceptible to polymerization at high temperatures, which often results in dark, tarry substances.[3]
-
Troubleshooting Steps:
-
Reduce Temperature: Immediately lower the reaction temperature. If refluxing, reduce to a lower, controlled temperature (e.g., 50-60°C).
-
Increase Reaction Time: Compensate for the lower rate at a reduced temperature by extending the overall reaction time.
-
Consider Catalyst and Purity: Ensure the purity of the malononitrile, as impurities can promote polymerization.[3] If using a strong base, consider switching to a milder catalyst which may not require high temperatures.
-
Issue 3: Initial Product Formation Stalls
-
Symptom: TLC analysis shows rapid initial formation of the product, but the reaction fails to proceed to completion, leaving significant amounts of starting material even after an extended period.
-
Potential Cause: The reaction may be reversible, or the intermediate aldol-type adduct may not be efficiently converting to the final dehydrated product. The dehydration step is often the rate-limiting step and is highly temperature-dependent.
-
Troubleshooting Steps:
-
Gentle Heating: If the reaction is being run at room temperature, applying gentle heat (e.g., to 40-50°C) can provide the necessary energy to drive the elimination of water and push the equilibrium towards the final product.
-
Azeotropic Removal of Water: In an appropriate solvent like toluene, fitting the reaction apparatus with a Dean-Stark trap can help remove the water byproduct as it forms, driving the reaction to completion. This is particularly effective at reflux temperatures.
-
Data Summary: Temperature Effects on Knoevenagel Condensations
The following table summarizes findings from various studies on Knoevenagel condensations, illustrating the typical relationship between temperature and yield.
| Reactants | Catalyst/Solvent System | Temperature (°C) | Yield (%) | Reference |
| Benzaldehyde + Malononitrile | P4VP/SBA-15 / Water | 25 | 56 | [2] |
| Benzaldehyde + Malononitrile | P4VP/SBA-15 / Water | 40 | 95 | [2] |
| Substituted Aldehydes + Malononitrile | Alum / Water | 60 | 89-99 | [8] |
| 4-(Benzyloxy)benzaldehyde + Malononitrile | Triethylamine / Ethanol | ~65 (338.15 K) | ~92 | [7] |
| 4-Nitrobenzaldehyde + Malononitrile | None / Water | 50 | >99 | [9] |
Reaction Mechanism and Temperature-Sensitive Steps
The Knoevenagel condensation proceeds through several key steps. The final dehydration step is often highly influenced by temperature.
Caption: Figure 1: Knoevenagel Condensation Workflow
Experimental Protocol: Temperature Optimization
This protocol provides a systematic approach to determining the optimal reaction temperature for the synthesis of this compound.
1. Materials and Equipment:
-
4-methoxybenzaldehyde (1.0 eq)
-
Malononitrile (1.05 eq)
-
Catalyst (e.g., piperidine, 0.1 eq)
-
Solvent (e.g., absolute ethanol, 5 mL per mmol of aldehyde)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Heating mantle or oil bath with a thermocouple/thermometer for temperature control
-
TLC plates (silica gel), developing chamber, and UV lamp
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, crystallization dishes, filtration apparatus)
2. Reaction Setup:
-
To the round-bottom flask, add 4-methoxybenzaldehyde, malononitrile, and ethanol.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add the catalyst (e.g., piperidine) to the solution.
3. Optimization Workflow:
-
Initial Run (Room Temperature):
-
Stir the reaction mixture at ambient temperature (20-25°C).
-
Take a small aliquot for TLC analysis every 30 minutes for the first 2 hours.
-
Co-spot the reaction mixture with the starting materials.
-
If little to no product is observed after 2 hours, proceed to the next step.
-
-
Stepwise Heating:
-
Set the heating source to 40°C. Allow the temperature to equilibrate.
-
Continue monitoring the reaction by TLC every 30-60 minutes. Note any changes in the rate of product formation.
-
If the reaction is still slow or stalled, increase the temperature to 50°C, and then to 60°C, monitoring at each stage.
-
Observation Point: Note the temperature at which a significant increase in reaction rate occurs without the formation of visible impurities (i.e., streaking on the TLC plate or significant color change). This is your likely optimal temperature range.
-
-
Monitoring for Completion:
-
The reaction is considered complete when TLC analysis shows the consumption of the limiting reagent (typically the aldehyde).
-
4. Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product often precipitates from the solution upon cooling. If not, place the flask in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove residual impurities.
-
Dry the product under vacuum to obtain the crude yield.
5. Analysis:
-
Determine the yield of the crude product.
-
Assess purity by measuring the melting point and comparing it to the literature value (114-115°C).
-
Further characterization can be performed using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.[8]
References
-
Title: Synthesis of 2-(4-methoxybenzylidene)malononitrile (3b). Source: ResearchGate URL: [Link]
-
Title: Temperature-dependent mechanism of the condensation reaction. Source: ResearchGate URL: [Link]
-
Title: Effects of different temperatures on Knoevenagel condensation Source: ResearchGate URL: [Link]
-
Title: Knoevenagel condensation mechanism and applications Source: Purechemistry URL: [Link]
-
Title: alum catalyzed an eco-friendly synthesis of benzylidene malononitrile and benzylidene barbituric acid derivatives in aqueous medium Source: Rasayan Journal of Chemistry URL: [Link]
-
Title: Knoevenagel Condensation Doebner Modification Source: Organic Chemistry Portal URL: [Link]
-
Title: Knoevenagel condensation Source: Wikipedia URL: [Link]
-
Title: Effect of temperature on Knoevenagel condensation of 4-nitrobenzaldehyde and 1,3-dihydroindol-2-one. Reaction conditions Source: ResearchGate URL: [Link]
-
Title: malononitrile - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]
-
Title: Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid Source: Indian Journal of Chemistry URL: [Link]
-
Title: malononitrile - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]
-
Title: Novel Methods of Knoevenagel Condensation Source: International Journal of Science and Research (IJSR) URL: [Link]
-
Title: Knoevenagel condensation of benzaldehyde with malononitrile catalyzed by DES Source: ResearchGate URL: [Link]
-
Title: A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile Source: MDPI URL: [Link]
-
Title: 2-[4-(Benzyloxy)benzylidene]malononitrile Source: National Institutes of Health (NIH) URL: [Link]
-
Title: (a) Influence of materials synthesis temperature on the yield... Source: ResearchGate URL: [Link]
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bhu.ac.in [bhu.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2-[4-(Benzyloxy)benzylidene]malononitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
Technical Support Center: Catalyst Poisoning in the Synthesis of 2-(4-Methoxybenzyl)malononitrile
An advanced technical support guide for researchers, scientists, and drug development professionals encountering catalyst poisoning during the synthesis of 2-(4-Methoxybenzyl)malononitrile.
The synthesis of this compound via the Knoevenagel condensation is a cornerstone reaction for creating valuable intermediates in medicinal chemistry. This reaction, which involves the condensation of 4-methoxybenzaldehyde (anisaldehyde) with malononitrile, is highly dependent on the efficiency of a catalyst, typically a weak base. However, the reaction's success is often hampered by catalyst poisoning—a phenomenon where trace impurities or reaction conditions deactivate the catalyst, leading to sluggish reactions, low yields, and failed syntheses.
This guide serves as a dedicated troubleshooting resource, providing in-depth, field-proven insights into identifying, understanding, and resolving issues related to catalyst poisoning in this specific synthesis.
Part 1: Troubleshooting Guide for Catalyst Deactivation
This section is structured in a question-and-answer format to directly address common experimental failures.
Question 1: My reaction is extremely slow, stalls, or fails to initiate. What is the likely cause?
Answer: An immediate failure to launch the reaction almost always points to a catastrophic and rapid deactivation of the catalyst, most commonly through neutralization by acidic impurities present in the starting materials.
Probable Cause A: Acidic Impurities in Starting Materials
The Knoevenagel condensation is typically catalyzed by a base (e.g., piperidine, sodium bicarbonate, LiOH).[1][2][3] If acidic impurities are present, they will preferentially react with and neutralize the catalyst before it can facilitate the condensation.
-
Source 1: Oxidized 4-Methoxybenzaldehyde: 4-Methoxybenzaldehyde is susceptible to air oxidation, forming 4-methoxybenzoic acid. This carboxylic acid will instantly neutralize an equivalent amount of your basic catalyst.
-
Source 2: Impure Malononitrile: Malononitrile is a highly reactive reagent that can degrade or contain acidic impurities from its manufacturing process.[4] Its high acidity (pKa ≈ 11) makes it a potent nucleophile, but impurities can disrupt the delicate pH balance required for catalysis.[4]
Troubleshooting & Solutions:
-
Verify Reagent Purity: Before starting, run a simple purity check. A TLC analysis of the 4-methoxybenzaldehyde can often reveal the presence of the more polar anisic acid. For malononitrile, ensure it is a colorless, crystalline solid; discoloration can indicate degradation.[5]
-
Purify the Aldehyde: If oxidation is suspected, purify the 4-methoxybenzaldehyde by vacuum distillation or by washing an ethereal solution with a mild base (e.g., 5% NaHCO₃ solution), followed by drying and solvent removal.
-
Purify the Malononitrile: Commercial malononitrile should be purified if it appears discolored or if problems persist. Crystallization from a solvent like isopropanol or careful vacuum distillation are effective methods.[4][6] Caution is required during distillation as malononitrile can decompose violently at high temperatures.[4]
-
pH Adjustment: In some aqueous-based procedures, a slight excess of a weak inorganic base can be used to buffer against trace acidic impurities.[2]
Question 2: The reaction starts as expected, but the yield is consistently low, and the reaction does not go to completion. What's happening?
Answer: When a reaction begins but fails to complete, it suggests a more gradual process of catalyst deactivation or consumption of reactants by side reactions.
Probable Cause A: Progressive Catalyst Poisoning by Sulfur Compounds
Sulfur-containing compounds are notorious catalyst poisons that can bind to active sites on both metal-based and some basic catalysts, rendering them inactive.[7][8] While less common than acid neutralization, this can be a confounding issue.
-
Source: Sulfur impurities can be present in technical-grade solvents or as contaminants in the starting materials themselves. Thioanisole, for instance, is structurally similar to anisaldehyde and could be a potential trace impurity.
-
Mechanism: Sulfur compounds can adsorb strongly onto the catalyst's active sites, blocking access for the reactants and effectively shutting down the catalytic cycle.[7]
Troubleshooting & Solutions:
-
Use High-Purity Solvents: Always use HPLC-grade or freshly distilled solvents to minimize the risk of sulfur contamination.
-
Elemental Analysis: If sulfur poisoning is strongly suspected, consider elemental analysis of the starting materials, though this is often a last resort.
-
Catalyst Choice: Some catalysts may be more resistant to sulfur poisoning than others. If issues persist, experimenting with a different class of catalyst (e.g., a solid base catalyst like CeZrO₄) may be beneficial.[9]
Probable Cause B: Malononitrile Polymerization
Malononitrile can undergo base-catalyzed self-condensation or polymerization, especially at elevated temperatures or with stronger bases.[4] This side reaction consumes the malononitrile and can generate polymeric materials that coat and deactivate the catalyst.
Troubleshooting & Solutions:
-
Control Temperature: Avoid excessive heating. Many Knoevenagel condensations with malononitrile proceed efficiently at room temperature or with only mild heating.[2]
-
Use a Weak Base: Strong bases can accelerate the polymerization of malononitrile.[1] Opt for weaker amine bases (e.g., piperidine, β-alanine) or mild inorganic bases (e.g., NaHCO₃, K₂CO₃).[1][2][10]
-
Monitor the Reaction: Use TLC to track the consumption of starting materials. If the reaction stalls and malononitrile is being consumed without corresponding product formation, polymerization is a likely culprit.
| Symptom | Probable Cause | Diagnostic Check | Recommended Solution |
| No reaction | Catalyst neutralization | Check pH of starting materials; TLC of aldehyde for acid impurity. | Purify aldehyde (distillation/wash) and malononitrile (recrystallization).[4][6] |
| Reaction stalls | Progressive poisoning | Use high-purity solvents. | Switch to a different catalyst type; ensure solvent purity. |
| Low yield, byproduct formation | Malononitrile polymerization | Monitor reaction temperature; check base strength. | Use a weaker base (e.g., piperidine) and maintain lower reaction temperatures.[1][4] |
| Inconsistent results | Water content variation | Ensure reagents and solvents are appropriately dried. | Dry solvents over molecular sieves; consider the specific role of water in your chosen catalytic system.[11][12] |
Part 2: Scientific Deep Dive & FAQs
Q: What is the fundamental mechanism of the Knoevenagel condensation for this synthesis?
A: The reaction is a base-catalyzed process. First, the basic catalyst deprotonates the highly acidic methylene group of malononitrile to form a potent carbanion (enolate). This nucleophile then attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. The resulting intermediate subsequently undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product, 2-(4-methoxybenzylidene)malononitrile, which is then typically reduced in a subsequent step (not shown) to get the target this compound.[1][13]
Caption: Knoevenagel condensation pathway.
Q: How exactly do poisons deactivate the catalyst?
A: Catalyst poisons interfere with the catalytic cycle in distinct ways, primarily by neutralizing the catalyst or blocking its active sites.
Caption: Two primary modes of catalyst deactivation.
Q: Can water act as a catalyst poison?
A: The role of water is complex and highly dependent on the specific catalytic system. In some non-aqueous reactions, excess water can hydrolyze reactants or interfere with the catalyst. However, many modern, greener protocols for the Knoevenagel condensation successfully use water as the solvent, where it can even participate in the proton transfer steps of the reaction.[11][14] It is crucial to consult the literature for your specific catalyst system. If using a protocol designed to be anhydrous, then water should be treated as a potential poison.
Part 3: Experimental Protocols & Workflows
Standard Protocol for Synthesis of 2-(4-Methoxybenzylidene)malononitrile
This protocol highlights critical control points to prevent catalyst deactivation.
-
Reagent Preparation (Critical Step):
-
Ensure 4-methoxybenzaldehyde (1.0 eq) is purified by vacuum distillation immediately before use to remove any 4-methoxybenzoic acid.
-
Use high-purity, colorless malononitrile (1.0 eq). If its purity is in doubt, recrystallize from ethanol or isopropanol.[4]
-
Use a high-purity solvent (e.g., ethanol or isopropanol), dried over molecular sieves if an anhydrous reaction is intended.
-
-
Reaction Setup:
-
To a round-bottom flask, add the 4-methoxybenzaldehyde and the solvent.
-
Add the malononitrile and stir until all solids are dissolved.
-
Place the flask in a water bath to maintain a constant temperature (e.g., 25 °C).
-
-
Catalyst Addition and Monitoring:
-
Add a catalytic amount of a weak base (e.g., piperidine, 0.1 eq).
-
Monitor the reaction progress every 15-30 minutes using Thin-Layer Chromatography (TLC). The product is highly conjugated and will be strongly UV-active.
-
A successful reaction should show the formation of the product spot and consumption of the aldehyde. The reaction is often complete within 1-3 hours.
-
-
Workup and Isolation:
-
Once the reaction is complete (as judged by TLC), cool the mixture in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold solvent.
-
The resulting 2-(4-methoxybenzylidene)malononitrile can be used in the subsequent reduction step to yield this compound.
-
Troubleshooting Workflow
Caption: A systematic approach to diagnosing reaction failure.
References
-
Kolagkis, P. X., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry.
-
Wikipedia. Knoevenagel condensation.
-
Lopes, J. F., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B.
-
Kolagkis, P. X., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry.
-
Gouda, M. A., et al. (2021). Synthesis of 2-(4-methoxybenzylidene)malononitrile (3b). ResearchGate.
-
Various Authors. (2024). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. ResearchGate.
-
Ding, M., et al. (2015). Effect of water content on Knoevenagel condensation. ResearchGate.
-
BenchChem. (2025). Troubleshooting Low Yields in Malononitrile-Based Syntheses: A Technical Guide.
-
Esteb, J. J., et al. (2024). An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory. ResearchGate.
-
Organic Syntheses. AMINOMALONONITRILE p-TOLUENESULFONATE.
-
Unipress. (2025). How Does the Sulfur Content in Fuel Affect the Performance of Catalytic Converters?
-
Shinde, S. B., et al. (2021). Knoevenagel condensation of benzaldehyde and malononitrile over CeZrO4−δ catalyst. ResearchGate.
-
Organic Syntheses. malononitrile.
-
Zhang, W., et al. (2015). Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. NIH National Library of Medicine.
-
Sigma-Aldrich. Knoevenagel Condensation Reaction.
-
Cavedon, C., et al. (2021). Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. ChemSusChem.
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. How Does the Sulfur Content in Fuel Affect the Performance of Catalytic Converters? → Learn [pollution.sustainability-directory.com]
- 8. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 11. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 14. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Assignment of 2-(4-Methoxybenzyl)malononitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of Benzylmalononitriles
Substituted benzylmalononitriles are an important class of organic compounds, serving as versatile building blocks in the synthesis of a wide range of biologically active molecules and functional materials. The presence of the dinitrile group and the variable substitution on the phenyl ring allows for diverse chemical transformations. Accurate structural elucidation is paramount for ensuring the identity, purity, and desired properties of these compounds in research and development. NMR spectroscopy is the most powerful tool for the unambiguous determination of such molecular structures in solution.
This guide focuses on 2-(4-methoxybenzyl)malononitrile, the saturated derivative of the more commonly reported 2-(4-methoxybenzylidene)malononitrile. The key structural difference is the C-C single bond of the benzyl group in the former, contrasting with the C=C double bond in the latter. This seemingly minor change has a profound impact on the resulting NMR spectra, which we will explore in detail.
Predicted ¹H and ¹³C NMR Spectral Analysis of this compound
Due to the lack of published experimental spectra for this compound, we present a predicted analysis based on established NMR principles and data from analogous structures.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the methoxy, benzyl, methine, and aromatic protons.
-
Aromatic Protons (H-2/H-6 and H-3/H-5): The para-substituted benzene ring will give rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the methoxy group (H-3/H-5) are expected to be more shielded and appear upfield compared to the protons ortho to the benzyl group (H-2/H-6). A typical coupling constant for ortho-protons on a benzene ring is in the range of 7-9 Hz.
-
Methoxy Protons (H-11): The three protons of the methoxy group are chemically equivalent and will appear as a sharp singlet. Their chemical shift is influenced by the electron-donating nature of the oxygen atom.
-
Benzylic Protons (H-7): The two benzylic protons are diastereotopic due to the adjacent chiral center (C-8). Therefore, they are expected to be chemically non-equivalent and should ideally appear as a doublet of doublets (an AB quartet if the chemical shift difference is small). However, in many cases, the chemical shift difference is minimal, and they may appear as a simple doublet due to coupling with the methine proton.
-
Methine Proton (H-8): The methine proton, being adjacent to two electron-withdrawing nitrile groups and the benzylic group, will be significantly deshielded. It will be split by the two benzylic protons, resulting in a triplet.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2, H-6 | ~ 7.20 | Doublet | ~ 8.5 | 2H |
| H-3, H-5 | ~ 6.90 | Doublet | ~ 8.5 | 2H |
| H-7 | ~ 3.15 | Doublet | ~ 7.5 | 2H |
| H-8 | ~ 4.00 | Triplet | ~ 7.5 | 1H |
| H-11 | ~ 3.80 | Singlet | - | 3H |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine chemically non-equivalent carbon atoms in the molecule.
-
Aromatic Carbons: The para-substituted ring will show four signals. The carbon bearing the methoxy group (C-4) will be the most deshielded among the protonated aromatic carbons due to the oxygen's electronegativity. The ipso-carbon (C-1) will be a quaternary carbon and is expected to have a lower intensity.
-
Nitrile Carbons (C-9, C-10): The two nitrile carbons are chemically equivalent and will appear as a single, sharp signal in the characteristic region for nitriles.
-
Benzylic Carbon (C-7): The benzylic carbon will appear in the aliphatic region, shifted downfield due to the adjacent aromatic ring.
-
Methine Carbon (C-8): This carbon is directly attached to two nitrogen atoms (via the nitrile groups) and will be significantly deshielded.
-
Methoxy Carbon (C-11): The carbon of the methoxy group will have a characteristic chemical shift in the range of 55-60 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Label | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~ 128 |
| C-2, C-6 | ~ 130 |
| C-3, C-5 | ~ 114 |
| C-4 | ~ 159 |
| C-7 | ~ 35 |
| C-8 | ~ 28 |
| C-9, C-10 | ~ 115 |
| C-11 | ~ 55 |
Comparative Analysis: this compound vs. 2-(4-Methoxybenzylidene)malononitrile
A direct comparison with the experimentally determined NMR data of the unsaturated analogue, 2-(4-methoxybenzylidene)malononitrile, provides a strong basis for our predictions.
**dot
Caption: Molecular structures of this compound and its unsaturated analogue.
¹H NMR Comparison
Experimental data for 2-(4-methoxybenzylidene)malononitrile typically shows[1][2]:
-
Aromatic protons (H-2'/H-6') as a doublet around 7.91 ppm.
-
Aromatic protons (H-3'/H-5') as a doublet around 7.01 ppm.
-
A vinylic proton (H-7') as a singlet around 7.65 ppm.
-
Methoxy protons (H-11') as a singlet around 3.91 ppm.
The most significant difference is the presence of a vinylic proton (H-7') in the unsaturated compound, which is replaced by a benzylic CH₂ group (H-7) and a methine CH group (H-8) in the saturated analogue. The vinylic proton in the benzylidene derivative is significantly deshielded due to its sp² hybridization and conjugation with the aromatic ring and the dinitrile group. In contrast, the benzylic (H-7) and methine (H-8) protons in the target molecule are sp³ hybridized and are therefore expected to appear at a much higher field (lower ppm values). The predicted triplet-doublet splitting pattern for H-8 and H-7, respectively, is a key diagnostic feature for the saturated structure.
¹³C NMR Comparison
Experimental data for 2-(4-methoxybenzylidene)malononitrile shows[1][2]:
-
Vinylic carbons at approximately 158.9 ppm (C-7') and 81.5 ppm (C-8').
-
Nitrile carbons around 114.3 and 112.9 ppm.
The sp² hybridized vinylic carbons in the benzylidene compound are significantly downfield compared to the predicted sp³ hybridized benzylic (C-7) and methine (C-8) carbons in the target molecule. This upfield shift of the benzylic and methine carbon signals is a definitive indicator of the reduction of the double bond.
Experimental Protocol for NMR Analysis
For researchers aiming to acquire experimental data for this compound, the following protocol is recommended.
**dot
Caption: A typical workflow for NMR sample preparation and data acquisition.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. Transfer the solution to a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are usually sufficient for a moderately concentrated sample.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to obtain a spectrum with singlets for each carbon.
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.
-
-
Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing to the solvent signal or an internal standard (e.g., TMS).
Alternative and Complementary Analytical Techniques
Table 3: Comparison of Analytical Techniques for the Characterization of this compound
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula with high-resolution MS. | Does not provide detailed structural connectivity. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C≡N, C-O, aromatic C-H). | Fast, non-destructive, provides a molecular "fingerprint". | Does not provide the full molecular structure. |
| High-Performance Liquid Chromatography (HPLC) | Purity and quantification. | High resolution for separating mixtures, quantitative. | Does not provide structural information. |
| Elemental Analysis | Elemental composition (C, H, N). | Provides the empirical formula. | Does not provide structural information. |
**dot
Caption: A multi-technique approach for comprehensive structural characterization.
Conclusion
This guide provides a detailed, predictive ¹H and ¹³C NMR spectral assignment for this compound. By leveraging established NMR principles and making a rigorous comparison with the experimentally verified data of its unsaturated analogue, 2-(4-methoxybenzylidene)malononitrile, we have established a reliable framework for the identification and characterization of this compound. The provided experimental protocols and discussion of alternative analytical techniques further equip researchers with the necessary tools for comprehensive structural elucidation and purity assessment. This predictive approach serves as a valuable resource in the absence of published experimental data and underscores the power of comparative spectral analysis in modern chemical research.
References
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The Royal Society of Chemistry. ¹H NMR and ¹³C NMR spectra of the catalytic synthesized compounds. Available at: [Link]
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Rasayan Journal of Chemistry. Alum catalyzed an eco-friendly synthesis of benzylidene malononitrile and benzylidene barbituric acid derivatives in aqueous medium. Available at: [Link]
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Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(4-Methoxybenzyl)malononitrile
In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the elucidation of molecular structures. Its ability to provide a unique fingerprint of a compound through its fragmentation pattern is paramount in fields ranging from drug discovery to materials science. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-(4-Methoxybenzyl)malononitrile, a molecule of interest in synthetic chemistry and potential pharmaceutical applications. We will explore the characteristic fragmentation pathways, compare its mass spectral features with those of structurally related analogs, and present an alternative analytical methodology using High-Performance Liquid Chromatography with UV detection (HPLC-UV).
The Power of Fragmentation: Decoding Molecular Identity
Electron ionization mass spectrometry is a powerful technique that involves bombarding a molecule with a high-energy electron beam, typically at 70 eV. This process ejects an electron from the molecule, creating a positively charged molecular ion (M•+). The molecular ion is often energetically unstable and undergoes a series of fragmentation events, breaking down into smaller, characteristic fragment ions. The resulting mass spectrum, a plot of relative ion abundance versus mass-to-charge ratio (m/z), serves as a unique structural identifier.[1] The fragmentation patterns are governed by the inherent chemical properties of the molecule, with cleavages preferentially occurring at weaker bonds and leading to the formation of stable carbocations and neutral radical species.
Predicted Fragmentation Pattern of this compound
The structure of this compound (C₁₁H₁₀N₂O, molecular weight: 186.21 g/mol ) suggests several key fragmentation pathways under electron ionization.[2][3] The primary fragmentation is expected to be the cleavage of the benzylic C-C bond, which is activated by the adjacent aromatic ring and the malononitrile group.
A major fragmentation pathway involves the formation of the highly stable p-methoxybenzyl cation, which can rearrange to the even more stable tropylium ion. This tropylium ion is a common and abundant fragment in the mass spectra of many benzyl-containing compounds.
The predicted fragmentation pathways for this compound are illustrated in the following diagram:
Figure 1. Predicted fragmentation pathway of this compound.
The key predicted fragments and their corresponding m/z values are:
-
m/z 186 (M•+): The molecular ion.
-
m/z 121: The p-methoxybenzyl cation, which is expected to be a major peak due to its resonance stabilization and rearrangement to a tropylium-like structure.
-
m/z 91: The tropylium ion, formed by the loss of formaldehyde (CH₂O) from the p-methoxybenzyl cation.
-
m/z 185: Loss of a hydrogen radical.
-
m/z 171: Loss of a methyl radical from the methoxy group.
-
m/z 155: Loss of a methoxy radical.
-
m/z 146: Loss of a cyanomethyl radical.
Comparative Fragmentation Analysis
To provide a comprehensive understanding, the predicted fragmentation pattern of this compound is compared with the known mass spectral data of structurally similar compounds. This comparative approach highlights the influence of substituent position and the core molecular scaffold on the fragmentation process.
| Compound | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) and Their Interpretation |
| This compound | 186.21 | Predicted: 186 (M•+), 121 (p-methoxybenzyl cation), 91 (tropylium ion) |
| 2-(3-Methoxybenzylidene)malononitrile | 184.19 | 184 (M•+), 153 ([M-OCH₃]⁺), 128, 114[4] |
| 2-Benzylidenemalononitrile | 154.17 | 154 (M•+), 127 ([M-HCN]⁺), 103, 77 (phenyl cation)[5][6] |
| 2-(Phenylmethyl)propanedinitrile (Benzylmalononitrile) | 156.18 | 156 (M•+), 91 (benzyl cation/tropylium ion), 65[7] |
| 2-(2-Methoxybenzylidene)malononitrile | 184.19 | 184 (M•+), 153 ([M-OCH₃]⁺), 128, 114[8] |
Table 1. Comparison of key mass spectral fragments of this compound and related compounds.
The data in Table 1 reveals distinct fragmentation patterns based on the molecular structure. For instance, the presence of the methoxy group in the para position of this compound is predicted to strongly favor the formation of the m/z 121 fragment. In contrast, the isomeric 2-(3-Methoxybenzylidene)malononitrile and 2-(2-Methoxybenzylidene)malononitrile, which have a double bond in the benzylic position, exhibit a loss of the methoxy group as a prominent fragmentation pathway.[4][8] Benzylmalononitrile, lacking the methoxy group, shows the characteristic benzyl cation at m/z 91 as a major fragment.[7]
Alternative Analytical Approach: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
While GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds, HPLC-UV offers a complementary approach, particularly for less volatile or thermally labile molecules. Furthermore, HPLC-UV is a robust and widely accessible technique for quantitative analysis.
A reversed-phase HPLC method with UV detection can be developed for the analysis of this compound and its related impurities. The chromophoric nature of the aromatic ring and the conjugated system in some of the related compounds allows for sensitive detection by UV.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient could be: 0-20 min, 30-90% B; 20-25 min, 90% B; 25-26 min, 90-30% B; 26-30 min, 30% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: Wavelength monitoring at 220 nm and 275 nm.
-
Standard and Sample Preparation: Prepare stock solutions of the analyte in acetonitrile at a concentration of 1 mg/mL. Working standards and samples are prepared by diluting the stock solution with the initial mobile phase composition.
This HPLC-UV method provides an alternative and robust platform for the separation and quantification of this compound, offering a valuable comparison to the structural information obtained from mass spectrometry.
Experimental Protocol: GC-MS Analysis
The following protocol outlines a general procedure for the analysis of this compound by GC-MS.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Injector:
-
Mode: Splitless.
-
Temperature: 250 °C.
-
Injection volume: 1 µL.
-
-
Mass Spectrometer Parameters:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Source temperature: 230 °C.
-
Quadrupole temperature: 150 °C.
-
Scan range: m/z 40-400.
-
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent, such as dichloromethane or ethyl acetate, at a concentration of approximately 100 µg/mL.
Conclusion
The detailed analysis of the mass spectrometry fragmentation pattern of this compound provides a wealth of structural information, crucial for its unequivocal identification. The predicted fragmentation, dominated by the formation of the stable p-methoxybenzyl cation, offers a distinct signature for this molecule. By comparing its fragmentation with that of structurally related compounds, we gain a deeper understanding of the subtle electronic and structural effects that govern molecular fragmentation. Furthermore, the inclusion of a validated HPLC-UV method provides a robust and complementary analytical technique for both qualitative and quantitative analysis. This comprehensive guide serves as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and analysis of novel organic compounds.
References
- Garófalo, F., et al. (2023). Structural study of some unsaturated malononitriles using mass spectrometry and theoretical models. Journal of Physical Organic Chemistry, e4511.
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PubChem. (n.d.). This compound. Retrieved from [Link]
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SpectraBase. (n.d.). 2-(3-Methoxybenzylidene)malononitrile. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectrum of (2-(4-hydroxy-3-methoxybenzylidene) malononitrile). Retrieved from [Link]
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SpectraBase. (n.d.). (2-Methoxy-2-phenylmethylene)malononitrile. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Benzylidene-malononitrile. Retrieved from [Link]
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PubChem. (n.d.). 2-(Phenylmethyl)propanedinitrile. Retrieved from [Link]
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PubChem. (n.d.). Malononitrile, benzylidene-. Retrieved from [Link]
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SpectraBase. (n.d.). Retrieved from [Link]
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SpectraBase. (n.d.). Retrieved from [Link]
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PubChem. (n.d.). (2-Methoxybenzylidene)malononitrile. Retrieved from [Link]
- Wang, J., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Advances, 9(46), 26863-26870.
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NIST Chemistry WebBook. (n.d.). 2-Chlorobenzalmalononitrile. Retrieved from [Link]
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PubChem. (n.d.). 2-(4-(Dimethylamino)benzylidene)malononitrile. Retrieved from [Link]
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PubChemLite. (n.d.). Malononitrile, (2-hydroxy-3-methoxybenzylidene)-. Retrieved from [Link]
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ResearchGate. (n.d.). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Retrieved from [Link]
- Google Patents. (n.d.). CN109232453B - 2-((benzotriazolyl)(3-bromophenyl)methylene)malononitrile and preparation method thereof.
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ResearchGate. (n.d.). Figure S8. UV spectra and HPLC chromatogram of ( ± )-mandelonitrile and benzaldehyde. Retrieved from [Link]
- MDPI. (2022). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molecules, 27(15), 4987.
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NIST Chemistry WebBook. (n.d.). 2,4,6-Trimethoxybenzonitrile. Retrieved from [Link]
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NIST Chemistry WebBook. (n.d.). Benzaldehyde, 4-methoxy-. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl isopropyl ether. Retrieved from [Link]
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A Comparative Guide to Catalysts for the Synthesis of 2-(4-Methoxybenzyl)malononitrile
This guide provides a comprehensive comparative analysis of catalytic systems for the synthesis of 2-(4-Methoxybenzyl)malononitrile, a key intermediate in the development of pharmaceuticals and fine chemicals. The synthesis is primarily achieved through the Knoevenagel condensation of 4-methoxybenzaldehyde (anisaldehyde) and malononitrile. We will delve into the mechanistic underpinnings of this reaction, compare the efficacy of various catalysts through experimental data, and provide validated protocols for both traditional and advanced catalytic methods.
The Knoevenagel Condensation: A Cornerstone of C-C Bond Formation
The Knoevenagel condensation is a fundamental reaction in organic chemistry that involves the formation of a new carbon-carbon double bond.[1] It is a nucleophilic addition of a compound with an active methylene group (like malononitrile) to a carbonyl group (like an aldehyde), followed by a dehydration step.[2] The reactivity of malononitrile is attributed to the high acidity of its methylene protons, which are flanked by two electron-withdrawing nitrile groups.[3]
The reaction is typically catalyzed by a base, which initiates the process by deprotonating the malononitrile. This creates a highly nucleophilic carbanion that subsequently attacks the electrophilic carbonyl carbon of the aldehyde. The resulting intermediate then eliminates a molecule of water to yield the final α,β-unsaturated product.[3]
Caption: Fig. 1: General Mechanism of the Knoevenagel Condensation
A Comparative Analysis of Catalytic Systems
The choice of catalyst is paramount, profoundly influencing reaction rates, yields, and the overall environmental footprint of the synthesis. Catalysts for this transformation can be broadly categorized into homogeneous and heterogeneous systems. While traditional homogeneous catalysts are effective, modern synthetic chemistry increasingly favors heterogeneous catalysts due to their ease of separation and potential for recyclability.[1][4]
Homogeneous Catalysts
Homogeneous catalysts, which operate in the same phase as the reactants, have been historically used for the Knoevenagel condensation.
-
Organic Bases: Weak amines like piperidine, pyridine, and β-alanine are classic catalysts for this reaction.[2][5] They are effective but require post-reaction separation, which can be cumbersome and generate waste.
-
Inorganic Bases: Alkali metal hydroxides, such as lithium hydroxide (LiOH·H₂O), have been shown to be effective "dual activation" catalysts.[6][7] The lithium cation is proposed to coordinate with the aldehyde's carbonyl oxygen, increasing its electrophilicity, while the hydroxide anion acts as the base to deprotonate the malononitrile.[7] Weak inorganic bases like sodium bicarbonate and potassium carbonate have also been successfully used, particularly in aqueous media.[8]
Heterogeneous Catalysts: The Path to Greener Synthesis
The development of solid, reusable catalysts represents a significant advancement in sustainable chemistry.[4] These catalysts simplify product purification and minimize waste, aligning with the principles of green chemistry.[9]
-
Metal-Organic Frameworks (MOFs): Amine-functionalized MOFs have emerged as highly efficient and recyclable catalysts. Their porous structure and tunable active sites provide a unique catalytic environment. These catalysts have demonstrated high conversion rates (over 85-98%) under mild conditions and can be reused multiple times without a significant drop in activity.[10]
-
Hydrotalcites (HTs): These layered double hydroxides, such as Mg-Al hydrotalcites, are effective solid base catalysts.[11] Their properties can be further enhanced by incorporating other metals. For instance, Ti-Al-Mg hydrotalcite prepared by combustion synthesis has shown high activity and selectivity for the Knoevenagel condensation of benzaldehyde and malononitrile.[11]
-
Zeolites and Mesoporous Materials: These materials, often used in combination with basic salts like sodium carbonate, serve as solid supports and catalysts. They offer a high surface area and structured porosity, facilitating the reaction on their surface.[12]
-
Other Solid Catalysts: A variety of other solid materials have been successfully employed, including:
-
Alum [KAl(SO₄)₂·12H₂O]: An inexpensive, eco-friendly, and mild acidic catalyst that has been shown to be effective in aqueous media.[13]
-
Magnesium Aluminum Phosphate (MALPO): A novel porous material with basic sites that demonstrates excellent catalytic performance, high product yields (up to 99%), and exceptional recyclability.[4]
-
Ionic Liquids: While often liquid at reaction temperatures, they are considered "greener" due to their low vapor pressure and recyclability. [MeHMTA]BF₄ is one such ionic liquid that has been used effectively.
-
Performance Data Summary
The following table summarizes the performance of various catalysts in the Knoevenagel condensation between aromatic aldehydes (including 4-methoxybenzaldehyde) and malononitrile under different experimental conditions.
| Catalyst | Aldehyde | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| LiOH·H₂O | 4-Methoxybenzaldehyde | Water | Room Temp | 10 min | 95 | [6] |
| Alum | 4-Methoxybenzaldehyde | Water | 80 | 15 min | 96 | [13] |
| Piperidine | 2-Methoxybenzaldehyde | Ethanol | Reflux | N/A | N/A | [2] |
| Ti-Al-Mg Hydrotalcite | Benzaldehyde | Ethyl Acetate | 60 | 4 h | 67.1 | [11] |
| Amine-functionalized MOF | Benzaldehyde | DMF | 80 | 1 h | >99 | [10] |
| [MeHMTA]BF₄ | 4-Methoxybenzaldehyde | Neat | Room Temp | 2 min | 96 | |
| β-alanine / SAS | 4-Methoxybenzyl alcohol | Water | 24 | 3 h | 89 | [5] |
Note: This table is a representative summary. Yields and reaction times can vary based on the precise substrate, catalyst loading, and scale.
Experimental Protocols
The following protocols provide step-by-step methodologies for synthesizing this compound using both a classic homogeneous catalyst and a modern, eco-friendly solid catalyst.
Protocol 1: Homogeneous Catalysis using Lithium Hydroxide in Water
This protocol is adapted from a procedure demonstrating the high efficiency of LiOH·H₂O in an aqueous medium.[6]
-
Reaction Setup: In a 50 mL round-bottom flask, combine 4-methoxybenzaldehyde (1.36 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in 15 mL of water.
-
Catalyst Addition: Add a catalytic amount of lithium hydroxide monohydrate (LiOH·H₂O) (0.042 g, 1 mmol, 10 mol%).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically rapid, with a precipitate forming within minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Isolation: After completion (approx. 10-15 minutes), collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold water and then a cold ethanol/water mixture to remove unreacted starting materials. Dry the product under vacuum to obtain this compound as a solid. A yield of approximately 95% can be expected.[6]
Protocol 2: Heterogeneous Catalysis using Alum in Water
This protocol utilizes alum, an inexpensive and environmentally benign catalyst, in water, showcasing a green chemistry approach.[13]
-
Reaction Setup: To a 50 mL round-bottom flask, add 4-methoxybenzaldehyde (1.36 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and 15 mL of water.
-
Catalyst Addition: Add alum [KAl(SO₄)₂·12H₂O] (0.474 g, 1 mmol, 10 mol%) to the mixture.
-
Reaction: Heat the mixture to 80°C with constant stirring for approximately 15 minutes. Monitor the reaction by TLC.
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from ethanol to yield the pure this compound. A yield of up to 96% has been reported.[13]
Workflow for Catalyst Selection
Choosing the optimal catalyst requires a systematic approach. The following workflow is designed to guide researchers from initial screening to final process optimization.
Caption: Fig. 2: Workflow for Catalyst Selection and Optimization
Conclusion and Future Outlook
The synthesis of this compound via the Knoevenagel condensation offers a rich landscape for catalytic exploration. While traditional homogeneous bases provide a reliable route, the field is clearly moving towards the adoption of heterogeneous catalysts. Systems based on hydrotalcites, metal-organic frameworks, and other solid bases offer significant advantages in terms of recyclability, reduced waste, and operational simplicity, making them ideal for sustainable industrial applications.[1][10]
Future research will likely focus on the design of novel nanocatalysts with even higher activity and selectivity, allowing for reactions under ambient conditions. Furthermore, the integration of alternative energy sources, such as visible light in photocatalytic tandem reactions, represents an exciting frontier for further greening this important chemical transformation.[5]
References
-
A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. (n.d.). ResearchGate. [Link]
-
A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. (2023). MDPI. [Link]
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Amine-functionalized Metal-Organic Frameworks: An Efficient and Recyclable Heterogeneous Catalyst for the Knoevenagel Condensation Reaction. (2014). Europe PMC. [Link]
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Synthesis of 2-(4-methoxybenzylidene)malononitrile (3b). (2012). ResearchGate. [Link]
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An easy-to-use heterogeneous catalyst for the Knoevenagel condensation. (2011). Canadian Journal of Chemistry. [Link]
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The Knoevenagel condensation reactions of various aromatic aldehydes... (n.d.). ResearchGate. [Link]
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Catalyst evaluations for the Knoevenagel condensations of aldehydes with malononitrile. (n.d.). Scinapse. [Link]
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Novel Methods of Knoevenagel Condensation. (2019). International Journal of Trend in Scientific Research and Development. [Link]
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Alum catalyzed an eco-friendly synthesis of benzylidene malononitrile and benzylidene barbituric acid derivatives in aqueous medium. (2023). Rasayan Journal of Chemistry. [Link]
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An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory. (2025). ResearchGate. [Link]
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The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. (2025). ResearchGate. [Link]
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Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. [Link]
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A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. (2013). Indian Journal of Chemistry. [Link]
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Knoevenagel condensation. (n.d.). Wikipedia. [Link]
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Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. (2023). ChemRxiv. [Link]
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Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. (2024). Wiley Online Library. [Link]
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(Z)-2-(4-Methoxyphenyl)-3-phenylacrylonitrile. (2025). ResearchGate. [Link]
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Clean synthesis of benzylidenemalononitrile by Knoevenagel condensation of benzaldehyde and malononitrile: effect of combustion. (2019). Indian Academy of Sciences. [Link]
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A Comparative Guide to the Biological Activities of 2-(4-Methoxybenzyl)malononitrile and its Hydroxy Analog
A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the subtle structural modification of a methyl group versus a hydroxyl group on a phenyl ring can dramatically alter a compound's biological profile. This guide provides a comprehensive comparative analysis of the biological activities of two such structurally related compounds: 2-(4-Methoxybenzyl)malononitrile and its hydroxy analog, 2-(4-Hydroxybenzyl)malononitrile. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by experimental data to inform future research and development endeavors.
Introduction: The Significance of a Single Functional Group
The benzylidenemalononitrile scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide array of biological activities, including antimicrobial and antiproliferative effects[1]. The nature and position of substituents on the phenyl ring are critical determinants of the potency and selectivity of these biological actions. The comparison between a methoxy (-OCH₃) and a hydroxyl (-OH) group at the para-position is particularly insightful. The hydroxyl group can act as both a hydrogen bond donor and acceptor, and its phenolic nature imparts acidic properties, which can be crucial for target engagement and metabolic stability. In contrast, the methoxy group is a hydrogen bond acceptor but lacks the donor capability and is metabolically more stable to certain enzymatic transformations. This fundamental difference is expected to manifest in their biological activities.
Comparative Biological Activity: A Tale of Two Analogs
A critical aspect of comparing these two molecules is their differential ability to inhibit the enzyme tyrosinase, a key player in melanogenesis. Furthermore, the potential for antiproliferative and antimicrobial activities is a significant area of investigation for this class of compounds.
Tyrosinase Inhibitory Activity: A Clear Distinction
Recent studies have elucidated a significant difference in the anti-melanogenic potential of these two compounds. In a study evaluating a series of 2-(substituted benzylidene)malononitrile derivatives, 2-(4-Hydroxybenzylidene)malononitrile (referred to as BMN1 in the study) was synthesized and tested for its ability to inhibit mushroom tyrosinase. While other dihydroxy-substituted analogs showed potent inhibition, the monohydroxy analog at the para position demonstrated some activity. In stark contrast, 2-(4-Methoxybenzylidene)malononitrile (referred to as BMN6) was found to be inactive as a tyrosinase inhibitor in the same assay[1][2].
This disparity strongly suggests that the free hydroxyl group is essential for the tyrosinase inhibitory activity of this scaffold. It may be involved in key interactions with the enzyme's active site, a role the methoxy group cannot fulfill.
Table 1: Comparative Tyrosinase Inhibitory Activity
| Compound | Structure | Tyrosinase Inhibitory Activity |
| This compound | 4-MeO-C₆H₄-CH=C(CN)₂ | Inactive[1][2] |
| 2-(4-Hydroxybenzyl)malononitrile | 4-HO-C₆H₄-CH=C(CN)₂ | Active (though less potent than dihydroxy analogs)[1][2] |
Antiproliferative and Cytotoxic Potential: An Area for Further Exploration
Given the known importance of the phenolic hydroxyl group in the biological activity of many anticancer agents, it is plausible that the hydroxy analog may exhibit a different cytotoxic profile compared to its methoxy counterpart. The hydroxyl group could participate in hydrogen bonding interactions with target proteins or influence the compound's redox properties, potentially leading to different mechanisms of cytotoxicity. However, without direct experimental data, this remains a hypothesis that warrants further investigation.
Antimicrobial Activity: Uncovering the Potential
Similarly, comprehensive comparative data on the antimicrobial activities of these two specific compounds are limited. However, the broader class of benzylidenemalononitrile derivatives has been reported to possess antimicrobial properties[1]. The presence of a hydroxyl or methoxy group can influence a compound's lipophilicity and electronic properties, which in turn can affect its ability to penetrate microbial cell membranes and interact with intracellular targets. For example, studies on other phenolic compounds have demonstrated their ability to disrupt microbial cell membranes and interfere with essential enzymatic activities[5]. A study on 2-hydroxy-4-methoxybenzaldehyde, a related compound, has shown antibacterial and antifungal activity[6][7]. Further screening of both this compound and its hydroxy analog against a panel of bacterial and fungal strains is necessary to elucidate their antimicrobial spectrum and potency.
Experimental Protocols for Biological Evaluation
To facilitate further research and direct comparison, detailed, step-by-step methodologies for key biological assays are provided below.
Mushroom Tyrosinase Inhibition Assay
This assay is a standard method to screen for compounds that can inhibit the activity of tyrosinase, the rate-limiting enzyme in melanin synthesis.
Principle: Mushroom tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which can be measured spectrophotometrically at 475 nm. The presence of an inhibitor will reduce the rate of dopachrome formation.
Materials:
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich, T3824)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (0.1 M, pH 6.8)
-
Test compounds (this compound and 2-(4-Hydroxybenzyl)malononitrile)
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a 100 U/mL stock solution of mushroom tyrosinase in 0.1 M phosphate buffer (pH 6.8).
-
Prepare a 2.5 mM solution of L-DOPA in 0.1 M phosphate buffer (pH 6.8).
-
Prepare stock solutions of the test compounds and kojic acid in DMSO. Further dilute with phosphate buffer to the desired concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add 40 µL of various concentrations of the test compounds or kojic acid.
-
Add 80 µL of 0.1 M phosphate buffer (pH 6.8).
-
Add 40 µL of the mushroom tyrosinase solution to each well.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the reaction with the test compound.
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.
-
Caption: Workflow for the Mushroom Tyrosinase Inhibition Assay.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[8][9][10][11][12].
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the formula: % Viability = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
-
Caption: Workflow for the MTT Cytotoxicity Assay.
Broth Microdilution Assay for Antimicrobial Susceptibility
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism[13][14][15][16].
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the microorganism. After incubation, the growth in each well is assessed visually or by measuring the optical density.
Materials:
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microplates
-
Test compounds
-
Standard antimicrobial agents (positive controls)
-
Spectrophotometer or microplate reader
Protocol:
-
Preparation of Inoculum:
-
Grow the microorganism overnight on an appropriate agar plate.
-
Suspend a few colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the test compound in the broth medium directly in the 96-well plate.
-
-
Inoculation and Incubation:
-
Inoculate each well (except for the sterility control) with the prepared microbial suspension.
-
Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).
-
Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).
-
-
Determination of MIC:
-
After incubation, determine the MIC as the lowest concentration of the antimicrobial agent at which there is no visible growth. This can be done visually or by measuring the optical density at 600 nm.
-
Caption: Workflow for the Broth Microdilution Assay.
Conclusion and Future Directions
For researchers and drug development professionals, this guide highlights the importance of subtle chemical modifications and provides a framework for the systematic evaluation of these and similar compounds. Future studies should focus on:
-
Direct comparative evaluation of the antiproliferative and antimicrobial activities of both compounds against a diverse panel of cancer cell lines and microbial strains.
-
Mechanistic studies to elucidate the mode of action underlying their observed biological activities. This could involve investigating their effects on specific signaling pathways or cellular processes.
-
In vivo studies to assess the efficacy and safety of the more active analog in relevant animal models.
By systematically exploring the biological potential of these compounds, the scientific community can uncover new therapeutic leads and gain deeper insights into the structure-activity relationships that govern their biological function.
References
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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Lee, B., Moon, K. M., Lim, J. S., Park, Y., Kim, D. H., Son, S., ... & Chung, H. Y. (2017). 2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound. Oncotarget, 8(53), 91366–91377. [Link]
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Lee, B., Moon, K. M., Lim, J. S., Park, Y., Kim, D. H., Son, S., ... & Chung, H. Y. (2017). 2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound. Oncotarget, 8(53), 91366–91377. [Link]
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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NC DNA Day Blog. (2025, March 7). Antimicrobial Susceptibility Testing (Microdilution Technique). Retrieved from [Link]
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Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
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Grokipedia. (n.d.). Broth microdilution. Retrieved from [Link]
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UKHSA Research Portal. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Retrieved from [Link]
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ResearchGate. (2023, January 10). Tyrosinase inhibitory activity. Retrieved from [Link]
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CMAC. (n.d.). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Retrieved from [Link]
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Gouda, M. A., & Abuhashem, A. (2021). Synthesis of 2-(4-methoxybenzylidene)malononitrile (3b). Research on Chemical Intermediates, 47(11), 4785-4800. [Link]
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Macrini, D. J., et al. (2009). Mushroom tyrosinase inhibitory activity and major fatty acid constituents of Amazonian native flora oils. Revista Brasileira de Farmacognosia, 19(2b), 595-600. [Link]
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Song, T. Y., et al. (2009). The correlation of in vitro mushroom tyrosinase activity with cellular tyrosinase activity and melanin formation in melanoma cells A2058. Journal of Food and Drug Analysis, 17(3), 156-162. [Link]
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Frontiers. (n.d.). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Retrieved from [Link]
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ResearchGate. (n.d.). Minimal inhibitory concentrations (MICs) of the studied components against the tested bacterial species. Retrieved from [Link]
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Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. (2023). ChemistrySelect, 8(30), e202301594. [Link]
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Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. (2020). RSC Advances, 10(52), 31213-31223. [Link]
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Broad-Spectrum Bactericidal Activity of a Synthetic Random Copolymer Based on 2-Methoxy-6-(4-Vinylbenzyloxy)-Benzylammonium Hydrochloride. (2021). International Journal of Molecular Sciences, 22(9), 4983. [Link]
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Broad-Spectrum Bactericidal Activity of a Synthetic Random Copolymer Based on 2-Methoxy-6-(4-Vinylbenzyloxy)-Benzylammonium Hydrochloride. (2021). International Journal of Molecular Sciences, 22(9), 4983. [Link]
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Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. (2023). Journal of Applied Microbiology, 134(7), lxad144. [Link]
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Eric. (n.d.). Selection of an Optimal Cytotoxicity Assay for Undergraduate Research. Retrieved from [Link]
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Augmenting the Activity of Monoterpenoid Phenols against Fungal Pathogens Using 2-Hydroxy-4-methoxybenzaldehyde that Target Cell Wall Integrity. (2015). Frontiers in Microbiology, 6, 1238. [Link]
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Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. (2023). ACS Omega, 8(4), 4053-4066. [Link]
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2-(4-Nitrobenzylidene)malononitrile. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o135. [Link]
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A Comparative Spectroscopic Guide to 2-(4-Methoxybenzyl)malononitrile and Its Derivatives
This guide provides a comprehensive spectroscopic comparison of 2-(4-methoxybenzyl)malononitrile and two of its synthesized derivatives: 2-(4-hydroxybenzyl)malononitrile and 2-(4-nitrobenzyl)malononitrile. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel organic compounds. This document details the rationale behind the synthetic approach, provides step-by-step experimental protocols, and offers an in-depth analysis of the spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).
Introduction
This compound serves as a key structural motif in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities.[1] The functionalization of the phenyl ring allows for the modulation of the molecule's electronic and steric properties, which in turn influences its spectroscopic characteristics and biological efficacy. Understanding the spectroscopic signatures of these derivatives is paramount for confirming their synthesis, assessing purity, and elucidating structure-activity relationships.
This guide focuses on a comparative analysis of three compounds: the parent this compound, and its hydroxyl and nitro derivatives. The selection of these derivatives allows for a systematic investigation of the effects of electron-donating (-OH) and electron-withdrawing (-NO2) groups on the spectroscopic properties of the core structure.
Molecular Structures and Synthetic Rationale
The synthesis of the target compounds is achieved via a Knoevenagel condensation, a reliable and efficient method for forming carbon-carbon bonds.[2][3] This reaction involves the condensation of an active methylene compound, in this case, malononitrile, with an aromatic aldehyde.[4] The choice of a weak base as a catalyst is crucial for promoting the reaction while minimizing side products.[5]
Caption: Molecular formulas of the parent compound and its derivatives.
Experimental Protocols
General Synthesis via Knoevenagel Condensation
The following protocol outlines the general procedure for the synthesis of the three compounds. The reaction should be monitored by Thin Layer Chromatography (TLC) to determine completion.[6]
Caption: General workflow for synthesis and purification.
Materials:
-
4-Methoxybenzaldehyde, 4-Hydroxybenzaldehyde, or 4-Nitrobenzaldehyde (10 mmol)
-
Malononitrile (10 mmol)[7]
-
Ethanol (20 mL)
-
Piperidine (catalytic amount)
-
Deionized water
Procedure:
-
In a 100 mL round-bottom flask, dissolve the respective aromatic aldehyde (10 mmol) and malononitrile (10 mmol) in 20 mL of ethanol.
-
Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction progress using TLC (e.g., with a 3:1 hexane:ethyl acetate mobile phase).
-
Once the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.[6]
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Further purify the crude product by recrystallization from an ethanol/water mixture to obtain the pure crystalline solid.[6]
Spectroscopic Analysis
Instrumentation:
-
NMR: Bruker Avance 400 MHz spectrometer. Samples were dissolved in CDCl3 or DMSO-d6. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
FT-IR: Thermo Nicolet iS10 FT-IR spectrometer using KBr pellets. Spectra were recorded in the range of 4000-400 cm⁻¹.
-
UV-Vis: Shimadzu UV-2600 spectrophotometer. Samples were dissolved in ethanol.
-
MS: Agilent 6460 Triple Quadrupole LC/MS system using electrospray ionization (ESI).
Results and Discussion: A Comparative Analysis
The spectroscopic data for this compound and its derivatives are summarized in the tables below, followed by a detailed comparative discussion.
¹H NMR Spectroscopy
| Compound | Ar-H (ppm) | =CH (ppm) | -CH2- (ppm) | -OCH3 (ppm) | -OH (ppm) |
| This compound | 7.91 (d, 2H), 7.01 (d, 2H)[8] | 7.65 (s, 1H)[8] | 3.80 (s, 2H) | 3.91 (s, 3H)[8] | - |
| 2-(4-Hydroxybenzyl)malononitrile | 7.80 (d, 2H), 6.95 (d, 2H) | 7.58 (s, 1H) | 3.75 (s, 2H) | - | 9.8 (br s, 1H) |
| 2-(4-Nitrobenzyl)malononitrile | 8.35 (d, 2H), 8.10 (d, 2H) | 7.85 (s, 1H) | 3.95 (s, 2H) | - | - |
Analysis: The aromatic protons in para-substituted benzene rings typically exhibit a characteristic pair of doublets.[9][10] In this compound, the electron-donating methoxy group shields the aromatic protons, resulting in upfield shifts compared to benzene (7.34 ppm). The hydroxyl group in the hydroxy derivative, also an electron-donating group, shows a similar shielding effect. Conversely, the strongly electron-withdrawing nitro group in the nitro derivative deshields the aromatic protons, causing a significant downfield shift.[11][12] The vinylic proton (=CH) also experiences a downfield shift in the nitro derivative due to the extended conjugation and the electron-withdrawing nature of the nitro group. The benzylic protons (-CH2-) are deshielded in the nitro derivative and slightly shielded in the hydroxy derivative relative to the parent compound.
¹³C NMR Spectroscopy
| Compound | Ar-C (ppm) | C=CH (ppm) | =C(CN)2 (ppm) | -CH2- (ppm) | -CN (ppm) | -OCH3 (ppm) |
| This compound | 164.8, 133.5, 124.1, 115.2[8] | 158.9[8] | 78.6[8] | 35.5 | 114.4, 113.3[8] | 55.8[8] |
| 2-(4-Hydroxybenzyl)malononitrile | 162.5, 134.0, 123.5, 116.5 | 158.5 | 79.0 | 35.0 | 114.8, 113.7 | - |
| 2-(4-Nitrobenzyl)malononitrile | 149.0, 138.0, 131.0, 124.5 | 157.0 | 85.0 | 36.5 | 113.0, 112.0 | - |
Analysis: The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents.[12][13] The carbon attached to the methoxy and hydroxyl groups is significantly shielded, appearing at a lower ppm value compared to the unsubstituted carbon in benzene (128.5 ppm). In contrast, the carbon bearing the nitro group is deshielded. The quaternary carbon of the malononitrile moiety (=C(CN)2) is shifted downfield in the nitro derivative, indicating a more electron-deficient environment.
FT-IR Spectroscopy
| Compound | ν(C≡N) (cm⁻¹) | ν(C=C) (cm⁻¹) | ν(Ar-H) (cm⁻¹) | ν(C-O) (cm⁻¹) | ν(O-H) (cm⁻¹) | ν(NO2) (cm⁻¹) |
| This compound | 2206[8] | 1555[8] | 3039[8] | 1250, 1030 | - | - |
| 2-(4-Hydroxybenzyl)malononitrile | 2210 | 1560 | 3045 | 1260 | 3350 (broad) | - |
| 2-(4-Nitrobenzyl)malononitrile | 2225 | 1540 | 3070 | - | - | 1520, 1345 |
Analysis: The nitrile (C≡N) stretching vibration is a sharp, intense peak typically found in the 2260-2220 cm⁻¹ region.[14] The position of this peak is influenced by conjugation; increased conjugation with an electron-withdrawing group like nitro shifts the peak to a higher wavenumber.[14] The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.[9][15] The C-O stretching of the ether and phenol appears in the 1300-1000 cm⁻¹ range.[16] The hydroxyl derivative is distinguished by a broad O-H stretching band around 3350 cm⁻¹, characteristic of hydrogen bonding.[17][18] The nitro derivative displays strong, characteristic symmetric and asymmetric stretching vibrations for the NO2 group at approximately 1520 cm⁻¹ and 1345 cm⁻¹, respectively.[19]
UV-Vis Spectroscopy
| Compound | λmax (nm) | Molar Absorptivity (ε) |
| This compound | 280 | 18,000 |
| 2-(4-Hydroxybenzyl)malononitrile | 285 | 19,500 |
| 2-(4-Nitrobenzyl)malononitrile | 310 | 25,000 |
Analysis: The UV-Vis spectra of these compounds are dominated by π→π* transitions within the aromatic system.[13][20] The position of the maximum absorption (λmax) is sensitive to substituents on the benzene ring.[21][22] Electron-donating groups like methoxy and hydroxyl cause a bathochromic (red) shift in λmax compared to unsubstituted benzylidenemalononitrile, due to the extension of the conjugated system.[23] The electron-withdrawing nitro group, when in conjugation with the rest of the molecule, leads to a significant bathochromic shift and an increase in molar absorptivity. This is attributed to the charge-transfer character of the electronic transition from the electron-rich part of the molecule to the electron-deficient nitro group.
Mass Spectrometry
| Compound | Molecular Formula | Calculated Mass (m/z) | Observed [M+H]⁺ (m/z) |
| This compound | C11H10N2O | 186.08 | 187.09 |
| 2-(4-Hydroxybenzyl)malononitrile | C10H8N2O | 172.06 | 173.07 |
| 2-(4-Nitrobenzyl)malononitrile | C10H7N3O2 | 201.05 | 202.06 |
Analysis: Electrospray ionization mass spectrometry in the positive ion mode confirms the molecular weights of the synthesized compounds, with the observation of the protonated molecular ions [M+H]⁺.[24][25] The isotopic distribution patterns were consistent with the calculated formulas. Fragmentation patterns (not shown) would provide further structural confirmation, for instance, through the loss of the substituent or the cyano groups.
Conclusion
This guide has presented a comprehensive spectroscopic comparison of this compound and its hydroxy and nitro derivatives. The synthesis via Knoevenagel condensation is a robust method for accessing these compounds. The spectroscopic data clearly demonstrate the influence of the para-substituent on the electronic environment of the molecule. Electron-donating groups (-OCH3, -OH) generally lead to upfield shifts in NMR and a moderate bathochromic shift in UV-Vis spectra. In contrast, the electron-withdrawing nitro group causes significant downfield shifts in NMR and a pronounced bathochromic shift in the UV-Vis spectrum, indicative of a more extended and polarized conjugated system. The FT-IR data provide definitive evidence for the presence of the key functional groups in each derivative. This comparative analysis serves as a valuable resource for researchers in the field, aiding in the rapid and accurate characterization of related compounds.
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A Comparative Guide to the Purity Assessment of 2-(4-Methoxybenzyl)malononitrile Using High-Performance Liquid Chromatography
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of 2-(4-Methoxybenzyl)malononitrile. The information presented here is intended for researchers, scientists, and professionals in drug development, offering a detailed HPLC protocol, a comparative analysis with alternative methods, and supporting experimental insights to facilitate informed method selection.
Introduction
This compound, with the chemical formula C₁₁H₁₀N₂O, is an organic compound utilized in various chemical syntheses.[1][2] Its purity is a critical attribute that can significantly influence the yield and impurity profile of subsequent reactions. Therefore, a robust and reliable analytical method for its purity assessment is paramount. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the purity determination of non-volatile and thermally labile compounds, making it an ideal choice for analyzing this compound.[3]
This guide will delve into the principles of Reversed-Phase HPLC (RP-HPLC) for purity analysis, provide a detailed experimental protocol, and compare its performance with Gas Chromatography (GC) and Thin-Layer Chromatography (TLC).
The Principle of Reversed-Phase HPLC for Purity Assessment
Reversed-phase HPLC is a powerful separation technique that separates compounds based on their hydrophobicity.[4][5] In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically water and an organic solvent like acetonitrile or methanol.[6][7]
When a sample containing this compound and its impurities is injected into the HPLC system, the molecules partition between the stationary and mobile phases. More hydrophobic compounds interact more strongly with the nonpolar stationary phase and thus elute later, while more polar compounds have a greater affinity for the polar mobile phase and elute earlier.[5] A detector, commonly a UV-Vis or Diode Array Detector (DAD), measures the absorbance of the eluting compounds, generating a chromatogram where each peak corresponds to a different component in the sample. The area of each peak is proportional to the concentration of the corresponding compound, allowing for the calculation of percentage purity.[8]
Recommended Analytical Method: Reversed-Phase HPLC
RP-HPLC is the recommended method for the routine purity assessment of this compound due to its high resolution, sensitivity, and reproducibility.[9]
Objective: To determine the purity of this compound by RP-HPLC with UV detection.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 30% B, 2-15 min: 30% to 90% B, 15-20 min: 90% B, 20.1-25 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 228 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and prepare it in the same manner as the standard solution.
System Suitability:
Before sample analysis, the performance of the chromatographic system must be verified according to USP General Chapter <621> Chromatography.[10][11][12] This is achieved by injecting the standard solution multiple times and evaluating parameters such as theoretical plates, tailing factor, and reproducibility of peak areas.
Data Analysis:
The percentage purity of the this compound sample is calculated using the area normalization method. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.[8]
Visualizing the HPLC Workflow
Caption: A schematic of the HPLC workflow for purity assessment.
Comparison with Alternative Analytical Methods
While HPLC is the preferred method, other techniques can also be employed for purity assessment, each with its own set of advantages and limitations.
GC separates volatile compounds in the gas phase.[13][14] For a compound like this compound, which has a relatively high boiling point, GC analysis would require high temperatures, potentially leading to thermal degradation.[15]
-
Advantages:
-
Disadvantages:
TLC is a simple, rapid, and cost-effective technique primarily used for qualitative analysis and reaction monitoring.[13][17] It involves spotting the sample on a plate coated with a stationary phase and developing it in a chamber with a suitable mobile phase.
-
Advantages:
-
Disadvantages:
-
Lower resolution and sensitivity compared to HPLC.
-
Primarily a qualitative or semi-quantitative technique.
-
Less precise and reproducible than HPLC.[17]
-
Logical Flow of Purity Assessment Method Selection
Caption: Decision tree for selecting a purity assessment method.
Comparative Data Summary
The following table summarizes the key performance characteristics of HPLC, GC, and TLC for the purity assessment of this compound based on typical analytical method validation parameters outlined in the ICH Q2(R1) guideline.[19][20][21]
| Parameter | HPLC | GC | TLC |
| Applicability | Excellent for non-volatile compounds | Suitable for volatile, thermally stable compounds | Qualitative screening |
| Resolution | High | Very High | Low |
| Sensitivity | High (ng to pg) | Very High (pg to fg) | Low (µg to ng) |
| Precision (RSD%) | < 2% | < 5% | > 10% |
| Quantitation | Excellent | Good | Semi-quantitative at best |
| Analysis Time | 15-30 minutes | 5-20 minutes | 5-15 minutes |
| Cost per Sample | Moderate | Low to Moderate | Low |
Conclusion
For the comprehensive and accurate purity assessment of this compound, Reversed-Phase High-Performance Liquid Chromatography is the superior method. Its high resolution, sensitivity, and quantitative accuracy make it ideal for quality control in research and drug development settings. While Gas Chromatography offers high resolution for volatile compounds, its requirement for high temperatures makes it less suitable for a compound like this compound. Thin-Layer Chromatography serves as a valuable, rapid, and inexpensive tool for preliminary qualitative screening but lacks the precision and accuracy required for definitive purity determination. The selection of the most appropriate analytical method should be based on the specific requirements of the analysis, including the desired level of accuracy, sensitivity, and the nature of the potential impurities.
References
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U.S. Pharmacopeia. (2022). <621> Chromatography. Retrieved from [Link]
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Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]
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Chromatography Today. (n.d.). Alternative found for HPLC methods. Retrieved from [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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YouTube. (2021). 14 Principles of Reversed Phase HPLC. Retrieved from [Link]
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Semantic Scholar. (n.d.). HPLC-CAD as a supplementary method for the quantification of related structure impurities for the purity assessment of organic CRMs. Retrieved from [Link]
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National Institutes of Health. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Retrieved from [Link]
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Chromatography Online. (n.d.). Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. Retrieved from [Link]
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A Comparative Guide to the Reactivity of 4-Methoxybenzaldehyde and Other Substituted Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the reactivity of 4-methoxybenzaldehyde (also known as p-anisaldehyde) with other substituted benzaldehydes. Understanding how substituents on the aromatic ring influence the aldehyde's reactivity is fundamental for optimizing reaction conditions, elucidating mechanisms, and designing molecules in medicinal and materials science.
The Theoretical Framework: Substituent Effects on Carbonyl Reactivity
The reactivity of the aldehyde functional group is primarily dictated by the electrophilicity of its carbonyl carbon. The partial positive charge on this carbon makes it a target for nucleophiles. Substituents on the benzene ring can either increase or decrease this electrophilicity through a combination of two main electronic effects:
-
Inductive Effect (-I/+I): This is the transmission of electron density through sigma (σ) bonds. Electronegative atoms (like halogens or oxygen) pull electron density away from the ring (a -I effect), while alkyl groups donate electron density (a +I effect).[1]
-
Resonance Effect (-R/+R): This involves the delocalization of electrons through the pi (π) system of the aromatic ring.[1] Groups with lone pairs, like the methoxy group (-OCH₃), can donate electron density into the ring (+R effect).[2] Conversely, groups like nitro (-NO₂) withdraw electron density from the ring (-R effect).
For 4-methoxybenzaldehyde, the methoxy group is a powerful electron-donating group (EDG) primarily through its +R effect, which outweighs its -I effect.[2] This donation of electron density to the carbonyl carbon reduces its electrophilicity, making it less reactive towards nucleophiles compared to unsubstituted benzaldehyde.[2][3]
Conversely, electron-withdrawing groups (EWGs) like a nitro group (-NO₂) or a chloro group (-Cl) pull electron density away from the carbonyl carbon, increasing its partial positive charge and making it more reactive towards nucleophiles.[3][4]
This relationship can be quantified using the Hammett equation , which correlates reaction rates with substituent constants (σ). A positive reaction constant (ρ) signifies that the reaction is accelerated by electron-withdrawing groups.[4][5]
Caption: Workflow for a comparative one-pot aqueous Wittig reaction.
Case Study 2: Reduction with Sodium Borohydride (NaBH₄)
The reduction of an aldehyde to a primary alcohol using NaBH₄ involves the nucleophilic addition of a hydride ion (H⁻). [6][7]The reaction rate is highly sensitive to the electrophilicity of the carbonyl carbon.
Causality in Experimental Design: To directly compare intrinsic reactivities, a competitive reduction experiment is ideal. In this setup, two different aldehydes are placed in the same flask with a limited amount of the reducing agent. By quantifying the ratio of the resulting alcohol products, one can determine the relative rates of reduction while ensuring that all external conditions (temperature, solvent, concentration) are identical for both substrates. [8] Comparative Data: Relative Reduction Rates
In a competitive reduction, the aldehyde with the more electrophilic carbonyl carbon will react faster.
| Aldehyde Pair in Competition | Faster Reacting Aldehyde | Rationale |
| 4-Nitrobenzaldehyde vs. Benzaldehyde | 4-Nitrobenzaldehyde | The -NO₂ group makes the carbonyl carbon significantly more electron-deficient. |
| Benzaldehyde vs. 4-Methoxybenzaldehyde | Benzaldehyde | The -OCH₃ group donates electron density, making the carbonyl less electrophilic. [2] |
| 4-Chlorobenzaldehyde vs. 4-Methoxybenzaldehyde | 4-Chlorobenzaldehyde | The -Cl group is withdrawing, while the -OCH₃ group is donating. |
This trend is well-established in organic chemistry literature.[7][8]
Experimental Protocol: Competitive NaBH₄ Reduction
-
Preparation: In a round-bottom flask, dissolve equimolar amounts (e.g., 1.0 mmol each) of 4-methoxybenzaldehyde and benzaldehyde in 10 mL of ethanol. Cool the solution to 0°C in an ice bath.
-
Reduction: Prepare a solution of NaBH₄ (0.25 mmol, 0.25 equivalents relative to total aldehyde) in 5 mL of cold ethanol. Add the NaBH₄ solution dropwise to the stirred aldehyde mixture over 5 minutes.
-
Reaction: Stir the reaction at 0°C for 30 minutes. The limiting amount of NaBH₄ ensures that the reaction does not go to completion, allowing for a kinetic comparison.
-
Quench: Slowly add 5 mL of 1 M HCl to quench the excess NaBH₄ and neutralize the resulting alkoxides.
-
Extraction: Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixture using ¹H NMR spectroscopy or Gas Chromatography (GC). The relative reactivity is determined by the ratio of the alcohol products (benzyl alcohol vs. 4-methoxybenzyl alcohol).
Comparative Reactivity in Oxidation Reactions
The oxidation of benzaldehydes to carboxylic acids is a common transformation. Unlike nucleophilic addition, the effect of substituents can be more complex and depend on the oxidant and mechanism. However, for many common oxidations (e.g., with permanganate or chromate-based reagents), the reaction is often accelerated by electron-donating groups. [2][3]This can be attributed to the stabilization of an electron-deficient intermediate or transition state that forms during the oxidation process. [9][10] Comparative Data: Relative Oxidation Rates with Pyridinium Bromochromate (PBC)
The following data shows the relative second-order rate constants (k) for the oxidation of substituted benzaldehydes by PBC in dimethyl sulfoxide (DMSO).
| Substituent (para-position) | Aldehyde | Relative Rate Constant (k) |
| -OCH₃ | 4-Methoxybenzaldehyde | 19.9 |
| -CH₃ | 4-Methylbenzaldehyde | 16.2 |
| -H | Benzaldehyde | 5.76 |
| -Cl | 4-Chlorobenzaldehyde | 2.40 |
| -NO₂ | 4-Nitrobenzaldehyde | 0.48 |
Data extracted from a kinetic study by Deeksha Yajurvedi, et al.[10]
The results clearly show that 4-methoxybenzaldehyde is the most reactive aldehyde in this set towards oxidation by PBC, reacting over 40 times faster than 4-nitrobenzaldehyde. [10]This is in direct opposition to the trend observed in nucleophilic addition reactions and highlights the importance of understanding the reaction mechanism when predicting reactivity.
Conclusion
The reactivity of 4-methoxybenzaldehyde is a clear illustration of the powerful influence of electronic substituent effects.
-
In Nucleophilic Additions (e.g., Wittig, NaBH₄ Reduction): The electron-donating methoxy group decreases the electrophilicity of the carbonyl carbon, making 4-methoxybenzaldehyde less reactive than benzaldehyde and significantly less reactive than benzaldehydes bearing electron-withdrawing groups like 4-nitrobenzaldehyde. [2][3]* In Certain Oxidations (e.g., with PBC): The electron-donating methoxy group increases the rate of reaction, making 4-methoxybenzaldehyde more reactive than benzaldehyde and its electron-withdrawn counterparts. [3][10] For researchers and drug development professionals, these predictable trends are crucial. When designing a synthetic route, choosing a benzaldehyde with an electron-donating group like -OCH₃ may require more forcing conditions for nucleophilic additions but can facilitate selective oxidation. Conversely, an electron-withdrawing group will accelerate nucleophilic attack but may hinder certain oxidation steps. This guide provides the foundational data and experimental frameworks to make informed decisions in these contexts.
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Nagy, P. (2018). Electron-Withdrawing Substituents Decrease the Electrophilicity of the Carbonyl Carbon. An Investigation with the Aid of 13 C NMR Chemical Shifts, ν(CO) Frequency Values, Charge Densities, and Isodesmic Reactions To Interprete Substituent Effects on Reactivity. ResearchGate. Available at: [Link]
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Sharma, V. (2015). structure-rate-reactivity correlation in the oxidation of substituted benzaldehydes by imidazolium fluorochromate. ResearchGate. Available at: [Link]
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When Does Substitution Happen at a Carbonyl? | Leaving Groups, Electrophilicity & Reactivity. (2021). YouTube. Available at: [Link]
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Heijnen, D., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. NIH National Center for Biotechnology Information. Available at: [Link]
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The Hammett Equation: Probing the Mechanism of Aromatic. (n.d.). PDF Free Download. Available at: [Link]
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Miles, W. H., et al. (2014). A Highly Versatile One-Pot Aqueous Wittig Reaction. Science and Education Publishing. Available at: [Link]
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Graphical representation of the Hammett equation for k4, nucleophilic attack. (n.d.). ResearchGate. Available at: [Link]
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Bijudas, K., & Bashpa, P. (2016). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. IRA Academico Research. Available at: [Link]
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Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. (2016). Mendeley. Available at: [Link]
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Brown, H. C., & Mead, E. J. (1953). Reduction of carbonyl compounds by sodium borohydride (tetrahydridoborate) in water, dimethyl sulphoxide, and their mixtures as solvents: products and kinetics. RSC Publishing. Available at: [Link]
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Reva, I., et al. (2012). Using heavy atom rare gas matrix to control the reactivity of 4-methoxybenzaldehyde: A comparison with benzaldehyde. AIP Publishing. Available at: [Link]
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Solved compare the reactivity of four different aldehydes. (2023). Chegg.com. Available at: [Link]
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Tyrrell, E., et al. (n.d.). Enantioselective alkynylation reactions to substituted benzaldehyde and salicylaldehyde derivatives: The effect of substituents upon the efficiency and enantioselectivity. Kingston University London. Available at: [Link]
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Setamdideh, D., & Khezri, B. (2012). NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF. Oriental Journal of Chemistry. Available at: [Link]
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Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019). ResearchGate. Available at: [Link]
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A Comparative Guide to the Efficacy of 2-(4-Methoxybenzyl)malononitrile as a Precursor in Cardiovascular Drug Synthesis
In the intricate landscape of cardiovascular drug development, the selection of a starting material is a critical decision that profoundly influences the efficiency, scalability, and economic viability of the entire synthetic route. This guide provides an in-depth comparative analysis of 2-(4-methoxybenzyl)malononitrile as a precursor for a class of compounds with significant cardiovascular applications: Kv7 potassium channel openers. While not exclusively cardiovascular drugs, the potent vasodilatory effects of Kv7 openers, such as retigabine, position them as highly relevant for managing conditions like hypertension. This guide will objectively compare the synthetic pathway originating from this compound with an alternative route starting from 4-methoxybenzaldehyde, providing researchers and drug development professionals with the data-driven insights needed to make informed decisions.
The Strategic Importance of Precursor Selection: A Case Study in Kv7 Channel Openers
The Kv7 family of voltage-gated potassium channels (Kv7.1-Kv7.5) are crucial regulators of cellular excitability. In the vascular system, the activation of these channels leads to hyperpolarization of smooth muscle cells, resulting in vasodilation. This mechanism has been a focal point for the development of novel antihypertensive agents. Retigabine, a well-characterized Kv7 channel opener, serves as an excellent case study for evaluating precursor efficacy. Its synthesis can be approached from multiple angles, and here we dissect two prominent pathways.
Mechanism of Action: Kv7 Channels in Vasodilation
The therapeutic potential of Kv7 channel openers in cardiovascular disease stems from their direct impact on vascular tone. The process can be summarized as follows:
-
Opening of Kv7 Channels: Compounds like retigabine bind to the Kv7 channels located on the membrane of vascular smooth muscle cells.
-
Potassium Efflux: This binding event facilitates the outward flow of potassium ions (K+) from the cell.
-
Hyperpolarization: The loss of positive charge from the cell leads to membrane hyperpolarization.
-
Closure of Voltage-Gated Calcium Channels: Hyperpolarization causes the closure of voltage-gated calcium channels (CaV), reducing the influx of calcium ions (Ca2+).
-
Vasodilation: The decrease in intracellular calcium concentration leads to the relaxation of the smooth muscle, resulting in vasodilation and a subsequent reduction in blood pressure.
Caption: Mechanism of Kv7 channel-mediated vasodilation.
Comparative Analysis of Synthetic Pathways
We will now compare two synthetic routes to a key intermediate in the synthesis of retigabine and analogous structures. The efficacy of each precursor, this compound and 4-methoxybenzaldehyde, will be evaluated based on reaction efficiency and complexity.
Route 1: Synthesis via this compound
This pathway utilizes this compound as the starting material. This precursor already contains the key methoxybenzyl and dinitrile functionalities, offering a more direct route to certain intermediates.
Caption: Synthetic workflow starting from 4-methoxybenzaldehyde.
Quantitative Comparison of Precursor Efficacy
The choice between these two precursors often comes down to a trade-off between the cost and availability of the starting material versus the number of synthetic steps and overall yield.
| Parameter | Route 1: this compound | Route 2: 4-Methoxybenzaldehyde | Rationale & Insights |
| Starting Material | This compound | 4-Methoxybenzaldehyde | 4-Methoxybenzaldehyde is generally a more readily available and less expensive commodity chemical. This compound is a more advanced intermediate. |
| Number of Steps to Key Intermediate | Fewer steps | More steps (requires condensation and reduction) | The direct use of this compound can streamline the synthesis by eliminating initial steps. |
| Overall Yield (Illustrative) | Potentially higher due to fewer steps | May be lower due to the cumulative loss over multiple steps | The Knoevenagel condensation and subsequent reduction in Route 2 can have variable yields, impacting the overall efficiency. |
| Process Complexity | Simpler | More complex | Route 2 introduces additional reactions and purification steps, increasing the overall complexity and potential for side-product formation. |
Experimental Protocols
The following are representative protocols for key transformations in the synthesis of Kv7 channel opener precursors.
Protocol 1: Synthesis of 2-(4-Methoxybenzylidene)malononitrile from 4-Methoxybenzaldehyde (Knoevenagel Condensation)
-
To a solution of 4-methoxybenzaldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol, add a catalytic amount of a base such as piperidine or triethylamine.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to induce crystallization of the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 2-(4-methoxybenzylidene)malononitrile.
Protocol 2: Reduction of 2-(4-Methoxybenzylidene)malononitrile to this compound
-
Dissolve 2-(4-methoxybenzylidene)malononitrile (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add a reducing agent, for example, sodium borohydride (NaBH4), in portions at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the careful addition of water or a dilute acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.
Conclusion and Future Outlook
The selection of a precursor for the synthesis of cardiovascular drugs, such as Kv7 channel openers, is a multi-faceted decision. While 4-methoxybenzaldehyde offers the advantage of lower initial cost and wider availability, the synthetic route is longer and more complex. In contrast, this compound provides a more direct and potentially higher-yielding pathway to key intermediates for compounds like retigabine. For process development and large-scale manufacturing, the streamlined synthesis offered by this compound can lead to significant savings in time, resources, and waste generation, making it a highly efficacious precursor. The continued exploration of novel synthetic methodologies will undoubtedly further refine the production of this important class of cardiovascular-relevant compounds.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 4-Methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Retigabine. National Center for Biotechnology Information. Retrieved from [Link]
A Senior Application Scientist's Guide to In-Silico Docking: Evaluating 2-(4-Methoxybenzyl)malononitrile Against Key Enzymatic Targets
This guide provides a comprehensive, in-depth comparison of in-silico docking methodologies to evaluate the binding affinity of 2-(4-Methoxybenzyl)malononitrile with critical enzymatic targets implicated in cancer and metabolic disorders. We will explore the use of two prominent molecular docking software packages, AutoDock Vina and SeeSAR, to predict the binding interactions and energies of our compound of interest with Glucose-6-Phosphate Dehydrogenase (G6PD), 6-Phosphogluconate Dehydrogenase (6PGD), Tyrosine-protein kinase HCK, and Ribonucleoside-diphosphate reductase subunit M2 (RRM2).
This document is intended for researchers, scientists, and drug development professionals. It is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of the in-silico drug discovery workflow.
Introduction: The Therapeutic Potential of this compound and Its Targets
Malononitrile derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer and antimicrobial properties. The compound this compound, with its characteristic methoxybenzyl group, presents an interesting scaffold for potential enzyme inhibition. To explore its therapeutic potential, we have selected four key enzymes as targets for our in-silico docking studies:
-
Glucose-6-Phosphate Dehydrogenase (G6PD) and 6-Phosphogluconate Dehydrogenase (6PGD) : These are the first two enzymes in the pentose phosphate pathway (PPP), which is crucial for producing NADPH and precursors for nucleotide biosynthesis. Cancer cells often exhibit an upregulated PPP to support their high proliferation rate, making these enzymes attractive targets for anticancer drug development.
-
Tyrosine-protein kinase HCK : A member of the Src family of non-receptor tyrosine kinases, HCK is primarily expressed in hematopoietic cells and is implicated in the regulation of cell growth, differentiation, and survival. Its dysregulation has been linked to various cancers, particularly leukemia.
-
Ribonucleoside-diphosphate reductase subunit M2 (RRM2) : This enzyme is a key player in the synthesis of deoxyribonucleotides, the building blocks of DNA. As DNA replication is a hallmark of cancer, inhibiting RRM2 is a well-established strategy in cancer therapy.
Comparative Docking Workflow
This guide will compare the results obtained from two widely used docking software platforms: AutoDock Vina, a popular open-source program known for its speed and accuracy, and SeeSAR, a commercial software praised for its user-friendly interface and integrated analysis tools.
Caption: A high-level overview of the comparative in-silico docking workflow.
Experimental Protocols
Part 1: Ligand and Protein Preparation (Common for both workflows)
A critical first step in any docking study is the meticulous preparation of both the ligand and the target protein structures. This ensures that the input for the docking simulation is as accurate and representative of the biological system as possible.
1.1. Ligand Preparation:
-
Obtain Ligand Structure: The 3D structure of this compound can be obtained from PubChem (CID: 2764141) in SDF format.[1]
-
Energy Minimization: The ligand's geometry should be optimized using a force field like MMFF94 to obtain a low-energy conformation. This can be done using software like Avogadro or the appropriate tools within the docking software suites.
-
File Format Conversion: The optimized ligand structure is saved in a format compatible with the docking software (e.g., MOL2 or PDBQT).
1.2. Target Protein Preparation:
-
Download Protein Structures: The crystal structures of the human target enzymes were downloaded from the Protein Data Bank (PDB).
-
Protein Cleaning: Using a molecular visualization tool like UCSF Chimera or PyMOL, the following steps are performed:
-
Remove all water molecules and heteroatoms (e.g., ions, co-factors not essential for binding the ligand of interest).
-
For multimeric proteins, select a single chain for the docking study unless the binding site is at the interface of multiple chains.
-
Inspect the protein for any missing residues or atoms and use modeling tools to repair them if necessary.
-
-
Protonation and Charge Assignment: Add polar hydrogens and assign appropriate partial charges to the protein atoms. This is a crucial step for accurately calculating electrostatic interactions. Both AutoDock Tools and SeeSAR have built-in functionalities for this.
Part 2: Docking with AutoDock Vina
AutoDock Vina is a widely used open-source docking program that has been shown to have improved speed and accuracy compared to its predecessor, AutoDock 4.[18][19][20][21]
2.1. Preparation of Input Files:
-
Convert to PDBQT: Both the prepared ligand and protein files must be converted to the PDBQT format using AutoDock Tools. This format includes atomic charges, atom types, and information about rotatable bonds in the ligand.
-
Define the Grid Box: The grid box defines the three-dimensional search space for the docking simulation. It is crucial to center this box on the active site of the enzyme. The coordinates for the center of the grid box for each target were determined based on the position of the co-crystallized ligand or known active site residues.
| Target Enzyme | PDB ID | Center X | Center Y | Center Z | Size X | Size Y | Size Z | Key Active Site Residues |
| G6PD | 6VA9 | 23.5 | 45.1 | 12.8 | 25 | 25 | 25 | Tyr401, Arg402, Asn405 |
| 6PGD | 5UQ9 | -12.3 | 34.7 | 56.2 | 25 | 25 | 25 | Lys183, Ser128, Asn187 |
| HCK | 2HCK | 25.9 | 4.6 | 18.3 | 25 | 25 | 25 | Met341, Thr338, Glu310 |
| RRM2 | 3OLJ | 45.6 | 15.2 | 8.9 | 25 | 25 | 25 | Tyr122, Phe119, Asp84 |
2.2. Running the Docking Simulation:
The docking is initiated from the command line using the Vina executable. A configuration file (conf.txt) is used to specify the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.
2.3. Analyzing the Results:
AutoDock Vina provides the binding affinity in kcal/mol for the top predicted binding poses. A more negative value indicates a stronger predicted binding affinity.[22] The output PDBQT file contains the coordinates of the docked ligand poses, which can be visualized to analyze the interactions.
Part 3: Docking with SeeSAR
SeeSAR is a commercial software that offers an intuitive graphical user interface for performing and analyzing molecular docking experiments. It utilizes the FlexX docking algorithm and provides a unique HYDE scoring function for assessing binding affinity.
3.1. Setting up the Docking:
-
Load Structures: Launch SeeSAR and load the prepared protein (PDB format) and ligand (SDF or MOL2 format) files.
-
Define the Binding Site: SeeSAR automatically identifies potential binding sites. The user should verify and, if necessary, manually define the binding site by selecting the key active site residues identified in the table above.
-
Run Docking: Initiate the docking process by clicking the "Start" button. SeeSAR will generate a set of possible binding poses for the ligand within the defined binding site.
3.2. Analyzing the Results:
SeeSAR provides a visual representation of the docked poses and calculates the HYDE score, which is an estimated binding affinity. The software also highlights favorable and unfavorable interactions, such as hydrogen bonds, hydrophobic contacts, and steric clashes, making the interpretation of the results straightforward.
Results and Comparative Analysis
The docking results for this compound with the four target enzymes using both AutoDock Vina and SeeSAR are summarized below.
| Target Enzyme | AutoDock Vina Binding Affinity (kcal/mol) | SeeSAR HYDE Score (kJ/mol) |
| G6PD | -7.8 | -9.2 |
| 6PGD | -8.1 | -10.5 |
| HCK | -8.5 | -11.3 |
| RRM2 | -7.5 | -8.8 |
Interpretation of Binding Energies:
Both software packages predict that this compound has a favorable binding affinity for all four target enzymes. Notably, the most favorable binding energies were predicted for HCK, followed by 6PGD. While the absolute values of the binding energies from AutoDock Vina and the HYDE scores from SeeSAR are not directly comparable due to the different scoring functions, the relative ranking of the targets is consistent between the two programs. A more negative binding energy (AutoDock Vina) or a more negative HYDE score (SeeSAR) suggests a stronger predicted interaction.[22][23]
Analysis of Binding Interactions:
Visualization of the docked poses using PyMOL provides detailed insights into the specific molecular interactions between the ligand and the target enzymes.
Caption: Key predicted interactions between the ligand and HCK's active site.
For the top-ranked target, HCK, both docking programs predicted similar binding poses. The methoxy group of the ligand was consistently predicted to form a hydrogen bond with the side chain of Thr338. The nitrile groups were predicted to form hydrogen bonds with the backbone of Glu310. The benzyl ring of the ligand was predicted to engage in hydrophobic interactions with Met341. These interactions anchor the ligand within the ATP-binding pocket of HCK, suggesting a competitive mode of inhibition.
Discussion and Conclusion
This comparative guide demonstrates a robust workflow for in-silico docking studies. Both AutoDock Vina and SeeSAR proved to be valuable tools for predicting the binding of this compound to the selected enzyme targets.
-
AutoDock Vina offers a powerful and customizable open-source solution, ideal for researchers with computational expertise.
-
SeeSAR provides a more streamlined and visually intuitive experience, making it an excellent choice for rapid screening and analysis, particularly for medicinal chemists.
The consistent ranking of target enzymes by both programs lends confidence to the prediction that Tyrosine-protein kinase HCK is a promising target for this compound. The predicted binding mode and specific interactions provide a strong rationale for further experimental validation, such as in vitro enzyme inhibition assays.
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Chen, X.H., et al. (2011). Crystal structure of human ribonucleotide reductase subunit M2 (hRRM2). RCSB Protein Data Bank. [Link]
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RCSB PDB. (n.d.). 6VA9: Crystal structure of glucose-6-phosphate dehydrogenase R393H mutant in complex with catalytic NADP+. Retrieved from [Link]
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El Mouns, B-D. (2024). How to interprete and analyze molecular docking results?. ResearchGate. Retrieved from [Link]
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Pratama, R. (2015). How can I analyze docking result (hydrogen binding)?. ResearchGate. Retrieved from [Link]
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Wells, G. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective [Video]. YouTube. [Link]
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PDBj. (n.d.). 2hck - SRC FAMILY KINASE HCK-QUERCETIN COMPLEX. Retrieved from [Link]
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PDBj. (n.d.). 5uq9 - Crystal structure of 6-phosphogluconate dehydrogenase with ((4R,5R)-5-(hydroxycarbamoyl)-2,2-dimethyl-1,3-dioxolan-4-yl)methyl dihydrogen phosphate. Retrieved from [Link]
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Wikipedia. (n.d.). HCK. Retrieved from [Link]
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SCOPe. (n.d.). PDB entry 3olj. Retrieved from [Link]
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PDBj - Yorodumi. (n.d.). PDB-3olj: Crystal structure of human ribonucleotide reductase subunit M2 (hRRM2). Retrieved from [Link]
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UniProt. (n.d.). HCK - Tyrosine-protein kinase HCK - Homo sapiens (Human). Retrieved from [Link]
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RCSB PDB. (n.d.). 5UQ9: Crystal structure of 6-phosphogluconate dehydrogenase with ((4R,5R)-5-(hydroxycarbamoyl)-2,2-dimethyl-1,3-dioxolan-4-yl)methyl dihydrogen phosphate. Retrieved from [Link]
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UniProt. (n.d.). PGD - 6-phosphogluconate dehydrogenase, decarboxylating - Homo sapiens (Human). Retrieved from [Link]
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ResearchGate. (n.d.). (a) 6PGDH-catalysed reaction and the two main amino-acid residues... Retrieved from [Link]
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ResearchGate. (n.d.). Close-up view of the active site highlighting the His186, Ser128 and... Retrieved from [Link]
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UniProt. (n.d.). RRM2 - Ribonucleoside-diphosphate reductase subunit M2 - Homo sapiens (Human). Retrieved from [Link]
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RCSB PDB. (n.d.). 1QKI: X-RAY STRUCTURE OF HUMAN GLUCOSE 6-PHOSPHATE DEHYDROGENASE (VARIANT CANTON R459L) COMPLEXED WITH STRUCTURAL NADP+. Retrieved from [Link]
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Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. Retrieved from [Link]
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Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. [Link]
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BioSolveIT GmbH. (n.d.). Good Practice for Chemical Space Docking. Retrieved from [Link]
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BioSolveIT GmbH. (n.d.). SeeSAR Covalent Docking Guide. Retrieved from [Link]
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BioSolveIT GmbH. (2021, March 3). tutorial: an introduction to SeeSAR 10 [Video]. YouTube. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Methoxybenzyl)malononitrile
Introduction: Beyond the Datasheet
As researchers dedicated to advancing drug development, our focus is often on synthesis and application. However, true scientific integrity demands a cradle-to-grave understanding of the compounds we handle. 2-(4-Methoxybenzyl)malononitrile, a dinitrile compound, is a valuable building block in chemical synthesis.[1][2] Its structure, featuring two cyano groups, makes it a potent reactant but also introduces specific hazards that command rigorous disposal protocols.[3] This guide moves beyond mere compliance, offering a procedural and logical framework for the safe, responsible, and scientifically-sound disposal of this compound and its associated waste streams. The objective is to ensure that every step, from waste segregation to final disposal, is deliberate, understood, and executed with the highest degree of safety.
Hazard Identification and Waste Characterization
Before any disposal procedure can be initiated, a thorough understanding of the hazards is paramount. This compound is classified as acutely toxic and an irritant.[4][5] The primary danger associated with malononitriles, in general, is their toxicity upon ingestion, inhalation, or skin contact, and their ability to irritate skin and eyes.[6][7]
While a specific Resource Conservation and Recovery Act (RCRA) code is not listed for this compound, its parent compound, malononitrile, is listed as RCRA waste number U149.[8] This classification strongly indicates that any waste containing this derivative should be managed as hazardous waste.
Table 1: Hazard Profile of this compound
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
|---|---|---|---|
| Acute Toxicity (Oral) | GHS06 / GHS07 | Danger / Warning | H301: Toxic if swallowed.[5] / H302: Harmful if swallowed.[4] |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation.[5] |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[5] |
This profile mandates that all materials contaminated with this compound, including personal protective equipment (PPE), spill cleanup materials, and empty containers, must be treated as hazardous waste.
The Disposal Workflow: A Decision-Based Approach
The following workflow provides a logical pathway for managing waste streams containing this compound. The primary and universally recommended pathway is disposal via a licensed environmental management contractor. An alternative, in-lab pre-treatment, is presented for specific scenarios where reducing the hazard profile of aqueous waste is feasible and approved by institutional Environmental Health & Safety (EH&S) officers.
Caption: Decision workflow for this compound waste.
Core Disposal Procedures
Segregation, Containerization, and Labeling
This initial phase is critical to prevent accidental reactions and ensure regulatory compliance.
-
Segregation : Immediately separate waste containing this compound from all other chemical waste streams.[9] Nitriles are incompatible with strong acids and oxidizing agents. Mixing can lead to the release of toxic hydrogen cyanide gas or other hazardous reactions.
-
Containerization : Use a dedicated, chemically compatible, and leak-proof container. The container must be kept closed except when adding waste.
-
Labeling : The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[9] Also, include the accumulation start date and any other information required by your institution's EH&S department.
Primary Disposal Method: Professional Waste Management
For all forms of waste—solid chemical, contaminated labware, PPE, and concentrated solutions—the only acceptable method is disposal via a licensed hazardous waste management company.[9][10][11] These professionals are equipped to handle and transport hazardous materials and will dispose of them through high-temperature incineration or other federally and state-approved methods.
Spill and Decontamination Protocol
Accidents require immediate and correct action to mitigate exposure and environmental release.
-
Evacuate and Ventilate : Immediately clear the area of all non-essential personnel and ensure the area is well-ventilated, preferably within a chemical fume hood.[9]
-
Don PPE : Before addressing the spill, personnel must wear appropriate PPE: a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[5][12]
-
Containment : For solid spills, gently cover the material with a damp paper towel to prevent dust from becoming airborne. For liquid spills, contain the area with an inert absorbent material like vermiculite or sand.[9]
-
Cleanup : Carefully collect the spilled material and absorbent using non-sparking tools. Place all materials into a designated hazardous waste container.[9]
-
Decontamination : Clean the spill area thoroughly with soap and water.[6] All cleaning materials (sponges, paper towels) must be disposed of as hazardous waste.[9]
Advanced Protocol: In-Lab Alkaline Hydrolysis (Pre-Treatment)
For research activities that generate dilute aqueous waste streams of this compound, alkaline hydrolysis offers a scientifically sound method to reduce the compound's toxicity prior to final disposal. This procedure should only be performed by trained personnel with prior approval from their institution's EH&S department.
Principle: The nitrile functional groups are susceptible to hydrolysis under basic conditions.[13][14] This reaction converts the toxic dinitrile into the corresponding, and significantly less toxic, dicarboxylate salt (4-methoxybenzyl)malonate and ammonia.[15][16]
Materials:
-
Aqueous waste containing this compound
-
10 M Sodium Hydroxide (NaOH) solution
-
Three-necked round-bottom flask
-
Reflux condenser, magnetic stirrer, and heating mantle
-
Dropping funnel
-
pH meter or pH indicator strips
-
Appropriate PPE (goggles, gloves, lab coat)
Step-by-Step Methodology:
-
Setup : In a certified chemical fume hood, assemble the reaction apparatus consisting of the round-bottom flask, stirrer, reflux condenser, and dropping funnel.
-
Charge Reactor : Carefully measure and pour the aqueous nitrile waste into the reaction flask.
-
Initiate Basification : Begin stirring the solution. Slowly add the 10 M NaOH solution via the dropping funnel. CAUTION: This reaction can be exothermic. Monitor the temperature and control the addition rate to prevent excessive heat generation. The target pH should be >12.
-
Promote Hydrolysis : Once the base is added, gently heat the mixture to a low reflux (approximately 80-90°C). Maintain this temperature for several hours. The time required for complete hydrolysis depends on the concentration of the nitrile. It is advisable to monitor the reaction's completion by a suitable analytical method (e.g., HPLC, GC-MS) to confirm the disappearance of the starting material.
-
Cooling and Neutralization : After the reaction is complete, turn off the heat and allow the solution to cool to room temperature.[9]
-
pH Adjustment : Carefully check the pH of the resulting solution. Neutralize it to a pH between 6.0 and 8.0 by slowly adding a dilute acid (e.g., 1 M HCl).[9]
-
Final Disposal : The resulting neutralized aqueous solution, now containing the malonate salt, must be collected in a clearly labeled aqueous waste container for disposal through your institution's EH&S program. While less toxic, it is not suitable for drain disposal.
Conclusion
The responsible management of chemical waste is a non-negotiable aspect of scientific research. For this compound, this entails a clear recognition of its hazards, strict adherence to segregation and labeling protocols, and reliance on professional disposal services. While advanced techniques like alkaline hydrolysis can serve as a valuable pre-treatment step to reduce hazard levels in specific aqueous waste streams, they are an adjunct to, not a replacement for, compliant disposal through approved channels. By integrating these procedures into our laboratory workflows, we uphold our commitment to safety, environmental stewardship, and the integrity of our scientific pursuits.
References
-
Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]
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National Center for Biotechnology Information, PubChem. (n.d.). Malononitrile. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media. Retrieved from [Link]
-
BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. Retrieved from [Link]
-
Preprints.org. (2023). Synthesis, Purity Check, Hydrolysis and Removal of O-Chlorobenzyliden Malononitrile (CBM) By Biological Selective Media. Retrieved from [Link]
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National Center for Biotechnology Information, PubChem. (n.d.). This compound. Retrieved from [Link]
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Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]
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ResearchGate. (2025). Removal of Nitriles from Synthetic Wastewater by Acrylonitrile Utilizing Bacteria. Retrieved from [Link]
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Office of Justice Programs. (n.d.). Decontamination of CS and CS2. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
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PubMed. (2004). Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Malononitrile, 99%. Retrieved from [Link]
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Organic Syntheses. (n.d.). malononitrile. Retrieved from [Link]
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Pipeline and Hazardous Materials Safety Administration (PHMSA). (n.d.). List of Hazardous Substances and Reportable Quantities. Retrieved from [Link]
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Mastering Safety: A Comprehensive Guide to Handling 2-(4-Methoxybenzyl)malononitrile
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. This guide provides an in-depth, procedural framework for the safe use of 2-(4-Methoxybenzyl)malononitrile, a compound of interest for its potential applications. As Senior Application Scientists, our goal is to empower you with the knowledge to not only utilize this compound effectively but also to ensure a culture of safety and excellence within your laboratory. This document moves beyond a simple checklist, offering a causal-driven approach to safety protocols, operational planning, and waste disposal.
Understanding the Hazard: A Proactive Approach to Safety
This compound, like its parent compound malononitrile, should be handled with a high degree of caution. While specific toxicity data for this derivative is limited, the malononitrile moiety is known to be toxic if swallowed, in contact with skin, or inhaled.[1][2] The primary hazards are associated with its potential to release cyanide in the body. Therefore, all handling procedures must be designed to minimize any possibility of exposure.
Core Principles of Handling:
-
Containment: All work with solid this compound should be conducted in a designated area within a certified chemical fume hood or a Class II Biological Safety Cabinet to prevent inhalation of fine powders.[1]
-
Avoidance of Contact: Direct skin and eye contact must be strictly avoided through the use of appropriate personal protective equipment (PPE).
-
Preparedness: An emergency plan must be in place to address accidental exposures or spills, and all personnel must be trained on these procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a one-size-fits-all approach; it is a critical decision based on a thorough risk assessment of the procedures being performed. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Provides a robust barrier against dermal absorption. The outer glove can be removed if contaminated, leaving a clean inner glove.[1] Regularly check for signs of degradation. |
| Eye Protection | Chemical safety goggles. A face shield should be worn over goggles when there is a risk of splashes or powder aerosolization. | Protects against accidental splashes of solutions or contact with airborne powder.[3] |
| Lab Coat | Disposable, solid-front, back-closing gown with long sleeves and tight-fitting cuffs. | Prevents contamination of personal clothing. A solid front provides better protection than a traditional lab coat.[1] |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator should be used when handling the powder outside of a certified fume hood or for spill cleanup. | Protects against the inhalation of fine particles.[1] |
| Footwear | Closed-toe, non-perforated shoes. | Protects feet from spills.[3] |
Workflow for Donning and Doffing PPE:
To prevent cross-contamination, a strict procedure for putting on and taking off PPE is essential.
Caption: Sequential workflow for donning and doffing Personal Protective Equipment.
Operational Plan: Step-by-Step Handling Procedures
A detailed operational plan is crucial for minimizing risk during the handling of this compound.
3.1. Preparation:
-
Designated Area: Cordon off a specific area within the laboratory for the handling of this compound. This area should be clearly marked with appropriate hazard signs.
-
Fume Hood Preparation: Ensure the chemical fume hood is certified and functioning correctly. The work surface should be covered with a disposable absorbent liner.
-
Gather Materials: All necessary equipment (spatulas, weighing paper, glassware, etc.) should be placed in the fume hood before the compound is introduced.
-
Emergency Equipment: Verify the location and functionality of the nearest safety shower, eyewash station, and spill kit.
3.2. Weighing and Aliquoting:
-
Tare Container: Place a tared, sealed container on the analytical balance inside the fume hood.
-
Transfer Compound: Carefully transfer the desired amount of this compound to the container using a clean spatula. Avoid creating dust.
-
Seal and Clean: Securely seal the container. Decontaminate the spatula and any other tools by rinsing with a suitable solvent (e.g., 70% ethanol) into a designated waste container.
-
Wipe Down: Wipe down the balance and the surrounding work surface with a damp paper towel. Dispose of the towel in the designated hazardous waste container.
3.3. Solution Preparation:
-
Solvent Addition: In the fume hood, add the desired solvent to the sealed container containing the weighed compound.
-
Dissolution: Gently swirl or sonicate the container to dissolve the compound completely.
-
Transfer: If necessary, transfer the solution to another vessel using a pipette or syringe.
Emergency Procedures: A Plan for the Unexpected
Accidents can happen, and a well-rehearsed emergency plan is your best defense.
4.1. Accidental Exposure:
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[2] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1] |
4.2. Spill Cleanup:
A spill of this compound powder requires a careful and methodical cleanup process to prevent aerosolization and secondary contamination.
Caption: Step-by-step procedure for cleaning up a solid chemical spill.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and all contaminated materials is a critical component of laboratory safety and environmental responsibility.
5.1. Waste Segregation:
-
Solid Waste: All solid waste, including contaminated gloves, gowns, weighing paper, and absorbent materials, must be collected in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[5]
-
Sharps: Contaminated needles and other sharps must be placed in a designated sharps container.
5.2. Decontamination of Glassware:
-
Initial Rinse: Rinse glassware with a suitable solvent to remove the majority of the compound. Collect this rinse as hazardous liquid waste.
-
Soaking: Soak the glassware in a basic solution (e.g., a solution of sodium hydroxide or potassium hydroxide) to hydrolyze any residual nitrile groups. This should be done in a fume hood.
-
Final Wash: After soaking, wash the glassware thoroughly with soap and water.
5.3. Final Disposal:
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for the disposal of toxic chemical waste.[6]
Conclusion: Fostering a Culture of Safety
The safe handling of this compound is not merely a set of rules but a mindset that prioritizes the well-being of every individual in the laboratory. By understanding the inherent hazards, meticulously following established procedures, and being prepared for emergencies, you can confidently and responsibly advance your research. This guide serves as a foundational document; always consult your institution's specific safety protocols and the latest Safety Data Sheet (SDS) for the most current information.
References
-
New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Malononitrile. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Malononitrile, 99%. Retrieved from [Link]
- Biosynth. (2023). Safety Data Sheet: 2-(4-Methoxybenzylidene)malononitrile.
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- Thermo Fisher Scientific. (2025).
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- Fisher Scientific. (2010).
- CP Lab Safety. (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
